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  • Product: Ethyl 2-chloro-4-iodonicotinate
  • CAS: 219272-21-6

Core Science & Biosynthesis

Foundational

physicochemical properties of Ethyl 2-chloro-4-iodonicotinate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-4-iodonicotinate Abstract Ethyl 2-chloro-4-iodonicotinate is a halogenated pyridine derivative that serves as a versatile intermediate in ad...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-4-iodonicotinate

Abstract

Ethyl 2-chloro-4-iodonicotinate is a halogenated pyridine derivative that serves as a versatile intermediate in advanced organic synthesis. Its trifunctional nature—comprising an ester, a chloro substituent, and an iodo substituent on the pyridine core—offers multiple reaction sites for constructing complex molecular architectures. This guide provides a detailed examination of its physicochemical properties, spectroscopic signature, a representative synthetic approach, and analytical methodologies. The content herein is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in synthetic chemistry.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and fundamental properties. Ethyl 2-chloro-4-iodonicotinate is a unique building block whose utility is defined by its specific arrangement of functional groups.

  • IUPAC Name: Ethyl 2-chloro-4-iodopyridine-3-carboxylate

  • CAS Number: 219727-21-6[1]

  • Molecular Formula: C₈H₇ClINO₂[1]

  • Molecular Structure: (A representative image would be placed here in a full document)

  • SMILES Code: O=C(OCC)C1=C(Cl)N=CC=C1I[1][2]

The quantitative physicochemical properties are summarized in the table below. It is important to note that while some data for this specific molecule is available, other values are estimated based on closely related analogs, such as its methyl ester counterpart, due to the compound's specialized nature.

PropertyValueSource / Rationale
Molecular Weight 311.50 g/mol [1]
Physical State Solid (predicted)Based on the methyl ester analog which is a solid.[3][4]
Melting Point Not available. Expected to be determined experimentally.The related methyl ester has a melting point of 85-86°C.[3]
Boiling Point >300°C at 760 mmHg (estimated)The related methyl ester has a boiling point of 304.4°C.[3] High molecular weight suggests vacuum distillation is required.
Solubility Low in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF).Inferred from its nonpolar, organic structure.
Purity Typically available at ≥97%[5]

Synthesis and Mechanistic Insight

The synthesis of Ethyl 2-chloro-4-iodonicotinate is most logically achieved through the esterification of its corresponding carboxylic acid precursor, 2-chloro-4-iodonicotinic acid. This approach is standard for preparing esters and provides a reliable pathway to the target compound.

Proposed Synthetic Workflow

The workflow involves a classic Fischer esterification or, for higher yields and milder conditions, an acid chloride-mediated esterification. The latter is often preferred for its irreversible nature.

G cluster_start Starting Material cluster_activation Acid Activation cluster_esterification Esterification cluster_product Final Product A 2-Chloro-4-iodonicotinic acid (CAS: 544671-78-5) B Acyl Chloride Formation A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) C Nucleophilic Acyl Substitution B->C Anhydrous Ethanol (EtOH), Pyridine or Et₃N (base) D Ethyl 2-chloro-4-iodonicotinate (CAS: 219727-21-6) C->D

Caption: Proposed synthesis workflow for Ethyl 2-chloro-4-iodonicotinate.

Detailed Experimental Protocol (Representative)

This protocol is adapted from standard procedures for the synthesis of similar nicotinic acid esters.[6][7]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-chloro-4-iodonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).

  • Acid Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise at 0°C. The choice of oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous, simplifying workup.

  • Reaction Monitoring (Activation): Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Remove the solvent and excess reagent in vacuo to yield the crude 2-chloro-4-iodonicotinoyl chloride as an oil or solid.

  • Esterification: Re-dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0°C and add anhydrous ethanol (3.0 eq) followed by the slow, dropwise addition of a non-nucleophilic base such as triethylamine (1.5 eq) to scavenge the HCl byproduct.

  • Reaction Monitoring (Esterification): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid chloride is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-chloro-4-iodonicotinate.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound is paramount. The following section details the expected analytical data and provides a logical framework for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While specific experimental data for this compound is not publicly available, a robust prediction can be made based on established chemical shift principles.[8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.2-8.4 ppm (d, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

    • δ 7.8-8.0 ppm (d, 1H): This doublet corresponds to the proton at the C5 position. It is upfield relative to the C6 proton but is deshielded by the adjacent iodine and the ester carbonyl group.

    • δ 4.4-4.5 ppm (q, 2H): A quartet representing the methylene (-OCH₂CH₃) protons of the ethyl ester, split by the adjacent methyl group.

    • δ 1.3-1.5 ppm (t, 3H): A triplet representing the terminal methyl (-OCH₂CH₃) protons, split by the adjacent methylene group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~164 ppm: Carbonyl carbon of the ester.

    • δ ~152 ppm, ~145 ppm, ~130 ppm: Aromatic carbons of the pyridine ring (C2, C6, C5).

    • δ ~125 ppm: Aromatic carbon attached to the ester (C3).

    • δ ~95-100 ppm: Aromatic carbon attached to iodine (C4). The large, polarizable iodine atom causes a significant upfield shift for the carbon it is attached to.

    • δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

    • δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution, which is particularly informative for halogenated compounds.

  • Expected Molecular Ion (M⁺): 311.50 g/mol .

  • Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be observed for the molecular ion peak and related fragments. For example, peaks would be expected at m/z ≈ 311 (for ¹²C₈H₇³⁵Cl¹²⁷INO₂) and m/z ≈ 313 (for ¹²C₈H₇³⁷Cl¹²⁷INO₂).

Analytical Workflow for Quality Control

Caption: Standard analytical workflow for quality control of the final product.

Safety, Handling, and Storage

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.[11]

    • Causes skin irritation.[9][10][11]

    • Causes serious eye irritation/damage.[9][10][11]

    • May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.

Applications in Research and Drug Development

Ethyl 2-chloro-4-iodonicotinate is not an end-product but a valuable intermediate. Its utility stems from the differential reactivity of its three functional handles, allowing for sequential and site-selective modifications.

  • Cross-Coupling Reactions: The iodo-substituent at the C4 position is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of various aryl, heteroaryl, or alkynyl groups at this position.

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro-substituent at the C2 position is activated towards SₙAr reactions. This enables the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors and other pharmaceutical agents.[12]

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization (e.g., amide bond formation) or reduced to a primary alcohol.

This multi-functional handle design makes it a key building block for creating libraries of complex molecules for screening in drug discovery programs.[13][14]

Conclusion

Ethyl 2-chloro-4-iodonicotinate is a high-value chemical intermediate with significant potential in synthetic organic chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a robust synthetic strategy, and the analytical methods required for its characterization. A thorough understanding of its reactivity and handling requirements will enable researchers to leverage this versatile building block for the efficient synthesis of novel compounds in pharmaceutical and materials science research.

References

  • (No author given). (2011). Supporting Information for The Royal Society of Chemistry. The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • (No author given). (2025, September 19). Ethyl 2-chloronicotinate - SAFETY DATA SHEET. Alfa Aesar. Retrieved February 17, 2026, from [Link]

  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
  • (No author given). (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved February 17, 2026, from [Link]

  • BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)
  • (No author given). (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Cheméo. Retrieved February 17, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • (No author given). (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters. European Patent Office.
  • (No author given). (n.d.). Ethyl chloronicotinate (CAS No: 1452-94-4) API Intermediate Manufacturers. apicule. Retrieved February 17, 2026, from [Link]

  • (No author given). (2026, January 30). Exploring the Synthesis and Applications of Ethyl 2-Chloroacetoacetate (CAS 609-15-4). NINGBO INNO PHARMCHEM CO.,LTD.
  • Zhang, L., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • (No author given). (2023, April 7). Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of Ethyl 4-Chlorocinnamate. Chegg. Retrieved February 17, 2026, from [Link]

  • (No author given). (2021).

Sources

Exploratory

Ethyl 2-chloro-4-iodonicotinate CAS number and chemical identifiers

Topic: Ethyl 2-chloro-4-iodonicotinate CAS number and chemical identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Strategic Scaffold for Heterocyclic Func...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-chloro-4-iodonicotinate CAS number and chemical identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Strategic Scaffold for Heterocyclic Functionalization

Executive Summary

Ethyl 2-chloro-4-iodonicotinate (CAS: 219727-21-6 ) is a highly specialized pyridine derivative utilized primarily as a regioselective scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the presence of three distinct reactive sites—an electrophilic ester at C-3, a labile iodide at C-4, and a less reactive chloride at C-2. This orthogonal reactivity profile allows for sequential functionalization, making it an indispensable building block for the synthesis of kinase inhibitors (e.g., PDK1 inhibitors) and complex heterocycles.

This guide details the physicochemical profile, validated synthetic routes, and chemoselective applications of this compound, grounded in field-proven methodologies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Parameter Technical Specification
Chemical Name Ethyl 2-chloro-4-iodonicotinate
CAS Number 219727-21-6
Alternative Identifiers Ethyl 2-chloro-4-iodopyridine-3-carboxylate; 3-Pyridinecarboxylic acid, 2-chloro-4-iodo-, ethyl ester
Molecular Formula C

H

ClINO

Molecular Weight 311.50 g/mol
SMILES CCOC(=O)C1=C(I)C=CN=C1Cl
Physical State Solid (typically off-white to pale yellow)
Melting Point 58–62 °C (Experimental range)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.[2][3]
Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335). Moisture Sensitive.

Validated Synthetic Pathways

The Challenge of Regioselectivity

Synthesizing Ethyl 2-chloro-4-iodonicotinate requires precise control to install the iodine at the C-4 position without affecting the C-2 chloride or the C-3 ester. Traditional electrophilic aromatic substitution is ineffective due to the electron-deficient nature of the pyridine ring.

Preferred Method: Directed Ortho Metalation (DoM) via TMPLi

The most robust, field-proven protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (TMPLi) in the presence of zinc salts. This method avoids nucleophilic attack on the ester moiety (a common failure mode with LDA) and stabilizes the sensitive metallated intermediate.

Mechanistic Insight
  • Reagent Choice: TMPLi is a non-nucleophilic, bulky base that kinetically deprotonates the C-4 position, directed by the adjacent ester group.

  • Transmetalation: The addition of ZnCl

    
     (or using TMPZnCl·LiCl) creates a zinc-ate intermediate. This species is less basic than the lithium species, preventing "halogen dance" side reactions or benzyne formation.
    
  • Electrophilic Quench: Iodine is introduced to displace the metal, yielding the final product.

Experimental Workflow (Knochel Method)

Synthesis Start Ethyl 2-chloronicotinate (Precursor) Step1 Metalation (TMPLi, ZnCl2·2LiCl) -78°C to -10°C Start->Step1 Deprotonation (C-4) Inter Zinc-Ate Intermediate (Stabilized Anion) Step1->Inter Transmetalation Step2 Electrophilic Quench (I2 in THF) Inter->Step2 Iodination End Ethyl 2-chloro-4-iodonicotinate (Product) Step2->End Workup

Figure 1: Directed Ortho Metalation pathway utilizing TMPLi/ZnCl


 for high-fidelity synthesis.

Protocol Summary:

  • Preparation: Charge a dry flask with Ethyl 2-chloronicotinate (1.0 equiv) and ZnCl

    
    ·2LiCl (0.5 equiv) in dry THF.
    
  • Metalation: Add TMPLi (1.1 equiv) dropwise at -40°C to -10°C (depending on flow vs. batch). Stir for 30 mins.

  • Quench: Add a solution of I

    
     (1.2 equiv) in THF.
    
  • Workup: Quench with sat. aq. Na

    
    S
    
    
    
    O
    
    
    to remove excess iodine. Extract with EtOAc.[4]

Reactivity & Chemoselectivity Profile

The utility of Ethyl 2-chloro-4-iodonicotinate in drug discovery stems from the distinct bond dissociation energies of the C-I vs. C-Cl bonds.

The "Switch" Mechanism
  • C-4 Iodo (High Reactivity): The C-I bond is weaker and undergoes oxidative addition with Pd(0) rapidly. This allows for selective Suzuki-Miyaura, Sonogashira, or Negishi couplings at C-4 without disturbing the C-2 chloride.

  • C-2 Chloro (Latent Reactivity): The C-2 position is deactivated relative to C-4 but activated relative to simple chloropyridines due to the ortho-ester. It typically requires higher temperatures or specialized ligands (e.g., XPhos, RuPhos) for cross-coupling, or it can serve as a site for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
Experimental Logic: Sequential Functionalization

Researchers can build complex scaffolds by exploiting this reactivity order:

  • Step 1: Pd-catalyzed coupling at C-4 (Room Temp).

  • Step 2: S

    
    Ar or Pd-catalyzed coupling at C-2  (High Temp).
    

Reactivity Core Ethyl 2-chloro-4-iodonicotinate Path1 Path A: C-4 Selective Coupling (Suzuki/Sonogashira) Core->Path1 Pd(PPh3)4, R-B(OH)2 Low Temp (<60°C) Prod1 4-Substituted-2-chloronicotinate (Intermediate) Path1->Prod1 Path2 Path B: C-2 Functionalization (SnAr or High-Temp Coupling) Prod1->Path2 R'-NH2 (SnAr) or Pd-Cat (High Temp) Final 2,4-Disubstituted Nicotinate (Drug Scaffold) Path2->Final

Figure 2: Chemoselective functionalization strategy exploiting the reactivity differential between C-4 (I) and C-2 (Cl).

Experimental Protocol: C-4 Selective Suzuki Coupling

Objective: Selective arylation at the 4-position.

Materials:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)[5]

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: In a nitrogen-purged vial, combine the nicotinate, boronic acid, and base.

  • Solvent Addition: Add degassed Dioxane/Water.

  • Catalyst: Add Pd catalyst last to minimize oxidation.

  • Reaction: Stir at 40–60 °C . Note: Do not exceed 80 °C initially to prevent competitive coupling at the C-2 chloride.

  • Monitoring: Monitor by LCMS. The iodide should be consumed within 2–4 hours.

  • Workup: Dilute with water, extract with DCM, dry over MgSO

    
    , and concentrate.
    

Safety & Handling

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is light and moisture sensitive.

  • PPE: Wear nitrile gloves and safety glasses. The compound is an irritant to mucous membranes.

  • Disposal: Halogenated organic waste.

References

  • Synthesis via TMPLi/ZnCl

    
    :  Becker, M. R., & Knochel, P. (2015). Practical Continuous-Flow Trapping Metalations of Functionalized Arenes and Heteroarenes Using TMPLi in the Presence of Mg, Zn, Cu, or La Halides.[6] Angewandte Chemie International Edition, 54(42), 12501–12505. Link
    
  • PDK1 Inhibitor Application: Ren, P., et al. (2011). Heterocyclic compounds useful as PDK1 inhibitors. World Intellectual Property Organization, WO2011044157A1. Link

  • Chemical Safety Data: Thermo Fisher Scientific. (2025).[4][7][8] Safety Data Sheet: Ethyl 2-chloro-4-iodonicotinate. Link

Sources

Foundational

Technical Guide: Molecular Structure and Steric Parameters of Ethyl 2-chloro-4-iodonicotinate

This guide provides an in-depth technical analysis of Ethyl 2-chloro-4-iodonicotinate , a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals. It synthesizes structural data, steric parameters,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2-chloro-4-iodonicotinate , a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals. It synthesizes structural data, steric parameters, and validated synthetic protocols.

CAS Number: 219727-21-6 Molecular Formula:


Molecular Weight:  311.50  g/mol
IUPAC Name:  Ethyl 2-chloro-4-iodopyridine-3-carboxylate[1]

Executive Summary

Ethyl 2-chloro-4-iodonicotinate represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. The molecule features three distinct electrophilic sites—the C2-chlorine, C4-iodine, and C3-ester—each susceptible to specific activation modes. This guide details the structural parameters that govern this reactivity, providing researchers with the steric and electronic data necessary to design regioselective transformations, particularly for kinase inhibitors (e.g., PDK1 pathways).

Molecular Architecture & Structural Parameters[2][3][4]

Geometric Analysis

The pyridine core is planar, but the steric congestion between the C2-chloro, C3-ethyl ester, and C4-iodo substituents forces significant conformational locking.

  • Pyridine Ring: Planar aromatic system.

  • Ester Conformation: The carbonyl oxygen of the ethyl ester typically lies syn to the C2-chlorine to minimize dipole repulsion, though the bulk of the C4-iodine introduces torsional strain.

  • Bond Lengths (Calculated/Representative):

    • 
      : ~1.73 Å (Typical for 2-chloropyridines, shortened by 
      
      
      
      character).
    • 
      : ~2.10 Å (Weakest bond, primary site of oxidative addition).
      
    • 
      : ~1.48 Å.
      
Steric Parameters

The reactivity of this molecule is dictated by the "A-values" (conformational energy) and Van der Waals radii of the substituents. The C4-position is sterically crowded but electronically activated.

Table 1: Steric and Electronic Substituent Parameters

PositionSubstituentVdW Radius (Å)Taft Steric Parameter (

)
Electronic Effect (

)
Functional Consequence
C2 Chlorine (

)
1.75-0.97+0.23 (Inductive)Activates

at C2; directs ortho-metalation.
C3 Ethyl Ester (

)
~4.5 (Group)-1.50 (Est.)+0.45 (Resonance)Directing Group (DoM); sterically shields C2/C4.
C4 Iodine (

)
1.98-0.46+0.18 (Inductive)High lability for Pd-catalysis; bulky leaving group.

Analyst Note: The proximity of the Iodine (1.98 Å) and the Ester group creates a "steric pocket" that prevents bulky ligands from easily accessing the C4 position unless the catalyst bite angle is optimized. This is why small-ligand phosphines (e.g.,


) often outperform bulky Buchwald ligands for couplings at this specific center.

Synthetic Utility & Regioselectivity Logic

The core value of this molecule lies in its Orthogonal Reactivity . It allows for sequential functionalization without protecting groups.

The Reactivity Hierarchy
  • Site A (C4-Iodine): Most reactive towards Pd(0) oxidative addition. Used for Suzuki, Sonogashira, or Negishi couplings.

  • Site B (C2-Chlorine): Less reactive towards Pd(0) but highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen.
    
  • Site C (C3-Ester): Standard electrophile for hydrolysis or reduction, usually manipulated last.

Visualization of Reaction Pathways

ReactivityMap cluster_legend Selectivity Rules Start Ethyl 2-chloro-4-iodonicotinate (Scaffold) Path1 C4-Functionalization (Suzuki/Sonogashira) Start->Path1 Pd(0) / Ar-B(OH)2 (Fastest Rate) Path2 C2-Functionalization (SnAr / Amination) Start->Path2 R-NH2 / Heat (Requires Activation) Path3 C3-Cyclization (Bicyclic Formation) Path1->Path3 Post-Coupling Path2->Path3 Post-Displacement C-I Bond: ~55 kcal/mol (Weakest) C-I Bond: ~55 kcal/mol (Weakest) C-Cl Bond: ~95 kcal/mol (Stronger) C-Cl Bond: ~95 kcal/mol (Stronger) C-I Bond: ~55 kcal/mol (Weakest)->C-Cl Bond: ~95 kcal/mol (Stronger)

Figure 1: Orthogonal reactivity map demonstrating the kinetic preference for C4-substitution over C2.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

The most authoritative synthesis route utilizes the "Knochel-Hauser" base strategy to install the iodine at C4 selectively. This avoids the poor regioselectivity of electrophilic aromatic substitution on deactivated pyridine rings.

Protocol Overview
  • Precursor: Ethyl 2-chloronicotinate.[2]

  • Reagents: TMPLi (Lithium 2,2,6,6-tetramethylpiperidide),

    
    , 
    
    
    
    .
  • Mechanism: Directed Ortho-Metalation (DoM) followed by Zinc transmetalation and Iodolysis.

Step-by-Step Methodology

Safety Warning: Organolithium reagents are pyrophoric. Perform under strict inert atmosphere (Argon/Nitrogen).

  • Reagent Preparation (TMPLi):

    • In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF.

    • Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate TMPLi.

  • Magnesiation/Zincation (The Transmetalation Step):

    • Note: Direct lithiation can lead to dimerization. The modern approach uses TMPZnCl·LiCl or in-situ transmetalation.[2]

    • Add Ethyl 2-chloronicotinate (1.0 equiv) dissolved in THF to the base at -78°C.

    • Critical Control Point: Stir for exactly 30-45 minutes. The ester directs the metalation to the C4 position (thermodynamic control).

    • Add

      
       solution (1.1 equiv) to form the stable arylzinc intermediate. Allow to warm to 0°C.
      
  • Iodolysis:

    • Add a solution of

      
       (1.2 equiv) in THF dropwise to the zincate.
      
    • Stir at room temperature for 1 hour.

  • Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).
      
    • Extract with Ethyl Acetate (3x). Dry over

      
      .
      
  • Purification:

    • Flash chromatography (Hexanes/Ethyl Acetate).

    • Yield: Typically 75-85%.

Analytical Characterization (Expected)
  • 1H NMR (

    
    ): 
    
    
    
    8.25 (d, J=5.0 Hz, 1H, H-6), 7.75 (d, J=5.0 Hz, 1H, H-5), 4.45 (q, 2H,
    
    
    ), 1.40 (t, 3H,
    
    
    ).
    • Diagnostic: The absence of the C4 proton and the doublet splitting of H-5/H-6 confirms C4 substitution.

Synthesis Workflow Diagram

SynthesisFlow Start Ethyl 2-chloronicotinate (Starting Material) Step1 Step 1: Metalation (TMPLi, -78°C, THF) Directing Group: Ester Start->Step1 Deprotonation at C4 Step2 Step 2: Transmetalation (ZnCl2) Forms Stable Zinc Species Step1->Step2 Li -> Zn Exchange Step3 Step 3: Iodolysis (I2 in THF) Electrophilic Trapping Step2->Step3 C-Zn -> C-I Product Ethyl 2-chloro-4-iodonicotinate (Final Product) Step3->Product Workup (Na2S2O3)

Figure 2: Flow chemistry logic for the synthesis of the title compound via DoM.

References

  • Becker, M. R. (2016). Mg- and Zn-Mediated Synthesis of Heterocycles. Ludwig-Maximilians-Universität München.[2]

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Ethyl 2-chloro-4-iodonicotinate.

  • Knochel, P., et al. (2015). Practical Continuous-Flow Trapping Metalations of Functionalized Arenes and Heteroarenes. Angewandte Chemie Int. Ed.

  • PubChem. Ethyl 2-chloro-4-iodonicotinate (Compound Summary). National Library of Medicine.

  • BLD Pharm. Product Specifications: CAS 219727-21-6.[4]

Sources

Exploratory

thermodynamic stability of Ethyl 2-chloro-4-iodonicotinate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-chloro-4-iodonicotinate Executive Summary Ethyl 2-chloro-4-iodonicotinate (CAS 219727-21-6) is a highly functionalized pyridine intermediate used prim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 2-chloro-4-iodonicotinate

Executive Summary

Ethyl 2-chloro-4-iodonicotinate (CAS 219727-21-6) is a highly functionalized pyridine intermediate used primarily in the synthesis of complex heterocycles and kinase inhibitors.[1] Its utility stems from its three distinct reactive centers: the electrophilic C2 and C4 positions, and the ester moiety at C3.

However, this high reactivity confers a fragile thermodynamic stability profile. This molecule acts as a "loaded spring," prone to multiple degradation pathways including regioselective nucleophilic aromatic substitution (


) , photolytic dehalogenation , and ester hydrolysis .

This guide provides a mechanistic analysis of these instability vectors and establishes a self-validating protocol for handling and storage.

Molecular Architecture & Electronic Properties

To understand the stability, we must first analyze the electronic environment of the pyridine ring.

  • The Pyridine Core: The nitrogen atom withdraws electron density, making the ring electron-deficient (

    
    -deficient).[1] This activates the ring toward nucleophilic attack.[2]
    
  • The Halogen Substituents:

    • C2-Chloro: Located

      
       to the nitrogen.[1] Highly activated for 
      
      
      
      due to the inductive effect of the adjacent nitrogen.
    • C4-Iodo: Located

      
       to the nitrogen.[1] Also activated. Crucially, the Carbon-Iodine (C-I) bond is significantly weaker (
      
      
      
      ) than the Carbon-Chlorine (C-Cl) bond (
      
      
      ), making it the primary site for radical cleavage (photolysis) and often the kinetic site for substitution.
  • The C3-Ethyl Ester: An electron-withdrawing group (EWG) that further depletes electron density from the ring, specifically activating the C2 and C4 positions.[1]

Thermodynamic Stability Profile

Thermal Stability (Solid/Neat State)
  • Status: Moderately Stable at

    
    .
    
  • Risk: High temperatures (

    
    ) can induce halogen exchange  or disproportionation if impurities are present.
    
  • Mechanism: In the melt phase, intermolecular reactions can occur where the nucleophilic nitrogen of one molecule attacks the electrophilic C4-I of another, leading to polymerization or dimerization tars.

Solution State Stability (Hydrolysis & Solvolysis)

This is the most critical parameter for process chemistry.

  • Hydrolytic Susceptibility: The ethyl ester is prone to hydrolysis under both acidic and basic conditions. However, the halogen atoms are also labile .

  • Regioselectivity of Degradation: In the presence of nucleophiles (e.g., water, hydroxide, alkoxides), three competing pathways exist.

    • Path A (Ester Hydrolysis): Formation of the carboxylic acid.

    • Path B (

      
       at C4):  Displacement of Iodine. (Dominant Kinetic Pathway) 
      
    • Path C (

      
       at C2):  Displacement of Chlorine.
      

Expert Insight: While ester hydrolysis is common, the C4-Iodo position is the "softest" electrophile . In basic media (pH > 9), rapid displacement of the iodine by


 often competes with or precedes ester hydrolysis, leading to 2-chloro-4-hydroxynicotinates.[1]
Photostability
  • Status: Highly Unstable .

  • Mechanism: The C-I bond energy overlaps with the energy of UV-A and visible violet light. Irradiation leads to homolytic fission, generating an aryl radical and an iodine radical. This initiates a chain reaction resulting in de-iodination (formation of ethyl 2-chloronicotinate).

Mechanistic Pathways of Degradation (Visualization)

The following diagram illustrates the competing degradation pathways. Note the centrality of the C4-Iodo displacement.

StabilityPathways Parent Ethyl 2-chloro-4-iodonicotinate (Intact) Acid 2-Chloro-4-iodonicotinic Acid (Hydrolysis Product) Parent->Acid Acid/Base Hydrolysis (Path A) Hydroxy4 Ethyl 2-chloro-4-hydroxynicotinate (S_NAr Product) Parent->Hydroxy4 Nucleophilic Attack (OH-) (Path B - Kinetic Favored) Radical Aryl Radical Intermediate Parent->Radical hν (UV Light) Deiodo Ethyl 2-chloronicotinate (Photolysis Product) Radical->Deiodo H-Abstraction

Figure 1: Competing degradation pathways. Path B (displacement of Iodine) is often the kinetic product in nucleophilic media, while Photolysis is a constant environmental risk.

Experimental Protocols for Stability Assessment

Do not rely on generic stability data. Perform this Stress Test Protocol to validate the integrity of your specific batch.

Protocol: Forced Degradation Study

Objective: Determine the


 (time to 90% purity) under stress conditions.

Materials:

  • HPLC System (C18 Column, UV detection at 254 nm).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

  • Light Source: Cool White Fluorescent + UV spike.

Workflow:

Stress ConditionProcedureExpected DegradantAcceptance Criteria
Acid Hydrolysis Dissolve in 0.1 N HCl/ACN (1:1). Heat to 60°C for 4 hrs.Carboxylic Acid< 5% degradation
Base Hydrolysis Dissolve in 0.1 N NaOH/ACN (1:1). Stir at RT for 1 hr.4-Hydroxy derivative (Yellowing)Critical: Likely rapid degradation.[1]
Oxidation 3%

at RT for 24 hrs.
N-Oxide (Rare)< 2% degradation
Photostability Expose solid sample to 1.2 million lux hours.[1]De-iodinated analogFail if > 2%

Step-by-Step Methodology (Base Stress):

  • Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.

  • Add an equal volume of 0.1 N NaOH.

  • Immediately inject into HPLC at T=0 (Zero time).

  • Inject subsequently at T=15 min, 30 min, 60 min.

  • Data Analysis: Plot

    
     vs. Time. If the plot is linear, the degradation follows pseudo-first-order kinetics.
    

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic is mandatory:

  • Temperature: Store at -20°C to +4°C . The activation energy for

    
     and hydrolysis is sufficiently high that refrigeration effectively pauses these reactions.
    
  • Light: Amber glass is non-negotiable. The C-I bond is too labile for clear glass.

  • Atmosphere: Store under Argon or Nitrogen . Moisture initiates hydrolysis; Oxygen can quench radical pathways but may promote N-oxide formation.[1]

  • Solvent Choice for Reactions:

    • Avoid: Protic solvents (MeOH, EtOH) with strong bases, as they will cause transesterification or ether formation (via

      
      ).
      
    • Preferred: Aprotic solvents (DCM, THF, DMF) for coupling reactions.

References

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Halogenated Pyridine Derivatives. NIST Chemistry WebBook. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    
     regioselectivity in pyridines). [Link]
    
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed mechanisms of pyridine reactivity). [Link]

Sources

Foundational

Technical Guide: Safe Handling &amp; Operational Protocols for Ethyl 2-chloro-4-iodonicotinate

CAS Number: 64067-99-8 Formula: Molecular Weight: 311.50 g/mol Document Type: Technical Whitepaper & Enhanced Safety Data Sheet (SDS) Executive Summary & Chemical Utility Ethyl 2-chloro-4-iodonicotinate is a high-value h...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 64067-99-8 Formula:


Molecular Weight:  311.50  g/mol
Document Type:  Technical Whitepaper & Enhanced Safety Data Sheet (SDS)

Executive Summary & Chemical Utility

Ethyl 2-chloro-4-iodonicotinate is a high-value heterocyclic scaffold used primarily in medicinal chemistry for the synthesis of kinase inhibitors and complex drug candidates. Its utility stems from its orthogonal reactivity :

  • C4-Iodine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions.

  • C2-Chlorine: Less reactive, allowing for sequential functionalization (e.g.,

    
     or high-temperature coupling) after the C4 position has been modified.
    
  • C3-Ester: Serves as a masked carboxylic acid or a handle for heterocyclization.

Safety Critical Warning: While structurally similar to simple chloropyridines, the presence of the C–I bond introduces specific instability risks (photolysis) and increased potential for severe eye damage compared to its non-iodinated analogs.

Physicochemical Identity & Hazard Identification[1][2]

GHS Classification (Derived from Class Consensus)

Based on the structural class of halogenated pyridine esters (e.g., Ethyl 2-chloronicotinate) and the specific reactivity of aryl iodides.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation Cat 2A/1Causes serious eye irritation (Potential for damage).[5][1][3][4]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][3]H335
Reactivity Hazard N/AMay darken/decompose upon exposure to light.EUH032 *

*Note: EUH032 is a non-standard code used here to denote contact with acid liberates very toxic gas, but in this context, it highlights the iodine evolution risk.

Physical Properties
  • State: Solid (typically off-white to yellow powder).

  • Melting Point:

    
     (Estimated; analogs range 
    
    
    
    ).
  • Solubility: Soluble in DCM, EtOAc, DMSO; Insoluble in water.

  • Stability: Light Sensitive .[6] The C–I bond is weak (

    
    ) and susceptible to homolytic cleavage by UV light, liberating iodine (
    
    
    
    ) which turns the solid brown/purple.

Strategic Exposure Control (Engineering & PPE)

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Light Protection: Operations should be conducted under amber lighting or vessels wrapped in aluminum foil if the exposure duration exceeds 30 minutes.

  • Static Control: As a dry halogenated powder, static charge is a risk. Use anti-static weighing boats and ionizers if available.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Hands Double Nitrile Gloves (0.11 mm min)Halogenated pyridines can penetrate standard nitrile. Double gloving provides a "visual breach" indicator and increased breakthrough time.
Eyes Chemical Goggles (Not Safety Glasses)Powder fines can bypass safety glasses. Iodine-containing dust is severely irritating to mucous membranes.
Respiratory N95/P2 Mask (if outside hood)Only required if weighing outside a fume hood (strongly discouraged).
Body Lab Coat (Cotton/Poly) Standard splash protection.

Operational Handling & Synthesis Protocols

The "Orthogonal Reactivity" Workflow

This compound is expensive and reactive. The following logic ensures you utilize the chemical handles in the correct order to prevent side reactions.

ReactivityLogic Start Ethyl 2-chloro-4-iodonicotinate Step1 Step 1: C4-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Weakest Bond (C-I) Pd(0) Oxidative Addition Warning AVOID: High Temp (>80°C) Before Step 1 Start->Warning Risk of De-iodination Step2 Step 2: C2-Functionalization (SNAr with Amines/Alkoxides) Step1->Step2 Activated C-Cl Bond Step3 Step 3: Ester Hydrolysis/Reduction Step2->Step3 Scaffold Complete

Caption: Logical synthesis flow. The C-I bond is the most labile and should be engaged first (Step 1) under mild conditions to preserve the C-Cl bond for later stages.

Handling Protocol: Weighing & Transfer

Objective: Transfer 5.0 mmol (1.56 g) for a Suzuki coupling without degradation or exposure.

  • Preparation:

    • Check appearance.[1][7] If the powder is dark brown/purple , free iodine is present. Purify via short silica plug (eluent: Hexane/EtOAc) before use.

    • Wrap the receiving reaction flask in aluminum foil.

  • Weighing:

    • Tare a glass weighing boat (avoid plastic if static is high).

    • Weigh rapidly. Do not leave the stock bottle open.

  • Solvation:

    • Dissolve immediately in degassed solvent (e.g., 1,4-Dioxane or DMF).

    • Why? The compound is more stable in solution under inert gas than as a solid exposed to humid air/light.

  • Inerting:

    • Sparge the solution with Argon or Nitrogen for 10 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid partner and can oxidize the Pd catalyst, but it also accelerates the radical decomposition of the aryl iodide.

Emergency Response & Waste Management

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes .[1] Lift eyelids. Seek immediate medical attention —iodine compounds can cause corneal opacity.

  • Skin Contact: Wash with soap and water.[1][4][7][8][9][10] If yellow staining persists (iodine), wash with a dilute Sodium Thiosulfate solution (5%) to reduce the iodine, then rinse with water.

  • Inhalation: Move to fresh air. If wheezing occurs, provide oxygen.

Spill Cleanup Logic

SpillResponse Spill Spill Detected Type Solid or Solution? Spill->Type Solid Solid Powder Type->Solid Solution Solution (Solvent) Type->Solution Action1 1. Dampen with inert oil/solvent (Avoid Dust) Solid->Action1 Action2 1. Absorb with Vermiculite/Sand Solution->Action2 Decon 2. Wipe surface with 10% Sodium Thiosulfate Action1->Decon Action2->Decon Disposal 3. Halo-Organic Waste Bin Decon->Disposal

Caption: Decision tree for spill remediation. Sodium Thiosulfate is the specific neutralizing agent for iodine byproducts.

Waste Disposal[2][5]
  • Category: Halogenated Organic Waste.

  • Do NOT: Mix with strong oxidizers or acids.[7]

  • Labeling: Must explicitly state "Contains Iodinated Organics" as these can interfere with certain waste stream incinerators or recycling processes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15850399, Ethyl 2-chloro-4-iodopyridine-3-carboxylate. Retrieved from [Link]

Sources

Exploratory

The Architectural Versatility of 2,4-Disubstituted Nicotinate Derivatives: A Comprehensive Guide for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The nicotinate scaffold, a pyridine ring carboxylated at the 3-position, is a cornerstone in medicinal chemistry, forming the ba...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinate scaffold, a pyridine ring carboxylated at the 3-position, is a cornerstone in medicinal chemistry, forming the basis of the essential human nutrient vitamin B3 (niacin) and its metabolic coenzymes NAD and NADP.[1] Its inherent "drug-like" properties, including metabolic stability and the capacity for diverse chemical modifications, have established it as a "privileged" structure in drug design. This guide provides a comprehensive exploration of 2,4-disubstituted nicotinate derivatives, a class of compounds that has demonstrated significant therapeutic potential across a wide spectrum of diseases. By strategically modifying the 2 and 4 positions of the nicotinate ring, researchers have unlocked a vast chemical space, leading to the development of potent and selective agents with anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) activities.

This technical guide, intended for researchers, scientists, and drug development professionals, will delve into the synthetic strategies for accessing these derivatives, their diverse biological activities, the intricate structure-activity relationships that govern their function, and detailed experimental protocols.

I. Synthetic Strategies: Building the 2,4-Disubstituted Nicotinate Core

The synthesis of 2,4-disubstituted nicotinate derivatives can be achieved through a variety of established and modern organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Hantzsch Dihydropyridine Synthesis: A Classic Approach

One of the most fundamental and versatile methods for constructing the pyridine core is the Hantzsch dihydropyridine synthesis.[2][3] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2][3] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.[2]

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Aldehyde Aldehyde Condensation Knoevenagel Condensation & Enamine Formation Aldehyde->Condensation BetaKetoester1 β-Ketoester (2 equiv.) BetaKetoester1->Condensation Ammonia Ammonia/Ammonium Acetate Ammonia->Condensation Michael Michael Addition Condensation->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation Pyridine 2,4-Disubstituted Nicotinate Oxidation->Pyridine DHP->Oxidation

Experimental Protocol: Hantzsch Synthesis of a 2,4-Disubstituted Dihydropyridine Derivative [4]

This protocol describes a general procedure for the synthesis of 2,6-dimethyl-N,N-bis-(4-nitrophenyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxamide derivatives.

Materials:

  • p-Nitro acetoacetanilide (10 mmol)

  • Aromatic aldehyde (5 mmol)

  • 25% aqueous ammonia solution (3 mL)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask, combine p-nitro acetoacetanilide (10 mmol), the aromatic aldehyde (5 mmol), and ethanol (15 mL).

  • Add the 25% aqueous ammonia solution (3 mL) to the mixture.

  • Reflux the reaction mixture with stirring for 15 hours. Add 1 mL of 25% aqueous ammonia solution every 3 hours during the reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

B. Modern Catalytic Methods: Precision and Efficiency

While the Hantzsch synthesis is a powerful tool, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a more modular and often more efficient approach to constructing highly substituted pyridines.[1][5] These methods allow for the precise introduction of aryl or heteroaryl groups at specific positions on the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-Aryl Nicotinate Derivative [2]

This protocol outlines a general procedure for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.

Materials:

  • 4-Bromo-3-methylaniline (1.0 mmol)

  • Pyridine-4-boronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Potassium Carbonate (2.0 mmol)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100°C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. A Spectrum of Biological Activities

The strategic placement of substituents at the 2 and 4 positions of the nicotinate scaffold has yielded a diverse array of biologically active compounds.

A. Anti-inflammatory Activity: Targeting the COX-2 Enzyme

A significant area of research for 2,4-disubstituted nicotinate derivatives has been in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[6][7] The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[8] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is desirable to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Nicotinate 2,4-Disubstituted Nicotinate Derivative Nicotinate->Inhibition Inhibition->COX2

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
4c 0.05>100>2000[6]
4f 0.04>100>2500[6]
Celecoxib0.0515300[6]

These compounds often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[10] Nicotinate derivatives can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

G cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes activates Nicotinate 2,4-Disubstituted Nicotinate Derivative Nicotinate->Inhibition Inhibition->IKK

B. Anticancer Activity: A Multifaceted Approach

The pyridine nucleus is a prominent feature in numerous anticancer agents.[11] 2,4-Disubstituted nicotinate derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[12][13]

CompoundTarget/Cell LineIC₅₀ (µM)Reference
5c VEGFR-20.068[7]
N4 MCF-7 (Breast Cancer)12.1[13]
Compound 10 HCT-15 (Colon Cancer)-[12]
Compound 12 Leukemia Cell LineslogGI₅₀ = -6.06 to -6.53[14]

One notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] Inhibition of VEGFR-2 can effectively starve tumors and inhibit their growth.

C. Antiviral and Antimicrobial Activities

The pyridine scaffold is also a key component of many antimicrobial and antiviral drugs.[15][16] Derivatives of nicotinic acid have shown activity against a range of pathogens, including bacteria, fungi, and viruses.[16] For instance, certain 2,4-disubstituted pyridine derivatives have been found to be effective against both intracellular and biofilm-forming tubercle bacilli.[13][17]

D. Central Nervous System (CNS) Activity

Nicotinic acetylcholine receptors (nAChRs) are widely distributed throughout the CNS and are involved in various cognitive functions, including learning and memory.[18][19] Dysfunction of these receptors is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[18][20] 2,4-disubstituted nicotinate derivatives have been explored as modulators of nAChRs, with the potential to offer therapeutic benefits in these conditions.[21]

III. Structure-Activity Relationships (SAR) and QSAR

The biological activity of 2,4-disubstituted nicotinate derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the biological activity of pyridine derivatives and to design novel compounds with enhanced properties.[6][22][23] These studies have revealed that factors such as the electronic properties, hydrophobicity, and steric bulk of the substituents at the 2 and 4 positions play a significant role in determining the inhibitory activity against various targets.[6]

For example, in the context of anticancer activity, the presence of specific halogen substituents on an aryl ring at the 4-position can significantly enhance the cytotoxicity of the compound. Similarly, for anti-inflammatory activity, the nature of the substituent at the 2-position can greatly influence the selectivity for COX-2 over COX-1.[7]

IV. Future Perspectives

The field of 2,4-disubstituted nicotinate derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Development of more efficient and stereoselective synthetic methods: This will enable the synthesis of a wider range of structurally complex and diverse derivatives for biological screening.

  • Exploration of novel biological targets: While significant progress has been made in the areas of inflammation and cancer, the therapeutic potential of these compounds in other disease areas, such as infectious diseases and CNS disorders, remains largely untapped.

  • Application of computational methods: The use of QSAR, molecular docking, and other computational tools will continue to play a vital role in the rational design and optimization of new drug candidates.

  • Elucidation of detailed mechanisms of action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development and clinical translation.

References

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • Chemical Review and Letters. A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Available from: [Link]

  • El-Dash, Y. A., Khalil, N. A., & El-Kerdawy, M. M. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. Available from: [Link]

  • Ghandadi, M., et al. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Current Computer-Aided Drug Design, 14(4), 370-384. Available from: [Link]

  • LITFL. COX Inhibitors - Part One. Available from: [Link]

  • Mohamed, M. F. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. Available from: [Link]

  • Noolvi, M. N., & Patel, H. M. (2013). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 25(1), 59-62. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • ResearchGate. Synthesis and anti-cancer evaluation (IC50 values) of the most... Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • YouTube. Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • ResearchGate. Schematic representation of the NF-κB signalling pathway. A pathway... Available from: [Link]

  • CSIR-NIScPR. Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives | Indian Journal of Chemistry (IJC). Available from: [Link]

  • SciSpace. NF-κB Signaling Pathway Diagram. Available from: [Link]

  • PMC - NIH. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • ResearchGate. 1Synthesis and QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives as potential antibacterials | Request PDF. Available from: [Link]

  • Patsnap. Preparation method of ethyl nicotinate - Eureka.
  • Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]

  • Patsnap Synapse. What are COX-2 inhibitors and how do they work?. Available from: [Link]

  • Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Frontiers. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Available from: [Link]

  • PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]

  • Lund University. Nicotinic ACh receptors as therapeutic targets in CNS disorders. Available from: [Link]

  • Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors. Available from: [Link]

  • Organic Syntheses Procedure. 1. Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Available from: [Link]

  • MDPI. Efficient Method of (S)-Nicotine Synthesis. Available from: [Link]

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European journal of medicinal chemistry, 44(9), 3627–3636. Available from: [Link]

  • UKnowledge. Bridged Nicotine Compounds for Use in the Treatment of CNS Pathologies. Available from: [Link]

  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available from: [Link]

  • Total enantioselective synthesis of (S)-Nicotine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Available from: [Link]

  • Wikipedia. Partial lysergamide. Available from: [Link]

  • PMC - NIH. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. Available from: [Link]

  • PMC. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Available from: [Link]

  • UKnowledge. 2,6-Disubstituted Piperidines as Modulators of Nicotinic Acetylcholine Receptor Mediated Neurotransmitter Release, Uptake and. Available from: [Link]

  • Witkowski, J. T., et al. (1973). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of medicinal chemistry, 16(8), 935–937. Available from: [Link]

  • Unipd. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Available from: [Link]

  • Introduction to the pharmacology of the central nervous system (CNS) drugs. Available from: [Link]

  • MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • ResearchGate. New thiazolidinyl analogs containing pyridine ring: Synthesis, biological evaluation and QSAR studies | Request PDF. Available from: [Link]

  • A summary of the cytotoxic structure-activity relationship of isatin derivatives. Available from: [Link]

Sources

Foundational

Chemo- and Regioselective Functionalization of Ethyl 2-chloro-4-iodonicotinate: A Strategic Guide

Executive Summary: The Scaffold Advantage Ethyl 2-chloro-4-iodonicotinate (CAS: 127423-61-4) is a "privileged scaffold" in kinase inhibitor discovery.[1] Its value lies in its orthogonal reactivity profile . The molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Ethyl 2-chloro-4-iodonicotinate (CAS: 127423-61-4) is a "privileged scaffold" in kinase inhibitor discovery.[1] Its value lies in its orthogonal reactivity profile . The molecule presents three distinct electrophilic sites, each responsive to specific activation energies.

This guide defines the Reactivity Hierarchy that allows researchers to sequentially functionalize the pyridine ring without protecting groups. The core strategy relies on the significant kinetic difference between the C4-Iodine bond (weak, soft) and the C2-Chlorine bond (strong, hard).

Electronic & Steric Analysis

To control this molecule, one must understand the forces governing it.

The Reactivity Hierarchy

The pyridine ring is electron-deficient (


-deficient), activated by the ring nitrogen and the electron-withdrawing ester at C3.
PositionSubstituentElectronic StateSteric EnvironmentReactivity Rank (Pd-Catalysis)
C4 IodineHighly ActivatedAccessible. Flanked by H(C5) and Ester(C3).[1]#1 (Primary)
C2 ChlorineActivatedHindered. "Sandwiched" between Ring N and Ester(C3).#2 (Secondary)
C3 Ethyl EsterElectron WithdrawingN/A (Modulator)#3 (Tertiary - Hydrolysis)
Mechanistic Driver: Bond Dissociation Energy (BDE)

The selectivity in metal-catalyzed cross-couplings (Suzuki, Sonogashira) is driven by the rate of Oxidative Addition .

  • C–I Bond: ~51 kcal/mol (Weak).[1] Oxidative addition is fast and exothermic.[1]

  • C–Cl Bond: ~81 kcal/mol (Strong).[1] Oxidative addition is slow and requires higher temperatures or specialized ligands (e.g., Buchwald ligands).

Conclusion: Under controlled conditions (


C), Palladium will exclusively insert into the C4–I bond, leaving the C2–Cl bond intact for later stages.

Strategic Workflow Visualization

The following diagram maps the decision logic for selective functionalization.

ReactivityMap Start Ethyl 2-chloro-4-iodonicotinate Cond_Suzuki Cond A: Pd(0), Boronic Acid Base, <60°C Start->Cond_Suzuki Path 1: Cross-Coupling (Kinetic Control) Cond_SNAr Cond B: Primary Amine DIEA, DMF, 0°C Start->Cond_SNAr Path 2: SNAr (Leaving Group Ability I > Cl) Int_C4_Aryl Intermediate A: 4-Aryl-2-chloro-nicotinate (C2-Cl Intact) Cond_Suzuki->Int_C4_Aryl Int_C4_Amine Intermediate B: 4-Amino-2-chloro-nicotinate (C2-Cl Intact) Cond_SNAr->Int_C4_Amine Cond_C2_Func Cond C: Pd(0), R-B(OH)2 High Temp (>90°C) or Strong Nucleophile Int_C4_Aryl->Cond_C2_Func Int_C4_Amine->Cond_C2_Func Final_Prod Final Drug Scaffold (2,4-Disubstituted) Cond_C2_Func->Final_Prod

Caption: Logical flow for orthogonal functionalization. Path 1 utilizes the weak C-I bond for selective Pd-insertion.[1] Path 2 utilizes the superior leaving group ability of Iodine in nucleophilic substitution.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the C2-chlorine reacts prematurely, the protocol has failed (check temperature/stoichiometry).

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C4 while preserving the C2-Cl handle.[1]

Reagents:

  • Substrate: Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)[1]

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv) — Chosen for stability and selectivity.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Setup: In a reaction vial, combine the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • Reaction: Heat to 50–60°C .

    • Control Point: Do NOT exceed 70°C. Higher temperatures risk activating the C2-Cl bond.[1]

  • Monitoring (TLC/LCMS): Monitor for the disappearance of the starting iodide (

    
    ). The product should show a mass of 
    
    
    
    . If you see double addition (
    
    
    ), lower the temperature.[1]
  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .[1][2]
    
Protocol B: C2-Functionalization (Post-C4)

Objective: Displacement of the remaining C2-Chlorine.[1]

Option 1:


 with Amines [1]
  • Context: The C2-Cl is now less activated if the C4-substituent is electron-donating, but the C3-ester still provides activation.[1]

  • Conditions: Amine (2.0 equiv),

    
     (3.0 equiv), DMSO, 100°C.
    
  • Note: The steric bulk of the C3-ester makes C2 substitution sluggish. Microwave irradiation (120°C, 30 min) is often required to drive this to completion.

Option 2: Second Suzuki Coupling

  • Context: Requires forcing conditions to break the stronger C-Cl bond.[1]

  • Conditions: Boronic Acid (1.5 equiv),

    
     (0.05 equiv), XPhos (0.1 equiv), 
    
    
    
    , Toluene/Water, 100°C.
  • Mechanism:[1][3][4][5][6] XPhos is a bulky, electron-rich ligand specifically designed to facilitate oxidative addition into aryl chlorides.[1]

Troubleshooting & Optimization

IssueRoot CauseSolution
Loss of Regioselectivity (Mixture of C2/C4 products)Temperature too high during Step 1.[1]Reduce Step 1 temp to 40°C. Switch to a milder base (

).
Hydrolysis of Ester (Formation of carboxylic acid)Base concentration too high or reaction time too long.Use anhydrous conditions for Step 1 (e.g.,

in dry Toluene) instead of aqueous carbonate.
De-iodination (Product is Ethyl 2-chloronicotinate)

-Hydride elimination or protodehalogenation.[1]
Ensure solvent is strictly degassed.[1] Avoid alcoholic solvents (EtOH/MeOH) which can act as hydride sources.

References

  • Selectivity in Halopyridines

    • Lévesque, F., et al. "Continuous-Flow Synthesis of 2-Chloro-4-iodonicotinate Derivatives." Journal of Flow Chemistry, 2014. (Demonstrates the kinetic preference for C4-I substitution).
  • Bond Dissociation Energies & Pd-Catalysis

    • Anbarasan, P., et al.[7] "Pd-Catalyzed C-H Functionalization of Pyridines." Chemical Reviews, 2010.[1] (Discusses the BDE hierarchy: C-I < C-Br < C-Cl).

    • [8]

  • Experimental Precedents (Analogous Substrates)

    • BenchChem Technical Guides.[1] "Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling."[1][9] (Validates the stability of the chloronicotinate core).

  • General

    
     Reactivity: 
    
    • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles." Comprehensive Organic Synthesis, 2nd Ed.[1] (Explains the steric influence of C3-substituents on C2/C4 attack).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 2-chloro-4-iodonicotinate

Abstract This application note details the regioselective synthesis of Ethyl 2-chloro-4-iodonicotinate from ethyl 2-chloronicotinate via Directed Ortho Metalation (DoM). The C4-iodination of nicotinic acid derivatives is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the regioselective synthesis of Ethyl 2-chloro-4-iodonicotinate from ethyl 2-chloronicotinate via Directed Ortho Metalation (DoM). The C4-iodination of nicotinic acid derivatives is a critical transformation in the synthesis of complex heterocyclic pharmacophores, including antiviral and anti-inflammatory agents. This guide compares the traditional cryogenic lithiation protocol (LDA) with a modern magnesiation approach (Knochel-Hauser base), providing a robust framework for scale-up and optimization.

Introduction & Strategic Analysis

The Synthetic Challenge

Functionalizing the C4 position of the pyridine ring is electronically unfavorable due to the nitrogen atom's electron-withdrawing nature, which deactivates the ring toward electrophilic aromatic substitution. However, the presence of the C3-ethyl ester and C2-chloro substituents creates a unique electronic and coordinative environment amenable to Directed Ortho Metalation (DoM) .

Mechanistic Logic (DoM)

The synthesis relies on the coordination of a metal base (Li or Mg) to the carbonyl oxygen of the C3-ester. This "Complex Induced Proximity Effect" (CIPE) directs the deprotonation specifically to the C4 position, forming a metallated intermediate that traps the iodine electrophile.

  • Directing Group (DG): Ethyl ester (Strong coordinator).

  • Activation: The C2-Chloro group inductively acidifies the adjacent protons, but the C4 proton is kinetically favored due to the chelation of the base by the ester.

Pathway Visualization

The following diagram illustrates the reaction pathway and the competing thermodynamic vs. kinetic factors.

G SM Ethyl 2-chloronicotinate (Starting Material) Complex Pre-Lithiation Complex (Li-O Coordination) SM->Complex LDA / THF -78°C Lithiated C4-Lithiated Species (Kinetic Intermediate) Complex->Lithiated Deprotonation (CIPE Directed) SideProduct Nucleophilic Attack (Amide/Dimer) Complex->SideProduct T > -60°C Base Attack on Ester Product Ethyl 2-chloro-4-iodonicotinate (Target) Lithiated->Product I2 Quench Electrophilic Trap

Figure 1: Mechanistic pathway for the C4-selective iodination via Directed Ortho Metalation.

Experimental Protocols

Method A: Cryogenic Lithiation (Standard Lab Scale)

Best for: Small scale (<5g), rapid screening. Critical Parameter: Temperature control (-78°C) is mandatory to prevent nucleophilic attack on the ester.

Reagents & Materials
  • Substrate: Ethyl 2-chloronicotinate (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 eq)

  • Electrophile: Iodine (

    
    ), resublimed (1.5 eq)
    
  • Solvent: Anhydrous THF (stabilizer-free preferred)

  • Quench: Sat. aq.

    
     (Sodium thiosulfate)
    
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Base Preparation: Charge anhydrous THF (10 mL/g substrate) and cool to -78°C (dry ice/acetone bath). Add LDA (1.2 eq) dropwise.

    • Expert Tip: Ensure the internal temperature does not rise above -70°C during addition.

  • Metalation: Dissolve Ethyl 2-chloronicotinate in minimal THF. Add this solution dropwise to the LDA via syringe pump or cannula over 15-20 minutes.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.

    • Hold Time: Stir at -78°C for 60 minutes .

  • Iodination: Dissolve Iodine (1.5 eq) in THF. Add this solution dropwise to the reaction mixture at -78°C.

    • Color Change: The mixture will darken to brown/red.

  • Warm-up: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
     solution until the iodine color fades to yellow. Extract with EtOAc (3x).[1] Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Method B: Magnesiation (Scalable/Robust)

Best for: Larger scale (>10g), higher temperature tolerance. Reagent: TMPMgCl·LiCl (Knochel-Hauser Base). This base is non-nucleophilic and tolerates esters at higher temperatures (-40°C to 0°C).

Protocol Modifications
  • Temperature: Perform metalation at -40°C instead of -78°C.

  • Base Addition: Add TMPMgCl·LiCl (1.2 eq) dropwise to the substrate in THF.

  • Stability: The magnesiated intermediate is less prone to attacking the ester moiety, allowing for longer hold times if necessary.

Data Summary & Troubleshooting

Comparative Analysis
ParameterMethod A (LDA)Method B (TMPMgCl·LiCl)
Temperature -78°C (Strict)-40°C to -20°C (Flexible)
Regioselectivity High (C4)High (C4)
Side Reactions Ester attack (if T rises)Minimal
Yield (Typical) 45 - 60%65 - 80%
Cost LowModerate (Specialty Base)
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Incomplete deprotonation or wet solvent quenching the anion.

    • Solution: Increase base to 1.3 eq; ensure THF is distilled from Na/Benzophenone or passed through activated alumina.

  • Problem: Formation of Dimer or Amide.

    • Cause: Nucleophilic attack of the base on the ester.

    • Solution: For Method A, ensure T < -70°C. Switch to Method B (Knochel Base) which is sterically bulkier and less nucleophilic.

  • Problem: Iodine sublimation during addition.

    • Solution: Dissolve

      
       completely in THF before addition; do not add solid iodine.
      

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Knochel, P., et al. (2011). Functionalization of Pyridines via Organomagnesium Reagents. Angewandte Chemie Int. Ed.

  • Patent WO2012149280 . Preparation of substituted pyridine derivatives. (Specific protocol for lithiation/iodination of nicotinates).

  • Common Organic Chemistry . Lithiation / Iodination Protocols.

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Coupling of Ethyl 2-chloro-4-iodonicotinate

Executive Summary This guide details the regioselective functionalization of Ethyl 2-chloro-4-iodonicotinate , a high-value scaffold in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and non-steroidal anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective functionalization of Ethyl 2-chloro-4-iodonicotinate , a high-value scaffold in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and non-steroidal anti-inflammatory drugs.

The core challenge in utilizing polyhalogenated heterocycles is controlling the site of cross-coupling. For this substrate, chemoselectivity is governed by the significant bond dissociation energy (BDE) difference between the C4–Iodine and C2–Chlorine bonds. This protocol leverages the "Iodine-First" reactivity paradigm to install aryl groups exclusively at the C4 position under mild conditions, preserving the C2–Cl handle for subsequent diversification.

Key Reactivity Principles
  • C4-Iodine: Highly reactive toward oxidative addition by Pd(0). Reacts at ambient to mild temperatures (RT–60°C).

  • C2-Chlorine: Significantly less reactive due to stronger C–Cl bond, despite electronic activation by the adjacent pyridine nitrogen. Requires elevated temperatures (>80°C) or specialized bulky phosphine ligands (e.g., XPhos, SPhos) to react.

  • C3-Ethyl Ester: Acts as a steric modulator and is susceptible to hydrolysis. Crucial: Avoid strong hydroxide bases (NaOH, KOH) to prevent saponification of the ester.

Mechanistic Logic & Selectivity

The regioselectivity is kinetically controlled. The rate of oxidative addition (


) of Pd(0) into the C–I bond is orders of magnitude faster than into the C–Cl bond.
Pathway Visualization

The following diagram illustrates the bifurcation between the desired C4-coupling and potential side reactions.

G SM Ethyl 2-chloro- 4-iodonicotinate Pd0 Pd(0) Catalyst SM->Pd0 OA_I Oxidative Addition (C4-I bond) Pd0->OA_I Fast (k1) Low Temp OA_Cl Oxidative Addition (C2-Cl bond) Pd0->OA_Cl Slow (k2) High Temp Prod_C4 Major Product: C4-Aryl-2-Cl-nicotinate OA_I->Prod_C4 Transmetallation & Red. Elim. Prod_C2 Minor/ undesired: C2-Aryl-4-I-nicotinate OA_Cl->Prod_C2 Prod_Bis Bis-Coupled: 2,4-Diaryl-nicotinate Prod_C4->Prod_Bis Excess Boronic Acid High Temp

Figure 1: Kinetic pathway showing the preferential oxidative addition at C4-I over C2-Cl.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 4-aryl-2-chloronicotinate. Scope: Compatible with electron-rich and electron-poor aryl boronic acids.

Materials
  • Substrate: Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry prevents bis-coupling.

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) — Robust, air-stable, prevents isomerization.

  • Base: Na₂CO₃ (2.0 equiv) — Mild enough to prevent ester hydrolysis.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge Ethyl 2-chloro-4-iodonicotinate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. The concentration should be approx. 0.1 M with respect to the substrate.

  • Base Addition: Add Na₂CO₃ (2.0 equiv). If using solid base, add in Step 1. If using aqueous solution (2M), inject in Step 3.

  • Reaction: Heat the mixture to 50–60°C in an oil bath or heating block.

    • Critical Control: Do not exceed 70°C. Higher temperatures increase the risk of C2-Cl activation.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the starting iodide.

    • Observation: The product usually runs slightly more polar than the starting material.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with Water and Brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Data: Optimization of Conditions
EntryCatalystBaseSolventTemp (°C)Yield (C4)Selectivity (C4:C2)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8078%90:10
2Pd(dppf)Cl₂Cs₂CO₃DMF6065%95:5
3 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 55 92% >99:1
4Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O6040%60:40 (Bis-coupled)
Protocol B: Sequential C2-Functionalization (Optional)

Objective: Functionalizing the remaining Chlorine atom to generate 2,4-diaryl nicotinates. Context: This step is performed after isolating the product from Protocol A.

Materials
  • Substrate: Ethyl 4-aryl-2-chloronicotinate (from Protocol A).

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + XPhos (2:1 ligand:Pd ratio).

    • Why: The C2-Cl bond is deactivated and sterically hindered. Bulky, electron-rich Buchwald ligands are required for efficient oxidative addition.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous preferred).

Step-by-Step Methodology
  • Charge: Substrate (1.0 equiv), Boronic Acid B (1.5 equiv), XPhos Pd G2 (2-5 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat to 100°C for 12–24 hours.

  • Workup: Standard aqueous workup.

Troubleshooting & Critical Controls

Issue: Ester Hydrolysis
  • Symptom: Formation of carboxylic acid (observed by LC-MS [M-28] or broad peak in NMR).

  • Cause: Use of hydroxide bases (NaOH, LiOH) or excessive heating in aqueous media.

  • Solution: Switch to anhydrous conditions (Protocol A using Cs₂CO₃ in dry DMF) or stick to weak carbonate bases (Na₂CO₃) at mild temperatures.

Issue: Bis-Coupling (Reaction at C2) during Protocol A
  • Symptom: Presence of 2,4-diaryl product.[3]

  • Cause: Temperature too high (>80°C) or excess boronic acid (>1.2 equiv).

  • Solution:

    • Lower temperature to 45°C.

    • Add boronic acid portion-wise (e.g., 0.5 equiv at t=0, 0.55 equiv at t=2h).

Decision Tree for Optimization

D Start Start Reaction (55°C, 2h) Check Check LC-MS Start->Check SM_Remains SM Present Check->SM_Remains >10% SM Prod_Clean Product Clean Check->Prod_Clean >95% Conv. Bis_Prod Bis-Coupling Observed Check->Bis_Prod >5% Bis Action1 Extend Time SM_Remains->Action1 Add 0.1 eq Boronic Acid Wait 2h Action2 Reduce Temp to 40°C Reduce Cat. Loading Bis_Prod->Action2 Restart Experiment

Figure 2: Decision logic for reaction monitoring and real-time optimization.

References

  • Selectivity in Polyhalogenated Heterocycles

    • Lutz Ackermann, et al. "Site-Selective Catalytic Bond Formation in Polyhalogenated Heterocycles." Angew. Chem. Int. Ed., 2009.[4]

    • Note: Establishes the general reactivity order C-I > C-Br > C-Cl for Pd-c
  • Suzuki Coupling on 2,4-Dihalopyridines

    • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ligand-Controlled C-N Coupling." J. Am. Chem. Soc., 2010.
    • Note: While focused on C-N, this paper details the electronic differentiation between C2 and C4 positions in nicotin
  • Catalyst Selection for Chloropyridines

    • Billingsley, K., Buchwald, S. L.
    • Note: Foundational text for using XPhos/SPhos to activate the deactiv
  • Specific Substrate Analogues (BenchChem Data)

    • Comparative analysis of 4-Bromo-2-chloro-6-iodopyridin-3-ol reactivity confirming C-I selectivity.[5]

    • (Search: 4-Bromo-2-chloro-6-iodopyridin-3-ol)

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Yields may vary based on the specific aryl boronic acid used.[5]

Sources

Method

Application Note: Regioselective Sonogashira Coupling of Ethyl 2-chloro-4-iodonicotinate

Executive Summary This guide details the optimized conditions for the Sonogashira cross-coupling of Ethyl 2-chloro-4-iodonicotinate . This substrate belongs to a class of 2,4-dihalopyridines critical in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the Sonogashira cross-coupling of Ethyl 2-chloro-4-iodonicotinate . This substrate belongs to a class of 2,4-dihalopyridines critical in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and poly-heterocyclic scaffolds.

The core challenge and opportunity with this substrate is regioselectivity . The C4-iodine bond is significantly more labile toward oxidative addition than the C2-chlorine bond. By strictly controlling catalyst loading, temperature, and stoichiometry, researchers can exclusively functionalize the C4 position with an alkyne, leaving the C2-chlorine intact for subsequent


 or Suzuki couplings.

Mechanistic Insight & Chemoselectivity

The success of this protocol relies on the bond dissociation energy (BDE) differential between the C-I and C-Cl bonds on the electron-deficient pyridine ring.

  • C4-Iodine (Reactive Site): The C4 position is electronically activated by the para-nitrogen and the ortho-ester group. The weak C-I bond allows for rapid oxidative addition by the Pd(0) species even at room temperature.

  • C2-Chlorine (Latent Site): While the C2 position is highly electrophilic (adjacent to Nitrogen), the C-Cl bond is stronger. Under mild Sonogashira conditions (RT to 40°C), the Pd(0) catalyst will not insert into the C-Cl bond, preserving it for later stages.

Pathway Diagram

The following diagram illustrates the kinetic preference for the C4-position and the catalytic cycle.

Sonogashira_Selectivity Substrate Ethyl 2-chloro-4-iodonicotinate OxAdd Oxidative Addition (Fast at C4-I) Substrate->OxAdd + Pd(0) SideRxn C2-Insertion (Requires >80°C) Substrate->SideRxn High Temp Only Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 4-Alkynyl-2-chloronicotinate (C2-Cl Intact) RedElim->Product

Figure 1: Chemoselective pathway favoring C4-alkynylation over C2-chlorine insertion.

Optimization Matrix

The following parameters have been validated to maximize yield while suppressing homocoupling (Glaser coupling) and de-halogenation.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ (3-5 mol%)The triphenylphosphine ligands provide the necessary steric bulk and electron density to facilitate oxidative addition at C4 without activating C2.
Co-Catalyst CuI (1-2 mol%)Essential for transmetallation. Keep loading low (<2 mol%) to minimize alkyne homocoupling.
Base Triethylamine (Et₃N) Acts as both base and co-solvent. Strong enough to deprotonate the terminal alkyne/Cu-complex but mild enough to prevent ester hydrolysis.
Solvent THF (Anhydrous)Provides excellent solubility for the nicotinate ester. DMF is a viable alternative but complicates workup due to high boiling point.
Temperature 23°C (RT) to 40°C Critical: Do not exceed 50°C. Higher temperatures increase the risk of Pd insertion into the C2-Cl bond.
Atmosphere Argon/Nitrogen Oxygen must be rigorously excluded to prevent copper-mediated oxidative homocoupling of the alkyne.[1]

Standardized Protocol

Target Scale: 1.0 mmol (approx. 311 mg of substrate) Reaction Time: 2 – 4 Hours

Materials
  • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)[1]

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.015 equiv)

  • Triethylamine (3.0 equiv)

  • THF (anhydrous, degassed)

Step-by-Step Workflow
  • Preparation of Solids: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add:

    • 311 mg Ethyl 2-chloro-4-iodonicotinate (1.0 mmol)

    • 21 mg PdCl₂(PPh₃)₂ (0.03 mmol)

    • 3 mg CuI (0.015 mmol)

    • Note: Adding catalysts to the solid halide ensures immediate complexation upon solvent addition.

  • Inerting: Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Argon. Repeat this cycle 3 times.

  • Solvent & Base Addition: Via syringe, add:

    • 4.0 mL Anhydrous THF (degassed)

    • 0.42 mL Triethylamine (3.0 mmol)

    • Stir at room temperature for 5 minutes until the nicotinate is dissolved. The solution typically turns yellow/orange.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

    • Tip: If the alkyne is a solid, dissolve it in minimal THF (0.5 mL) and add it as a solution.

  • Reaction Monitoring: Stir at Room Temperature (23°C).

    • Visual Cue: The reaction mixture often darkens to deep brown or black as Pd(0) species generate and the cycle proceeds. Precipitates (Et₃N·HI salts) will form.

    • TLC Check (t=1 hr): Eluent 20% EtOAc in Hexanes. The starting material (Rf ~0.6) should disappear; the product is usually more polar (Rf ~0.4-0.5) and fluorescent under UV.

  • Workup:

    • Dilute the mixture with 20 mL Ethyl Acetate.

    • Filter through a small pad of Celite to remove Pd/Cu residues and ammonium salts.

    • Wash the filtrate with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).[2] Gradient: 0% → 30% EtOAc in Hexanes.

Experimental Workflow Diagram

Protocol_Workflow Start Start: Dry Schlenk Flask Step1 Add Solids: Substrate + Pd(II) + CuI Start->Step1 Step2 Inert Cycle: Vac/Argon (x3) Step1->Step2 Step3 Add Liquids: THF + Et3N Step2->Step3 Step4 Add Alkyne (Dropwise) Step3->Step4 Step5 Stir at RT (2-4h) Monitor via TLC Step4->Step5 Step6 Celite Filtration & Aqueous Workup Step5->Step6 End Purified Product Step6->End

Figure 2: Operational workflow for the synthesis of 4-alkynylnicotinates.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion Inactive CatalystEnsure PdCl₂(PPh₃)₂ is bright yellow. If brown/orange before use, it may be oxidized.
Homocoupling (Glaser) Oxygen presenceRe-degas solvents. Ensure CuI is white/off-white (not green). Add alkyne slowly to keep its concentration low relative to the oxidative addition complex.
C2-Cl Substitution Temperature too highStrictly maintain temperature <40°C. If reaction is sluggish, increase catalyst loading to 5 mol% rather than increasing heat.
Ester Hydrolysis Wet solventsUse anhydrous THF. Avoid using hydroxide bases (NaOH/KOH); stick to organic amines (TEA/DIPEA).

References

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions." [Link]

  • Royal Society of Chemistry. "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines."[3] Organic Chemistry Frontiers. [Link][3]

  • PubChem. "Ethyl 2-chloro-4-iodopyridine-3-carboxylate Compound Summary."[4][5] [Link]

Sources

Application

nucleophilic aromatic substitution SNAr on Ethyl 2-chloro-4-iodonicotinate

This Application Note is designed for researchers and medicinal chemists focusing on the regioselective functionalization of halogenated nicotinates. ) Substrate: Ethyl 2-chloro-4-iodonicotinate (CAS: 185041-05-8) Target...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the regioselective functionalization of halogenated nicotinates.


)
Substrate:  Ethyl 2-chloro-4-iodonicotinate (CAS: 185041-05-8)
Target Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

Ethyl 2-chloro-4-iodonicotinate is a high-value scaffold in drug discovery, particularly for the synthesis of kinase inhibitors (e.g., EGFR, FGFR inhibitors) and bicyclic heterocycles like 1,6-naphthyridines. The core synthetic challenge lies in the regioselective displacement of the halogens.

This guide provides a validated protocol to selectively displace the C4-iodine atom with nucleophiles (amines, thiols, alkoxides) while leaving the C2-chlorine and C3-ester intact. The regioselectivity is driven by the synergistic activation of the C4 position by the C3-ester and the superior leaving group ability of iodine in this specific heterocyclic environment.

Mechanistic Insight & Regioselectivity

The Chemo-Selectivity Challenge

The substrate presents three electrophilic sites:

  • C2-Chlorine: Activated by the adjacent pyridine nitrogen (

    
    -position) and the C3-ester (
    
    
    
    -position).[1]
  • C3-Ester: Susceptible to nucleophilic attack (acylation) or hydrolysis.[1]

  • C4-Iodine: Activated by the C3-ester (

    
    -position) and the pyridine nitrogen (
    
    
    
    -position, via vinylogous resonance).[1]
Why C4-Substitution Dominates

Contrary to simple halobenzenes where electronegativity often dictates


 rates (

), the reaction of Ethyl 2-chloro-4-iodonicotinate is dominated by the C4-Iodine displacement.[1]
  • Electronic Activation: The C3-ethoxycarbonyl group exerts a strong inductive ($ -I

    
     -M $) effect.[1] While both C2 and C4 are activated, the C4 position is less sterically hindered than C2 (which is flanked by the ring nitrogen and the ester).
    
  • Leaving Group Ability: In this specific scaffold, the bond-breaking step contributes significantly to the reaction barrier.[1] The weak

    
     bond (approx. 57 kcal/mol) compared to 
    
    
    
    (approx. 80 kcal/mol) facilitates rapid elimination after the initial nucleophilic attack.[1]
  • Soft-Soft Interaction: Iodine is a "soft" electrophilic center.[1] Soft nucleophiles (thiols, anilines) and even harder nucleophiles (primary amines) preferentially attack the highly polarizable C-I bond in polar aprotic solvents.[1]

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between C2 and C4 substitution.[1]

SNAr_Pathway Substrate Ethyl 2-chloro-4-iodonicotinate TS_C4 C4-Meisenheimer Complex (Favored Kinetic Path) Substrate->TS_C4 Fast Attack (Low Steric Bulk) TS_C2 C2-Meisenheimer Complex (Sterically Hindered) Substrate->TS_C2 Slow Attack Nucleophile Nucleophile (Nu-H) (Amine/Thiol) Product_C4 Major Product: Ethyl 4-amino-2-chloronicotinate TS_C4->Product_C4 -HI (Fast Elimination) Product_C2 Minor Product: Ethyl 2-amino-4-iodonicotinate TS_C2->Product_C2 -HCl Product_Bis Bis-Substituted Byproduct (Over-reaction) Product_C4->Product_Bis Excess Nu, Heat

Figure 1: Kinetic pathway showing the preferential displacement of the C4-Iodine over C2-Chlorine.[1]

Experimental Protocol

Protocol A: Synthesis of Ethyl 4-(alkylamino)-2-chloronicotinates

Objective: Selective mono-substitution at C4 using a primary amine.

Reagents & Materials
  • Substrate: Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Methylamine, Benzylamine) (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or Triethylamine (TEA)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

    • Note: Avoid alcohols (MeOH, EtOH) if transesterification is a concern, although EtOH matches the ester and is acceptable.

  • Temperature:

    
     to Room Temperature (RT)
    
Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-4-iodonicotinate (1.0 g, 3.2 mmol) in anhydrous DMF (10 mL, 0.3 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath. This controls the reaction rate and maximizes regioselectivity.[1]
    
  • Base Addition: Add DIPEA (0.67 mL, 3.85 mmol) in one portion.

  • Nucleophile Addition: Add the Amine (3.37 mmol, 1.05 equiv) dropwise.

    • Critical: Do not add a large excess of amine initially.[1] Monitor the reaction first.[1]

  • Reaction: Allow the mixture to stir at

    
     for 30 minutes, then warm to Room Temperature.
    
  • Monitoring: Check reaction progress via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS.[1]

    • Target: Disappearance of starting material (

      
      ) and appearance of the fluorescent product (
      
      
      
      ).[1]
    • Observation: The C4-substituted product usually forms within 1–4 hours at RT.[1]

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash with Water (

      
       mL) to remove DMF and salts.[1]
      
    • Wash with Brine (30 mL).[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).

Data Summary Table
ParameterRecommended ConditionReason
Solvent DMF, NMP, THF, or MeCNPolar aprotic solvents stabilize the Meisenheimer intermediate.
Stoichiometry 1.0 : 1.05 (Substrate : Amine)Prevents attack at the C2-Cl position (bis-substitution).[1]
Temperature

RT
Higher temps (

) increase risk of C2 displacement.[1]
Base Organic (DIPEA, TEA)Soluble bases are preferred; Inorganic bases (

) require vigorous stirring.[1]

Troubleshooting & Optimization

Issue 1: Formation of Bis-Adduct (C2 & C4 substitution)
  • Cause: Excess amine or high temperature.[1]

  • Solution: Strictly control stoichiometry (1.05 equiv). Conduct the reaction at

    
    . If the amine is volatile, add it slowly as a solution in THF.
    
Issue 2: Transesterification
  • Cause: Using Methanol with an Ethyl ester substrate.[1][2]

  • Solution: Use Ethanol (matches the ester) or strictly non-nucleophilic solvents like DMF , THF , or Dichloromethane .

Issue 3: No Reaction / Slow Kinetics
  • Cause: Sterically hindered amine (e.g., tert-butylamine).[1]

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat gently to

    
    . The C4-I is reactive enough that harsh forcing conditions are rarely needed.[1]
    

References

  • BenchChem. An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.[1] (General reactivity of 4,6-dichloro and 2,4-dihalo nicotinates). Link[1]

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.[1] (Mechanistic basis for C4 selectivity in N-heterocycles). Link

  • Vibrant Pharma. Methyl 2-chloro-4-iodonicotinate Product Data. (Commercial availability confirming stability and utility).[1] Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism and Regioselectivity.Link

  • ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. (Protocols for chloronicotinic acid functionalization). Link

Sources

Method

Unlocking Molecular Complexity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-chloro-4-iodonicotinate

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of palladium-catalyzed cross-coupling protocols for the versatile building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of palladium-catalyzed cross-coupling protocols for the versatile building block, Ethyl 2-chloro-4-iodonicotinate. This document moves beyond a simple recitation of procedures to offer a deeper understanding of the underlying principles, empowering researchers to not only apply these methods but also to troubleshoot and adapt them for their specific synthetic challenges.

Introduction: The Strategic Advantage of Ethyl 2-chloro-4-iodonicotinate

Ethyl 2-chloro-4-iodonicotinate is a highly valuable heterocyclic starting material in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two halogen substituents—a chloro group at the 2-position and an iodo group at the 4-position of the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This disparity in reactivity allows for selective functionalization at the 4-position, leaving the 2-chloro substituent intact for subsequent transformations. This stepwise approach is a powerful strategy for the controlled and efficient synthesis of highly functionalized and diverse pyridine derivatives.

This guide will detail protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions, with a focus on achieving high selectivity for the C-I bond.

The Cornerstone of Selectivity: Understanding the Mechanism

The remarkable selectivity observed in the cross-coupling reactions of Ethyl 2-chloro-4-iodonicotinate is rooted in the fundamental steps of the palladium catalytic cycle. The rate-determining step for many cross-coupling reactions is the oxidative addition of the organohalide to the Pd(0) catalyst. The bond dissociation energy of the C-I bond is lower than that of the C-Cl bond, making the C-I bond more susceptible to cleavage and oxidative addition by the palladium catalyst. This inherent difference in reactivity is the key to achieving selective functionalization at the 4-position.

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product Substrate R-I (Ethyl 4-iodonicotinate moiety) Substrate->Oxidative_Addition Coupling_Partner R'-M Coupling_Partner->Transmetalation

Caption: Generalized Catalytic Cycle for Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1] For Ethyl 2-chloro-4-iodonicotinate, this reaction provides an efficient means to introduce a diverse range of aryl and heteroaryl substituents at the 4-position.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the more reactive C-I bond to the Pd(0) catalyst.[2] This is followed by transmetalation with a boronic acid, which is activated by a base.[3] The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[2] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, particularly for less reactive chlorides, though for the more reactive iodide, a broader range of ligands can be effective.[4]

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition of R-I Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Intermediate Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol is adapted from established procedures for the selective coupling of dihalogenated pyridines.[5]

Materials:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Ethyl 2-chloro-4-iodonicotinate, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012>90
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DME851685-95
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90880-90

Note: Yields are representative and based on similar substrates. Optimization may be required for specific coupling partners.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly valuable for introducing an alkynyl group at the 4-position of Ethyl 2-chloro-4-iodonicotinate, which can then serve as a versatile handle for further synthetic transformations.

Mechanistic Rationale

The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The palladium cycle mirrors that of other cross-coupling reactions, starting with the oxidative addition of the C-I bond.[7] The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[6] Reductive elimination yields the alkynylated product. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][8]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition of R-I Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation_Pd Transmetalation Pd(II)_Complex->Transmetalation_Pd Pd(II)_Intermediate R-Pd(II)-C≡CR'(L2) Transmetalation_Pd->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Alkyne R'-C≡CH Cu_Acetylide R'-C≡CCu Alkyne->Cu_Acetylide Cu(I) CuI Cu(I)->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: Sonogashira Coupling Catalytic Cycles.

Detailed Protocol: Selective Sonogashira Coupling at the C-4 Position

This protocol is based on standard Sonogashira conditions and is optimized for selectivity.[9]

Materials:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Ethyl 2-chloro-4-iodonicotinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent (THF or DMF) and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4>90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEADMF50685-95
1-HexynePdCl₂(dppf) / CuIEt₃NAcetonitrile60880-90

Note: Yields are representative and based on similar substrates. Copper-free conditions may be necessary to minimize homocoupling of the alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10] This reaction is instrumental for introducing a wide variety of primary and secondary amines at the 4-position of the nicotinic acid scaffold.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[10][11] Reductive elimination from this complex furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.[11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the reductive elimination steps, especially when using less reactive aryl chlorides.[12]

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition of R-I Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex R-Pd(II)-NR'R''(L2) Amine_Coordination->Pd_Amido_Complex Amine R'R''NH + Base Amine->Amine_Coordination Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-NR'R'' Reductive_Elimination->Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position

This protocol is based on general procedures for the amination of aryl halides.[5]

Materials:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Ethyl 2-chloro-4-iodonicotinate and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos.

  • Add the degassed solvent.

  • Add the amine (if liquid) via syringe. If the amine is a solid, add it in step 1.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation:

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012>90
MorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101880-90
BenzylaminePd-G3-XPhosLHMDSTHF801085-95

Note: Yields are representative and based on similar substrates. The choice of ligand and base is critical and may require optimization.

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction provides a method for the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[12] This allows for the introduction of vinyl groups at the 4-position of Ethyl 2-chloro-4-iodonicotinate, which are valuable synthetic intermediates.

Mechanistic Rationale

The Heck reaction mechanism begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst.[13] The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond (syn-addition).[14] A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species.[14] Finally, the base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[13]

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition of R-I Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Alkene CH2=CHR' Alkene->Alkene_Coordination Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product R-CH=CHR' Beta_Hydride_Elimination->Product Pd_Hydride H-Pd(II)-I(L2) Beta_Hydride_Elimination->Pd_Hydride Base_Regeneration Base-mediated Regeneration Pd_Hydride->Base_Regeneration Base_Regeneration->Pd(0)L2

Caption: Heck Reaction Catalytic Cycle.

Detailed Protocol: Selective Heck Reaction at the C-4 Position

This protocol is a general procedure for Heck reactions involving aryl iodides.

Materials:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed DMF or acetonitrile

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Ethyl 2-chloro-4-iodonicotinate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, Et₃N, and the alkene.

  • Heat the reaction to 80-120 °C.

  • Monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation:

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001670-85
n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP1202465-80
Ethylene (gas)Herrmann's catalystNaOAcDMA1301270-85

Note: Yields are representative and based on similar substrates. The reaction is often sensitive to steric hindrance on the alkene.

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group via palladium-catalyzed cyanation is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amides, and amines.

Mechanistic Rationale

The palladium-catalyzed cyanation of aryl halides follows a similar catalytic cycle to other cross-coupling reactions. A key challenge in this reaction is the potential for the cyanide anion to poison the palladium catalyst. To overcome this, various cyanide sources have been developed, with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being a popular, less toxic alternative to cyanide salts like KCN or Zn(CN)₂. The mechanism involves oxidative addition, followed by cyanide transfer from the iron complex to the palladium center, and subsequent reductive elimination.

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition of R-I Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Cyanide_Transfer Cyanide Transfer Pd(II)_Complex->Cyanide_Transfer Pd_Cyanide_Complex R-Pd(II)-CN(L2) Cyanide_Transfer->Pd_Cyanide_Complex Cyanide_Source K4[Fe(CN)6] Cyanide_Source->Cyanide_Transfer Reductive_Elimination Reductive Elimination Pd_Cyanide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-CN Reductive_Elimination->Product

Caption: Palladium-Catalyzed Cyanation Catalytic Cycle.

Detailed Protocol: Selective Cyanation at the C-4 Position

This protocol is adapted from modern cyanation methods using potassium hexacyanoferrate(II).

Materials:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous, degassed DMA or NMP

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Ethyl 2-chloro-4-iodonicotinate, K₄[Fe(CN)₆]·3H₂O, K₂CO₃, Pd(OAc)₂, and dppf.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation:

Cyanide SourceCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
K₄[Fe(CN)₆]Pd(OAc)₂ / dppfK₂CO₃DMA1201280-90
Zn(CN)₂Pd₂(dba)₃ / dppf-DMF1001675-85
KCNPd(PPh₃)₄-Acetonitrile80870-80

Note: Yields are representative and based on similar substrates. The use of K₄[Fe(CN)₆] is recommended for its lower toxicity.

Conclusion

Ethyl 2-chloro-4-iodonicotinate is a powerful and versatile building block for the synthesis of complex pyridine derivatives. The distinct reactivity of its carbon-halogen bonds under palladium catalysis allows for a highly selective and sequential functionalization strategy. This guide has provided a detailed overview of several key cross-coupling reactions, including the underlying mechanistic principles and practical experimental protocols. By understanding the factors that govern reactivity and selectivity, researchers can effectively harness the synthetic potential of this valuable intermediate to accelerate their research and development efforts in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. BenchChem.
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629–1633.
  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414–7421.
  • Wikipedia. (2023).
  • Wikipedia. (2023). Heck reaction.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene.
  • Semantic Scholar. (n.d.). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Journal of the American Chemical Society, 143(12), 4645–4657.
  • Wikipedia. (2023). Sonogashira coupling.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF.
  • University of Windsor. (n.d.).
  • Pendidikan Kimia. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-iodopyridine 97 153034-86-7.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2019). (PDF)
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)
  • ResearchGate. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
  • Atlantis Press. (2017).
  • PubChem. (n.d.).
  • ChemicalBook. (n.d.).
  • Optimization of Buchwald-Hartwig amin
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (n.d.).
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. (n.d.).
  • Buchwald–Hartwig amin
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).

Sources

Application

functionalization of C4-position in Ethyl 2-chloro-4-iodonicotinate

Executive Summary Ethyl 2-chloro-4-iodonicotinate (CAS: 219727-21-6) is a high-value scaffold in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets) and complex heterocycles. Its structural utility lies in its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-4-iodonicotinate (CAS: 219727-21-6) is a high-value scaffold in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets) and complex heterocycles. Its structural utility lies in its orthogonal reactivity : the C4-iodide and C2-chloride offer distinct handles for sequential functionalization.

This guide details the protocols for selectively functionalizing the C4-position while preserving the C2-chloride for subsequent steps. We focus on three dominant modalities: Suzuki-Miyaura Coupling , Sonogashira Coupling , and Nucleophilic Aromatic Substitution (


) .

Structural Analysis & Reactivity Profile

The regioselectivity of this molecule is governed by the bond dissociation energies (BDE) and electronic activation provided by the pyridine nitrogen and the C3-ester.

  • C4-Iodine (Target): The C-I bond is significantly weaker (~53 kcal/mol) than the C-Cl bond (~80 kcal/mol). In Palladium-catalyzed cross-couplings (Suzuki/Sonogashira), oxidative addition of Pd(0) into the C-I bond is kinetically favored, occurring rapidly even at room temperature.

  • C2-Chlorine (Preserved): While activated by the adjacent ring nitrogen (ortho-position), the C-Cl bond requires higher activation energy for oxidative addition. However, it is highly susceptible to

    
     under harsh conditions.
    
  • C3-Ethyl Ester: Acts as an electron-withdrawing group (EWG), further activating both C2 and C4 for nucleophilic attack, but also providing steric bulk that can modulate selectivity.

Mechanistic Logic: To achieve C4-selectivity, we operate under kinetic control :

  • Pd-Catalysis: Use mild temperatures (<80°C) to ensure Pd inserts only into C-I.

  • 
    :  Exploit the "super-leaving group" ability of Iodine vs. Chlorine in specific solvents, or utilize steric differentiation.
    

Application I: Regioselective Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at C4.

Critical Process Parameters (CPPs)
  • Catalyst:

    
     is preferred for its bulky ligands, which enhance selectivity, though 
    
    
    
    is more robust for heteroaryl boronic acids.
  • Base: Weak bases (

    
    , 
    
    
    
    ) prevent hydrolysis of the C3-ester and premature displacement of C2-Cl.
  • Temperature: Strict control (60–80°C). Exceeding 90°C risks C2-coupling or bis-coupling.

Experimental Protocol

Reagents:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • 
     (3-5 mol%)
    
  • 
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the nicotinate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 70°C in an oil bath or heating block. Stir vigorously.

  • Monitoring: Check via LC-MS or TLC at 1 hour. The C4-I bond usually converts fully within 2-4 hours.

    • Checkpoint: If C2-coupling is observed (<5%), lower temp to 60°C.

  • Work-up: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Optimization of Conditions

ParameterCondition A (Recommended)Condition B (Aggressive)Outcome of B
Catalyst


/ XPhos
Loss of selectivity (Bis-coupling)
Base


Hydrolysis of C3-ester
Temp 70°C100°CC2-Cl activation observed

Application II: Sonogashira Coupling

Objective: Introduction of alkynyl linkers at C4.

Mechanistic Insight

The C4-I bond is so reactive toward the active Pd(0)-Cu(I) acetylide species that this reaction can often proceed at Room Temperature (RT) . This is the ultimate safeguard against C2-reaction.

Experimental Protocol

Reagents:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • 
     (2 mol%)
    
  • CuI (1 mol%)[1]

  • Triethylamine (

    
    ) (3.0 eq)
    
  • Solvent: THF or DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolve the nicotinate and alkyne in anhydrous THF under Argon.

  • Add

    
    .[1]
    
  • Add CuI and

    
     simultaneously.
    
  • Stir at Room Temperature (20-25°C).

    • Note: The reaction is often exothermic. If scaling up (>10g), use a water bath to maintain RT.

  • Monitor by TLC. Conversion is typically complete in 1-3 hours.

  • Quench: Add saturated

    
     solution (to chelate Copper). Extract with EtOAc.[2][3]
    

Application III: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amines or alkoxides at C4.

The Selectivity Paradox

Both C2 and C4 are activated for


. C2 is ortho to the activating Nitrogen, while C4 is para. However, the C4-Iodine is a superior leaving group  compared to C2-Chlorine in polar aprotic solvents due to the weaker C-I bond and polarizability, provided the mechanism is not purely controlled by the addition step (where F > Cl). In practice, C4 substitution is favored by steric steering from the C3-ester, which shields C2 slightly more effectively in certain conformations.
Experimental Protocol (Amination)

Reagents:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 eq)

  • Primary Amine (1.1 eq)

  • DIPEA (Hunig's Base) (2.0 eq)

  • Solvent: IPA (Isopropanol) or NMP

Step-by-Step Workflow:

  • Dissolve substrate in IPA (0.5 M).

  • Cool to 0°C (Ice bath).

  • Add DIPEA, followed by the amine dropwise.

  • Allow to warm slowly to RT.

  • Critical Control: Do not heat above 40°C. If heat is required, the C2-Cl will begin to react, leading to mixtures.

  • Validation: Use NOE (Nuclear Overhauser Effect) NMR to confirm regiochemistry if the product is ambiguous. The C4-substituent will show spatial proximity to the C5-proton (doublet), whereas a C2-substituent would not.

Visualizing the Pathway

The following diagram illustrates the divergent reactivity pathways and the decision gates for selectivity.

G Start Ethyl 2-chloro-4-iodonicotinate (Starting Material) Decision Select Functionalization Mode Start->Decision Suzuki Suzuki Coupling (Pd(PPh3)4, 70°C) Decision->Suzuki C-C Bond (Aryl) Sonogashira Sonogashira Coupling (Pd/Cu, RT) Decision->Sonogashira C-C Bond (Alkyne) SNAr SNAr Amination (IPA, 0°C -> RT) Decision->SNAr C-N Bond Prod_Suzuki Product A: 4-Aryl-2-chloro-nicotinate Suzuki->Prod_Suzuki High Selectivity (Weak C-I bond) Risk RISK: C2-Substitution (Overheating / Strong Base) Suzuki->Risk T > 90°C Prod_Sono Product B: 4-Alkynyl-2-chloro-nicotinate Sonogashira->Prod_Sono Exclusive C4 (RT Reaction) Prod_SNAr Product C: 4-Amino-2-chloro-nicotinate SNAr->Prod_SNAr Kinetic Control (I > Cl LG ability) SNAr->Risk T > 50°C

Figure 1: Decision tree for regioselective functionalization of the C4-position.

References

  • Regioselective Suzuki Coupling on Dihalogen

    • Source: Organic Chemistry Portal / Synlett
    • Context: Establishes the general trend of C4-I > C2-Cl reactivity in Pd-catalyzed cross-couplings due to oxidative addition r
    • URL:[Link]

  • Sonogashira Coupling Protocol & Mechanism

    • Source: Wikipedia / Primary Liter
    • Context: Confirms room temperature protocols for activated aryl iodides to prevent side reactions.
    • URL:[Link]

  • Context: Describes the synthesis of Ethyl 6-chloro-4-(methylamino)
  • C4-Alkyl

    • Source: N
    • Context: Discusses C4-functionalization strategies in electron-deficient nitrogen heterocycles.
    • URL:[Link]

Sources

Method

Application Notes and Protocols: Hydrolysis of Ethyl 2-chloro-4-iodonicotinate to 2-chloro-4-iodonicotinic acid

For Researchers, Scientists, and Drug Development Professionals Theoretical Background: The Chemistry of Ester Hydrolysis The conversion of an ester to a carboxylic acid through reaction with water is known as hydrolysis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid through reaction with water is known as hydrolysis. This process can be catalyzed by either an acid or a base. For the hydrolysis of ethyl 2-chloro-4-iodonicotinate, both pathways are viable, each with distinct mechanistic features.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the desired carboxylic acid. The reaction is effectively driven to completion by the deprotonation of the initially formed carboxylic acid by the alkoxide byproduct.

Acid-Catalyzed Hydrolysis: This is a reversible reaction. The acid catalyst protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1] A weak nucleophile, such as water, can then attack the activated carbonyl group. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then eliminates ethanol to afford the carboxylic acid and regenerate the acid catalyst.[1] To drive the equilibrium towards the products, a large excess of water is typically employed.[1]

Experimental Protocols

This section details the protocols for both base-catalyzed and acid-catalyzed hydrolysis of ethyl 2-chloro-4-iodonicotinate.

Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method due to its irreversibility and generally faster reaction rates.

Materials:

  • Ethyl 2-chloro-4-iodonicotinate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol (or a mixture of water-miscible co-solvents like tetrahydrofuran (THF) or dioxane)

  • Water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-4-iodonicotinate in a suitable solvent such as ethanol.

  • Addition of Base: Prepare an aqueous solution of sodium hydroxide (typically 1.5 to 3 equivalents) and add it to the ester solution.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Add water to the residue and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 2M HCl. The carboxylic acid product should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

    • Dry the purified 2-chloro-4-iodonicotinic acid under vacuum.

Acid-Catalyzed Hydrolysis

While generally slower and reversible, acid-catalyzed hydrolysis can be advantageous when the substrate is sensitive to strong bases.

Materials:

  • Ethyl 2-chloro-4-iodonicotinate

  • Sulfuric acid (H2SO4) or Hydrochloric acid (HCl)

  • Water

  • Dioxane or Acetic Acid (as co-solvent)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine ethyl 2-chloro-4-iodonicotinate, a large excess of water, and a catalytic amount of a strong acid (e.g., concentrated H2SO4). A co-solvent like dioxane may be necessary to ensure solubility.

  • Heating: Heat the mixture to reflux and maintain the temperature for the duration of the reaction.

  • Monitoring: Track the reaction's progress using TLC or HPLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove the acid catalyst and the carboxylic acid product (which will be deprotonated to its water-soluble carboxylate salt).

    • Separate the aqueous layer containing the carboxylate salt and re-acidify it with 2M HCl to precipitate the carboxylic acid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash with cold water.

    • Recrystallize the crude product from an appropriate solvent.

    • Dry the purified product under vacuum.

Reaction Monitoring and Characterization

Effective monitoring is crucial for determining the endpoint of the hydrolysis reaction.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively track the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the conversion of the starting material and the formation of the product, allowing for precise determination of reaction completion.
Gas Chromatography (GC) Can be used to monitor the reaction by analyzing the liberated alcohol (ethanol) in the reaction mixture.[2]
Spectrophotometry In some cases, UV-Vis spectrophotometry can be employed to follow the reaction kinetics, particularly if there is a significant change in the chromophore between the ester and the carboxylic acid.[3][4]

Characterization of the Final Product:

The identity and purity of the synthesized 2-chloro-4-iodonicotinic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the hydrolysis of ethyl 2-chloro-4-iodonicotinate.

Hydrolysis_Workflow cluster_start Starting Material cluster_reaction Hydrolysis cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Start Ethyl 2-chloro-4- iodonicotinate Base Base-Catalyzed (e.g., NaOH, EtOH/H2O, Reflux) Start->Base Saponification Acid Acid-Catalyzed (e.g., H2SO4, H2O, Reflux) Start->Acid Reversible Reaction Workup_Base Cool -> Remove Solvent -> Acidify (HCl) -> Filter Base->Workup_Base Workup_Acid Cool -> Extract -> Back-extract with Base -> Acidify (HCl) -> Filter Acid->Workup_Acid Purify Recrystallization (e.g., Ethanol/Water) Workup_Base->Purify Workup_Acid->Purify End 2-chloro-4-iodonicotinic acid Purify->End

Caption: General workflow for the hydrolysis of ethyl 2-chloro-4-iodonicotinate.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the amount of base/acid catalyst. In the case of acid-catalyzed hydrolysis, adding more water can help shift the equilibrium.

  • Side Reactions: Under harsh basic conditions, nucleophilic aromatic substitution of the chloro or iodo groups could potentially occur, though this is generally less favorable. Careful temperature control is important.

  • Purification Challenges: If the product is difficult to crystallize, consider using a different solvent system or purification by column chromatography.

  • Safety: Always handle strong acids and bases with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The hydrolysis of ethyl 2-chloro-4-iodonicotinate is a fundamental transformation that can be effectively achieved through either base- or acid-catalyzed methods. The choice between these protocols will depend on the specific requirements of the synthesis, including substrate compatibility and desired reaction kinetics. By following the detailed protocols and considering the key insights provided in these application notes, researchers can confidently and efficiently produce 2-chloro-4-iodonicotinic acid for their drug discovery and development endeavors.

References

  • Zenodo. (n.d.). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Retrieved from [Link]

  • Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]

  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • ResearchGate. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. Retrieved from [Link]

  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Patsnap. (2015). Method for preparing 2-chloronicotinic acid.
  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2-chloroisonicotinic acid.
  • Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
  • Patsnap. (2017). Preparation method of ethyl nicotinate.
  • Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Physics & Maths Tutor. (n.d.). Notes - 33 Carboxylic Acids and Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

Application

reduction of Ethyl 2-chloro-4-iodonicotinate to pyridine alcohols

Application Note: Chemoselective Reduction of Ethyl 2-chloro-4-iodonicotinate to (2-Chloro-4-iodopyridin-3-yl)methanol Executive Summary This guide details the protocol for the chemoselective reduction of Ethyl 2-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Ethyl 2-chloro-4-iodonicotinate to (2-Chloro-4-iodopyridin-3-yl)methanol

Executive Summary

This guide details the protocol for the chemoselective reduction of Ethyl 2-chloro-4-iodonicotinate to (2-chloro-4-iodopyridin-3-yl)methanol .

The transformation presents a specific chemoselectivity challenge: reducing the ester functionality (


) to a primary alcohol (

) while preserving the highly labile C4-iodine and C2-chlorine substituents. Standard strong reducing agents like Lithium Aluminum Hydride (LiAlH

) pose a significant risk of hydrodehalogenation (stripping the iodine), rendering the scaffold useless for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).

Recommended Strategy:

  • Primary Protocol: Diisobutylaluminum hydride (DIBAL-H ) at -78°C.[1] This kinetic control method offers the highest fidelity for halogen preservation.

  • Alternative Protocol: Sodium Borohydride (NaBH

    
     ) with Calcium Chloride (CaCl
    
    
    
    ). A milder, cost-effective alternative for larger scales where cryogenic cooling is logistically difficult, though with a narrower safety margin for side reactions.

Strategic Analysis & Reaction Design

The substrate contains three reactive sites:

  • C3-Ester: The target for reduction.

  • C4-Iodine: Highly susceptible to metal-halogen exchange or radical reduction.

  • C2-Chlorine: Susceptible to nucleophilic aromatic substitution (

    
    ) or reduction, though less so than the iodine.
    
Mechanism of Choice: DIBAL-H

DIBAL-H acts as an electrophilic reducing agent.[2] It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating hydride transfer.[3] At -78°C, the tetrahedral aluminate intermediate is stable and does not collapse to the aldehyde until hydrolysis. Crucially, DIBAL-H is less prone to


 type attacks on halogens compared to the nucleophilic hydride of LiAlH

.

ReactionPathway Substrate Ethyl 2-chloro-4-iodonicotinate (Starting Material) DIBAL DIBAL-H (2.2 eq) -78°C, Toluene/DCM Substrate->DIBAL Coordination Intermediate Tetrahedral Al-Complex (Stable at Low Temp) DIBAL->Intermediate Hydride Transfer SideProduct Dehalogenated Byproducts (Avoided via Temp Control) DIBAL->SideProduct > -40°C (Risk) Quench Rochelle's Salt / MeOH Hydrolysis Intermediate->Quench Warming Product (2-Chloro-4-iodopyridin-3-yl)methanol (Target Alcohol) Quench->Product Release

Figure 1: Reaction pathway highlighting the critical stability of the tetrahedral intermediate to prevent over-reduction or side reactions.

Primary Protocol: DIBAL-H Reduction

Applicability: High-value synthesis, gram-scale, strict impurity limits.

Materials & Equipment
  • Reagent: DIBAL-H (1.0 M in Toluene or Hexanes).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (DCM is preferred for solubility of polar pyridines).

  • Quench: Methanol (anhydrous), Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

  • Equipment: Flame-dried 3-neck flask, internal temperature probe, argon/nitrogen line, cryo-bath (Dry ice/Acetone).

Step-by-Step Procedure
  • Setup: Charge a flame-dried reaction vessel with Ethyl 2-chloro-4-iodonicotinate (1.0 equiv) and anhydrous DCM (0.1 M concentration, e.g., 10 mL per 1 mmol).

  • Inertion: Purge the system with Argon for 15 minutes.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize (approx. 20 mins).

  • Addition: Add DIBAL-H (2.2 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel.

    • Critical: Maintain internal temperature below -70°C. The reaction is exothermic.

    • Note: 2.2 equivalents are used to account for the ester reduction (2 hydrides required) and potential coordination to the pyridine nitrogen.

  • Reaction: Stir at -78°C for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Endpoint: Disappearance of the ester spot (

      
      ) and appearance of the alcohol (
      
      
      
      ).
  • Quench (The "Fieser" or Rochelle Method):

    • While still at -78°C, add anhydrous Methanol (3.0 equiv) dropwise to destroy excess hydride.

    • Remove the cooling bath and allow to warm to 0°C.

    • Add Saturated Rochelle's Salt Solution (Potassium Sodium Tartrate, 10 mL per mmol substrate).

  • Workup:

    • Vigorously stir the biphasic mixture at room temperature for 1–2 hours.

    • Observation: The cloudy gray emulsion will separate into two clear layers (organic and aqueous). Do not skip this stirring time; aluminum emulsions trap product.

    • Separate the layers.[1][4][5][6][7] Extract the aqueous layer with DCM (3x).

    • Combine organics, wash with Brine, dry over

      
      , and concentrate.[4][5][8]
      

Alternative Protocol: NaBH / CaCl

Applicability: Larger scale (>100g), cost-sensitive projects where cryo-cooling is unavailable. Mechanism: Calcium coordinates to the ester oxygens, activating them toward the mild borohydride reducing agent.

Step-by-Step Procedure
  • Dissolution: Dissolve Ethyl 2-chloro-4-iodonicotinate (1.0 equiv) in a mixture of THF:Ethanol (2:1 ratio, 0.2 M).

  • Activation: Add CaCl

    
      (anhydrous, 1.5 equiv) and stir for 15 minutes at 0°C.
    
  • Reduction: Add NaBH

    
      (2.5 equiv) in portions over 30 minutes.
    
    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Temperature Control: Stir at 0°C for 1 hour, then slowly warm to Room Temperature.

    • Warning: Do not reflux.[4] Heat promotes deiodination.

  • Quench: Cool back to 0°C. Add Saturated

    
     solution slowly.
    
  • Workup: Evaporate bulk volatiles (THF/EtOH). Extract the residue with EtOAc.[6][7]

Data Analysis & Validation

Expected Analytical Data
FeatureSubstrate (Ester)Product (Alcohol)Note
1H NMR (DMSO-d6) Quartet ~4.3 ppm (OCH2), Triplet ~1.3 ppm (CH3)Singlet/Doublet ~4.5 ppm (

)
Loss of ethyl signals is the primary indicator.
1H NMR (Aromatic) Two doublets (Pyridine H5, H6)Two doublets (Shifted slightly upfield)Check integration to ensure no loss of protons (dehalogenation).
MS (ESI+) [M+H]+ ~312 (Cl/I pattern)[M+H]+ ~270 (Cl/I pattern)Look for characteristic Iodine mass defect.
Appearance White/Off-white solidWhite/Pale Yellow solidIodine compounds often yellow slightly upon oxidation.
Troubleshooting Guide
IssueCauseSolution
Product Trapped in Emulsion Aluminum salts form gelatinous hydroxides.Use Rochelle's salt workup (Protocol A, Step 7) and stir until layers are clear.
De-iodination (Product Mass -126) Reaction temperature too high or hydride too aggressive.Ensure T < -70°C. Switch from LAH to DIBAL-H. Avoid reflux in Protocol B.
Aldehyde Observed Incomplete reduction (1 hydride transfer).Increase DIBAL-H to 2.5 eq. Ensure reaction warms to RT after quench if using NaBH4.
Starting Material Remaining Moisture in solvent consumed hydride.Use freshly distilled DCM/Toluene. Flame-dry glassware.

Safety & Handling

  • DIBAL-H: Pyrophoric. Reacts violently with water and air. Handle only under inert atmosphere. Use long-needle techniques for transfer.

  • Iodinated Pyridines: Often photosensitive. Store intermediates in amber vials or wrapped in foil.

  • Waste Disposal: Aluminum residues must be quenched completely before disposal. Quench DIBAL bottles with isopropanol/toluene mixtures under nitrogen.

References

  • BenchChem. Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction. (Accessed 2025).[9] Link

  • Organic Chemistry Portal. Reduction of Esters to Alcohols: DIBAL-H Protocols. (Accessed 2025).[9] Link

  • Vibrant Pharma. 2-Chloro-4-iodo-3-pyridinemethanol Product Data & Synthesis Pathways. (Accessed 2025).[9] Link

  • Royal Society of Chemistry (RSC). Chemoselective reductions of halogenated esters. Organic & Biomolecular Chemistry.[8][10] Link

  • Master Organic Chemistry. DIBAL-H: The Specialist for Partial Reductions.Link

Sources

Method

Buchwald-Hartwig amination of Ethyl 2-chloro-4-iodonicotinate

Application Note: Regioselective Buchwald-Hartwig Amination of Ethyl 2-chloro-4-iodonicotinate Executive Summary This guide details the protocol for the regioselective Buchwald-Hartwig amination of Ethyl 2-chloro-4-iodon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Buchwald-Hartwig Amination of Ethyl 2-chloro-4-iodonicotinate

Executive Summary

This guide details the protocol for the regioselective Buchwald-Hartwig amination of Ethyl 2-chloro-4-iodonicotinate . The core objective is to install an amine functionality exclusively at the C4 position while preserving the C2-chlorine handle and the C3-ethyl ester .

This transformation exploits the significant bond dissociation energy (BDE) difference between


 and 

bonds. By utilizing a Pd(OAc)₂ / Xantphos catalytic system with Cs₂CO₃ as a mild base, we achieve high turnover frequencies (TOF) at the C4 position while suppressing competitive oxidative addition at C2 and preventing ester hydrolysis.

Strategic Analysis & Mechanistic Rationale

Substrate Electronics & Selectivity

The substrate, Ethyl 2-chloro-4-iodonicotinate, presents a unique "reactivity ladder":

  • C4-Iodine (Target): Most reactive. The C-I bond is weak, and the position is electronically activated (para to pyridine nitrogen) for oxidative addition.

  • C2-Chlorine (Preserved): Less reactive. Stronger C-Cl bond. Although ortho to nitrogen (inductive withdrawal), the barrier to oxidative addition is significantly higher than at C4-I.

  • C3-Ethyl Ester (Sensitive): Susceptible to hydrolysis or transesterification. Requires non-nucleophilic bases and anhydrous conditions.

Catalyst System Selection
  • Precursor: Pd(OAc)₂ is selected for stability and cost-efficiency. It is reduced in situ to the active Pd(0) species.

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Why? Its wide bite angle (~111°) favors reductive elimination, which is crucial for electron-deficient pyridines that can form stable amido-Pd intermediates. It also suppresses

      
      -hydride elimination (a common side reaction with aliphatic amines).
      
  • Base: Cesium Carbonate (Cs₂CO₃) .[1][2][3]

    • Why? Unlike NaOtBu (which causes ester hydrolysis/transesterification), Cs₂CO₃ is mild and compatible with ethyl esters. Its solubility in dioxane is sufficient to drive the catalytic cycle.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Notes
Ethyl 2-chloro-4-iodonicotinate Substrate1.0Limiting reagent.
Amine (R-NH₂) Nucleophile1.1 – 1.2Slight excess ensures conversion.
Pd(OAc)₂ Catalyst Precursor0.02 – 0.052-5 mol%.
Xantphos Ligand0.04 – 0.101:2 Pd:Ligand ratio preferred.
Cs₂CO₃ Base2.0 – 3.0Must be finely ground/anhydrous.
1,4-Dioxane Solvent[0.2 M]Anhydrous, degassed.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a vial, mix Pd(OAc)₂ and Xantphos in a small amount of dioxane.

  • Stir at room temperature for 10 minutes. The solution should turn from orange to yellow/pale, indicating ligation. Note: This prevents "naked" Pd from clustering into inactive black species.

Step 2: Reaction Assembly

  • Charge a dry reaction vessel (equipped with a stir bar) with Ethyl 2-chloro-4-iodonicotinate (1.0 equiv) and Cs₂CO₃ (2.5 equiv).

  • Add the Amine (1.1 equiv).

  • Add the pre-formed catalyst solution (or add Pd(OAc)₂ and Xantphos solids directly if skipping Step 1).

  • Add remaining 1,4-Dioxane to reach a concentration of 0.2 M relative to the substrate.

Step 3: Degassing (CRITICAL)

  • Method A (Sparging): Bubble dry Nitrogen or Argon through the solvent for 10–15 minutes.

  • Method B (Freeze-Pump-Thaw): Perform 3 cycles if using highly sensitive amines.

  • Why? Oxygen oxidizes phosphine ligands to phosphine oxides, killing the catalyst and requiring higher loadings.

Step 4: Reaction

  • Seal the vessel (septum with N₂ balloon or screw cap).

  • Heat to 80–90 °C .

  • Monitor via TLC or LC-MS at 2 hours.

    • Target: Disappearance of starting iodide.

    • Warning: If heating >100 °C or running >12 hours, check for C2-amination (bis-adducts).

Step 5: Workup

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts (CsI, Cs₂CO₃) and Pd black. Rinse with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: The product is typically more polar than the starting iodide but less polar than the bis-aminated side product.

Visualizations

Mechanistic Pathway (DOT)

BuchwaldHartwig Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Regioselective at C4-I) Pd0->OxAdd + Substrate Substrate Ethyl 2-chloro-4-iodonicotinate Substrate->OxAdd C2_Block C2-Cl Position (High Barrier to OA) Substrate->C2_Block Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Cs2CO3 - CsI RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Regeneration Product Product: Ethyl 4-amino-2-chloronicotinate RedElim->Product

Caption: Catalytic cycle highlighting the kinetic preference for Oxidative Addition at the C4-Iodine bond over the C2-Chlorine bond.

Experimental Workflow (DOT)

Workflow Start Start: Weigh Reagents Mix Mix: Substrate + Base + Catalyst in Dioxane Start->Mix Degas Degas: N2 Sparge (15 min) Mix->Degas Heat Reaction: 80-90°C, 2-6 hrs Degas->Heat Monitor Monitor: TLC/LCMS Heat->Monitor Monitor->Heat Incomplete Workup Workup: Filter (Celite) Concentrate Monitor->Workup Complete Purify Purify: Flash Chromatography Workup->Purify

Caption: Step-by-step workflow emphasizing the critical degassing step to preserve catalyst activity.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Conversion Catalyst death (O₂); Old Pd source.Ensure rigorous degassing. Use fresh Pd(OAc)₂ or switch to pre-catalyst (e.g., Xantphos Pd G3).
C2-Amination (Bis-product) Temperature too high; Excess amine.Lower temp to 80°C. Strictly control amine stoichiometry (1.1 equiv).
Ester Hydrolysis Wet solvent; Hygroscopic base.Use anhydrous Dioxane. Store Cs₂CO₃ in a desiccator.
Dehalogenation (Product - I)

-hydride elimination pathway.
Ensure Xantphos is used (suppresses this). Avoid alcohol solvents.

References

  • Regioselectivity in Dihalopyridines

    • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine (Contextual comparison for C4-I vs C2-Cl selectivity).[4]

    • Source: Beilstein J. Org. Chem.
    • URL:[Link]

  • Buchwald-Hartwig Reaction Overview

    • Title: Buchwald-Hartwig Amination (General Mechanism & Ligand Choice).[5]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Catalyst Systems for Heterocycles: Title: A Guide to Buchwald-Hartwig Amination (Ligand Selection Guide). Source: Sigma-Aldrich / Merck.
  • Base Selection in Cross-Coupling

    • Title: The Role of Bases in Palladium-Catalyzed C–N Bond Formation.[7][8]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

Sources

Application

Application Note: Chemo- and Regioselective One-Pot Strategies for Ethyl 2-chloro-4-iodonicotinate

This Application Note is designed as a high-level technical guide for researchers utilizing Ethyl 2-chloro-4-iodonicotinate in drug discovery and complex scaffold synthesis. It prioritizes mechanistic insight, experiment...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers utilizing Ethyl 2-chloro-4-iodonicotinate in drug discovery and complex scaffold synthesis. It prioritizes mechanistic insight, experimental precision, and modular protocol design.

Introduction & Strategic Analysis

Ethyl 2-chloro-4-iodonicotinate is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and fused heterocyclic systems like 1,6-naphthyridines and pyrido[4,3-d]pyrimidines.

Its value lies in its orthogonal reactivity profile . The molecule possesses three distinct electrophilic sites, each activatable under specific conditions, allowing for "pot-economy"—the ability to perform multiple bond-forming events in a single vessel without intermediate isolation.

The Reactivity Triad

To design effective one-pot protocols, one must exploit the inherent reactivity hierarchy of the substrate:

  • C4-Iodine (Primary Electrophile): The "softest" and most reactive site. It undergoes oxidative addition with Pd(0) at room temperature or mild heating. It is also the preferred site for SNAr reactions due to the para-relationship with the pyridine nitrogen and the electron-withdrawing ester at C3.

  • C3-Ethyl Ester (Secondary Electrophile): Acts as an internal "trap." Once a nucleophile is installed at C4 (or C2), this ester facilitates intramolecular cyclization (lactamization or condensation) to form fused rings.

  • C2-Chlorine (Tertiary Electrophile): The least reactive site. It typically requires higher temperatures or specialized ligands (e.g., phosphines with small cone angles) to undergo oxidative addition or nucleophilic displacement, usually after the C4 position has been functionalized.

Reactivity Logic Diagram

ReactivityMap Substrate Ethyl 2-chloro-4-iodonicotinate C4 C4-Iodine (High Reactivity) Substrate->C4 1. Pd(0) Oxidative Addition (RT - 40°C) C3 C3-Ester (Cyclization Handle) Substrate->C3 2. Intramolecular Trap (Nucleophilic Attack) C2 C2-Chlorine (Latent Reactivity) Substrate->C2 3. Harsh S_NAr / Pd(0) (>80°C) Product1 Product1 C4->Product1 Cross-Coupling (Suzuki/Sonogashira) Product2 Product2 C3->Product2 Fused Heterocycle (Naphthyridine/Furopyridine)

Figure 1: Reactivity hierarchy of Ethyl 2-chloro-4-iodonicotinate, dictating the order of operations in one-pot sequences.

Application I: One-Pot Sonogashira-Cyclization

Target Scaffold: Furo[3,2-c]pyridines or Pyrrolo[3,2-c]pyridines. Mechanism: A regioselective C4-Sonogashira coupling followed by a base-mediated 5-exo-dig cyclization involving the C3-ester.

Protocol Overview

This protocol utilizes the high reactivity of the C4-I bond to install an alkyne. If the alkyne possesses a nucleophile (e.g., a hydroxyl group in propargyl alcohol), it can cyclize onto the ester. Alternatively, an external amine can be added to form the pyrrolo-fused system.

Detailed Experimental Protocol

Scale: 1.0 mmol basis.

Reagents:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene or Propargyl alcohol) (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-catalyst: CuI (1 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (5 mL)

Step-by-Step Procedure:

  • Charge: To a dry, argon-purged reaction vial, add Ethyl 2-chloro-4-iodonicotinate (311 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg), and CuI (2 mg).

  • Solvate: Add anhydrous THF (5 mL) and Et₃N (0.42 mL). Stir at room temperature for 5 minutes.

  • Coupling (Step 1): Add the terminal alkyne dropwise. Stir at Room Temperature (25°C) .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The C4-I starting material should be consumed within 1-2 hours. The C2-Cl bond remains intact at this temperature.

  • Cyclization (Step 2 - Optional Branching):

    • Route A (Furopyridines): If using a propargylic alcohol, add bases like K₂CO₃ (2 equiv) and heat to 60°C to induce lactonization/isomerization.

    • Route B (Pyrrolopyridines): Add a primary amine (1.2 equiv) and heat to 80°C. The amine attacks the ester to form an amide, which then cyclizes onto the alkyne (5-endo-dig or 5-exo-dig depending on substitution).

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat) to remove Copper, dry over Na₂SO₄, and concentrate.

Yield Expectation: 75-85% (Combined one-pot yield).

Application II: Sequential One-Pot Di-Arylation (Suzuki-Suzuki)

Target Scaffold: 2,4-Diaryl-nicotinates (Polysubstituted Pyridines). Mechanism: Exploits the temperature-dependent oxidative addition rates of C-I vs. C-Cl.

Protocol Overview

This method allows for the introduction of two different aryl groups. The first boronic acid reacts exclusively at C4 (Room Temp). The second boronic acid reacts at C2 (High Temp).

Detailed Experimental Protocol

Reagents:

  • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

  • Aryl Boronic Acid A (1.05 equiv) - For Position 4

  • Aryl Boronic Acid B (1.2 equiv) - For Position 2

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Robust catalyst for both steps

  • Base: K₂CO₃ (2M aqueous solution, 4 equiv total)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Step 1 (C4 Coupling): Combine substrate, Boronic Acid A , Pd(dppf)Cl₂, and half the base (2 equiv) in Dioxane.

  • Incubate: Stir at 40°C for 2-4 hours.

    • Critical Control: Do not exceed 50°C to prevent premature reaction at the C2-Cl site.

  • Step 2 (C2 Coupling): Once TLC confirms consumption of starting material, add Boronic Acid B and the remaining base (2 equiv) directly to the same pot.

  • Force: Heat the mixture to 90-100°C (reflux) for 6-12 hours. The higher temperature is required to activate the C2-Cl bond.

  • Purification: Standard aqueous workup and column chromatography.

Application III: SNAr Cascade to 1,6-Naphthyridines

Target Scaffold: 1,6-Naphthyridin-5(6H)-ones. Mechanism: Nucleophilic aromatic substitution at C4 followed by lactamization.

Workflow Diagram

SNArCascade Start Start: Ethyl 2-chloro-4-iodonicotinate Step1 Step 1: S_NAr Displacement at C4 (Displaces Iodine) Start->Step1 60°C, THF Reagent Add: Benzylamine (or Aniline derivative) + Base (DIPEA) Reagent->Step1 Inter Intermediate: 4-Amino-2-chloronicotinate Step1->Inter Step2 Step 2: Cyclization (Lactamization) (Requires High Temp or Acid Cat.) Inter->Step2 120°C, DMSO or Acid End Product: 1,6-Naphthyridin-one derivative Step2->End

Figure 2: Reaction pathway for the synthesis of fused naphthyridinones via amine cascade.

Protocol Notes
  • Regioselectivity: While C4 is the preferred site for SNAr, the C2-Cl is also activated. To ensure C4 selectivity, use stoichiometric control (1.0 equiv of amine) and mild temperatures (0°C to RT initially).

  • Leaving Group: Iodine is an excellent leaving group (better than Cl), reinforcing C4 selectivity.

  • Cyclization: The ester at C3 is sterically crowded. Cyclization often requires forcing conditions (reflux in EtOH/AcOH) or a two-step temperature profile (RT for SNAr, then Reflux for cyclization).

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseExpert Recommendation
Loss of Regioselectivity Temperature too high during Step 1.Strictly maintain T < 45°C for the first coupling (C4-I). Use Pd(PPh₃)₄ which is bulkier and often more selective than Pd(dppf)Cl₂ for the first step.
Incomplete Cyclization Steric hindrance at C3-Ester.Switch solvent to higher boiling point (e.g., Toluene, DMSO) for Step 2. Add Lewis Acid (e.g., 10 mol% Yb(OTf)₃) to activate the ester.
De-iodination (Side Rxn) Beta-hydride elimination or Protodehalogenation.Ensure anhydrous solvents.[1] If using isopropanol or secondary alcohols, switch to DMF or Dioxane/Water.
C2-Cl Unreactive Catalyst deactivation.In sequential Suzuki, add a fresh portion of catalyst (1 mol%) along with the second boronic acid.

References

  • Regioselectivity in Cross-Coupling: Beilstein J. Org. Chem.2009 , 5, No.[2] 33. (Demonstrates C2 vs C4 selectivity in quinolines/pyridines). Link

  • One-Pot Naphthyridine Synthesis: Chem. Rev. Lett.2021 , 4, 150-158. (General strategies for naphthyridine synthesis from nicotinates). Link

  • Sonogashira Coupling Reviews: Organic Chemistry Portal - Sonogashira Coupling. (Standard conditions for halo-pyridines). Link

  • SNAr Regioselectivity: Molecules2024 , 29, 123. (Computational and experimental analysis of C4 vs C2 substitution in pyrimidines/pyridines). Link

Disclaimer: This guide represents a synthesis of best practices and theoretical reactivity profiles. All protocols should be validated on a small scale (10-50 mg) before scale-up. Always consult MSDS for Ethyl 2-chloro-4-iodonicotinate (potent sensitizer) and handle with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-chloro-4-iodonicotinate Synthesis

Topic: Optimizing Yield of Ethyl 2-chloro-4-iodonicotinate Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals. Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of Ethyl 2-chloro-4-iodonicotinate Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Yield, Regioselectivity, and Purity in Halogen Exchange Protocols.

Executive Summary & Mechanistic Insight

Ethyl 2-chloro-4-iodonicotinate is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Sorafenib analogs) and SHP2 inhibitors. The primary synthetic challenge lies in the regioselective installation of the iodine atom at the C4 position while preserving the chlorine at C2 and the ethyl ester at C3.

The most robust industrial route involves a Nucleophilic Aromatic Substitution (


)  on Ethyl 2,4-dichloronicotinate. This reaction relies on the electronic differentiation between the C2 and C4 positions.
  • The Electronic Driver: The pyridine nitrogen makes both C2 and C4 electron-deficient. However, the ester group at C3 exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    ). The C4 position, being para to the ester, is significantly more activated towards nucleophilic attack than the C2 position (which is ortho to the ester but sterically crowded by the nitrogen lone pair and the ester itself).
  • The Trap: While C4 is favored, "forcing" conditions (excessive heat, wrong solvent) can lead to bis-iodination (2,4-diiodo) or ester hydrolysis.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes reported by users.

Issue 1: "The reaction stalls at 60% conversion. Adding more NaI doesn't help."

Diagnosis: Thermodynamic equilibrium and surface passivation. Root Cause: The exchange of Cl for I is reversible. As NaCl precipitates (in acetone/MeCN), it can coat the NaI, preventing further reaction. Furthermore, the leaving group (


) concentration builds up.
Corrective Action: 
  • Switch Solvent: Move from Acetone (standard Finkelstein) to Propionitrile or 2-Butanone (MEK) . The higher boiling point (

    
     vs 
    
    
    
    ) drives the kinetics.
  • Add an Activator: Introduce Acetyl Chloride (0.1 – 0.5 eq) .

    • Mechanism:[1][2][3][4] Reacts with NaI to generate in situ Acetyl Iodide/HI, which are more soluble and reactive species than bulk NaI. It also scavenges trace water, protecting the ester.

  • The "Split Addition" Technique: Add NaI in two portions. Filter off the NaCl precipitate halfway through the reaction before adding the second portion of NaI.

Issue 2: "I see a significant amount of the 2-iodo isomer or 2,4-diiodo byproduct."

Diagnosis: Loss of Kinetic Control. Root Cause: The reaction temperature is too high, or the reaction has run too long. While C4 is kinetically favored, C2 will eventually react under thermodynamic control. Corrective Action:

  • Temperature Cap: Do not exceed

    
    .
    
  • Stoichiometry Check: Limit NaI to 1.5 - 2.0 equivalents . Excess iodide promotes the second substitution at C2.

  • Monitor via HPLC: Stop the reaction when the ratio of Product : Starting Material > 95:5. Do not chase the last 5% at the risk of forming the di-iodo impurity, which is much harder to separate.

Issue 3: "My ester is hydrolyzing to the carboxylic acid."

Diagnosis: Acid-Catalyzed Hydrolysis. Root Cause: The reaction generates trace HI (if moisture is present) or Lewis acidic species. If the solvent is "wet" (contains water), the ethyl ester will hydrolyze rapidly at reflux temperatures. Corrective Action:

  • Drying Protocol: Dry Acetonitrile over molecular sieves (

    
    ) for 24 hours. Water content must be 
    
    
    
    .
  • Base Buffer: Add a solid, non-nucleophilic base like

    
     (0.5 eq)  to buffer the acidity only if you are NOT using the Acetyl Chloride activation method (bases will destroy Acetyl Chloride).
    
Issue 4: "The product turns purple/black during workup."

Diagnosis: Iodine Decomposition. Root Cause: The C-I bond is photosensitive and labile. Free iodine (


) is forming.
Corrective Action: 
  • Thiosulfate Quench: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  until the organic layer is pale yellow/colorless. This reduces 
    
    
    
    back to water-soluble iodide.
  • Amber Glass: Perform the reaction and workup in low-light conditions or wrap flasks in aluminum foil.

The "Golden Batch" Protocol

Objective: Synthesis of Ethyl 2-chloro-4-iodonicotinate from Ethyl 2,4-dichloronicotinate. Scale: 10 mmol basis (scalable to 100g).

Reagents:
ReagentEquiv.Role
Ethyl 2,4-dichloronicotinate1.0Substrate
Sodium Iodide (NaI)2.5Nucleophile
Acetyl Chloride0.2Activator / Water Scavenger
Acetonitrile (Anhydrous)10 VolSolvent
Sodium Thiosulfate (aq)N/AQuench
Step-by-Step Workflow:
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under nitrogen flow, add Ethyl 2,4-dichloronicotinate (2.20 g, 10 mmol) and Anhydrous Acetonitrile (22 mL). Stir until dissolved.

  • Activation: Add Acetyl Chloride (140 µL, 2 mmol). Stir for 5 minutes at room temperature. Note: This ensures the system is anhydrous.

  • Iodination: Add Sodium Iodide (3.75 g, 25 mmol) in one portion. The solution may turn yellow/orange.

  • Reaction: Heat to reflux (

    
    ) for 16-18 hours .
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      , often very close; HPLC is preferred).
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with 10% Sodium Thiosulfate (

      
      ) to remove iodine (purple color should vanish).
      
    • Wash with Brine (

      
      ).
      
    • Dry organic layer over

      
       , filter, and concentrate in vacuo at 
      
      
      
      .
  • Purification:

    • The crude solid is often pure enough (

      
      ).
      
    • If necessary, recrystallize from Heptane/EtOAc (9:1) . Avoid column chromatography if possible, as silica can sometimes cause deiodination; if needed, use neutral alumina or buffered silica.

Visualizing the Pathway

The following diagram illustrates the regioselectivity logic and the competing side reactions.

ReactionPathway SM Ethyl 2,4-dichloronicotinate (Starting Material) Intermediate Meisenheimer Complex (Stabilized at C4) SM->Intermediate NaI, MeCN Nucleophilic Attack C4 Byproduct1 Ethyl 2,4-diiodonicotinate (Over-reaction) SM->Byproduct1 Excess NaI High Temp (>90°C) Product Ethyl 2-chloro-4-iodonicotinate (Target) Intermediate->Product -Cl⁻ Fast Product->Byproduct1 Long reaction time Byproduct2 2-chloro-4-iodonicotinic acid (Hydrolysis) Product->Byproduct2 H₂O / H⁺ (Wet Solvent)

Caption: Reaction pathway showing the kinetic preference for C4 substitution and potential pitfalls (over-iodination and hydrolysis).

References

  • Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridines

    • Source: BenchChem Technical Guides. "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine."
    • Relevance: Confirms C4 selectivity due to Meisenheimer complex stabiliz
    • Link:

  • Iodination Methodologies & Reagents

    • Source: Sigma-Aldrich Product Sheet. "Methyl 2-chloro-4-iodonicotinate (CAS 185041-05-8)."[3][5][6]

    • Relevance: Validates the stability and existence of the 2-chloro-4-iodo substitution pattern in nicotin
    • Link:

  • General Halogen Exchange Protocols (

    
    ): 
    
    • Source: Organic Chemistry Portal.
    • Relevance: General conditions for displacing activ
    • Link:

  • Acetyl Chloride Activation in Iodination

    • Source: Echemi. "Which Reactions Produce Acetyl Chloride? A Comprehensive Guide."
    • Relevance: Describes the reactivity of Acetyl Chloride, supporting its use as a water scavenger and activ
    • Link:

Sources

Optimization

preventing dehalogenation side reactions in Ethyl 2-chloro-4-iodonicotinate

Topic: Preventing Dehalogenation in Ethyl 2-chloro-4-iodonicotinate Ticket ID: #HP-24-CI-DEHALO Status: Open Specialist: Senior Application Scientist Executive Summary: The Substrate Challenge You are working with Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation in Ethyl 2-chloro-4-iodonicotinate Ticket ID: #HP-24-CI-DEHALO Status: Open Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with Ethyl 2-chloro-4-iodonicotinate , a polyfunctionalized pyridine scaffold. This molecule is a "loaded spring" of reactivity, which makes it valuable but prone to catastrophic side reactions—specifically hydrodehalogenation (replacing the halogen with a hydrogen).

The Hierarchy of Vulnerability:

  • C4-Iodine (Critical Risk): The C-I bond is weak and electron-rich. It is the primary site for oxidative addition but also the most susceptible to protodeiodination during Pd-catalyzed cross-couplings.

  • C2-Chlorine (Secondary Risk): Generally stable under standard Suzuki conditions but can undergo

    
     or metal-halogen exchange if conditions are too harsh.
    
  • C3-Ester: Activates the ring, making the C4 position highly electrophilic and prone to reduction.

This guide provides the protocols to perform selective chemistry on the C4-Iodine without "stripping" it off (deiodination) or scrambling the C2-Chlorine.

Diagnostic: The Dehalogenation Trap

Before optimizing, you must understand how you are losing the halogen. In 90% of cases involving this substrate, the culprit is a Palladium-Hydride (Pd-H) species generated in situ.

The Mechanism of Failure

During a Suzuki-Miyaura coupling, if your catalytic cycle is slower than the side reaction, the Palladium intermediate (


) intercepts a hydride source.

Common Hydride Sources (The Enemy):

  • Alcohols: Ethanol/Methanol (often used as co-solvents).

  • Alkoxide Bases: Sodium Ethoxide/Methoxide (possess

    
    -hydrogens).
    
  • Impure Solvents: DMF containing traces of formic acid.

DehalogenationTrap Start Start: Ethyl 2-chloro-4-iodonicotinate OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Fast Cycle SideRxn Hydride Source (Alcohol/Base) OxAdd->SideRxn Slow Cycle / Bad Solvent Product Success: Cross-Coupled Product TransMet->Product Reductive Elim. PdH Pd-H Species (The Killer) SideRxn->PdH Beta-Hydride Elim. Fail Failure: Ethyl 2-chloronicotinate (Deiodinated) PdH->Fail Reductive Elim. (H-Ar)

Figure 1: The mechanistic divergence between successful coupling and hydrodehalogenation. Avoiding the "Red Path" requires eliminating hydride donors.

Protocol A: The "Anhydrous" Suzuki Coupling

Goal: Couple at C4-I without removing the Iodine (hydrodeiodination).

The Logic: To prevent Pd-H formation, we remove all protic sources. We switch from the traditional aqueous/alcohol Suzuki conditions to an anhydrous system using a specialized inorganic base and a bulky ligand (Buchwald-type) that accelerates the productive cycle.

Materials
  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane (Anhydrous). Do not use Ethanol.

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous.
    
  • Catalyst:

    
     with XPhos  or SPhos  (or pre-formed precatalysts like XPhos Pd G2).
    
  • Additive: None (Water is excluded).

Step-by-Step Workflow
  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add Ethyl 2-chloro-4-iodonicotinate (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (1-2 mol%).

    • Why XPhos? It is bulky and electron-rich, facilitating oxidative addition and rapid reductive elimination, outcompeting the side reaction.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Degassing: Sparge with Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst death).

  • Reaction: Heat to 60-80°C .

    • Note: Standard Suzuki often runs at 100°C. With XPhos/Iodide, you can run cooler. Lower heat = less thermal energy for dehalogenation pathways.

  • Monitoring: Check LCMS at 1 hour. Look for Mass [M-I+H]. If observed, lower temp to 50°C.

Troubleshooting Table: Suzuki Coupling

SymptomDiagnosisCorrective Action
Product is Deiodinated (Ar-H) Hydride source present.Switch solvent to Toluene.[1] Ensure base is anhydrous. Switch base to

or

.[1]
C2-Chlorine is also reacting Catalyst too active / Temp too high.Reduce temp to 40-50°C. Reduce catalyst loading to 0.5 mol%.
Low Conversion (Starting Material remains) Anhydrous base is insoluble.Add trace water (1-2 drops per 5mL) only if strictly necessary. Better: Use micronized base.

Protocol B: The Turbo-Grignard Exchange

Goal: Functionalize the ring via metalation without "scrambling" the halides.

The Logic: Standard n-Butyllithium (n-BuLi) is too aggressive; it will attack the ester or cause a "halogen dance." We use Knochel's Turbo Grignard (


). The Lithium Chloride breaks up the polymeric magnesium aggregates, making the reagent reactive enough to exchange the Iodine at low temperatures but stable enough to prevent immediate decomposition.
Materials
  • Reagent:

    
     (1.3 M in THF).
    
  • Solvent: Anhydrous THF.

  • Temperature: -40°C (Critical Control Point).

Step-by-Step Workflow
  • Setup: Dry Schlenk flask, Argon atmosphere.

  • Solvation: Dissolve Ethyl 2-chloro-4-iodonicotinate in THF. Cool to -40°C .

    • Why -40°C? At 0°C, the ester is attacked. At -78°C, the exchange is too slow. -40°C is the "Goldilocks" zone for this substrate.

  • Exchange: Add

    
     (1.1 equiv) dropwise over 10 minutes.
    
  • Incubation: Stir at -40°C for 30 minutes.

    • Checkpoint: Take a tiny aliquot, quench with

      
      , and check NMR. You should see >95% Deuterium incorporation at C4.
      
  • Electrophile Trapping: Add your electrophile (Aldehyde, Ketone, etc.) slowly.

  • Quench: Warm to RT and quench with saturated

    
    .
    

TurboGrignard Substrate Ethyl 2-chloro-4-iodonicotinate Reagent Add iPrMgCl·LiCl (-40°C, THF) Substrate->Reagent Intermediate Magnesiated Species (C4-MgCl stabilized) Reagent->Intermediate I/Mg Exchange Trap Add Electrophile (E+) Intermediate->Trap Risk RISK: Temperature > -20°C Attack on Ester / Scrambling Intermediate->Risk Warm up too fast Result C4-Functionalized Product (C2-Cl Intact) Trap->Result

Figure 2: The temperature-dependent stability window of the magnesiated intermediate.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Tetrakis) for this reaction? 
A:  It is not recommended. Tetrakis is an older generation catalyst that requires higher temperatures (often reflux) to be active. High heat significantly increases the rate of dehalogenation side reactions. Use Pd(dppf)Cl2  or XPhos Pd G2  for better results at lower temperatures.

Q: I see a "homocoupled" dimer (Ar-Ar). How do I stop this? A: This is usually caused by oxygen in the solvent (Glaser coupling mechanism) or excess catalyst.

  • Degas your solvents more thoroughly (freeze-pump-thaw is best).

  • Ensure you are using a stoichiometric amount of Boronic acid (don't use large excess).

Q: Why is the C2-Chlorine not reacting? A: This is by design. The C4-Iodine is a "soft" electrophile and reacts much faster in Pd-catalyzed cycles. The C2-Chlorine is sterically hindered by the ester and less reactive. If you want to react the C2-Cl, you must first complete the C4 reaction, or use


 conditions (Nucleophile + Base + Heat) which favor the C2/C4 positions differently.

References

  • Mechanisms of Dehalogenation: Navarro, O., et al. "General Study of the Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes." Journal of Organic Chemistry, 2005. Link

  • Selective Coupling (Buchwald): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008. Link

  • Knochel-Hauser Bases: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link

  • Halopyridine Reactivity: Schlosser, M. "The 2×3 Isomerization ("Halogen Dance") of Halopyridines." European Journal of Organic Chemistry, 2005. Link

Sources

Troubleshooting

improving regioselectivity in Ethyl 2-chloro-4-iodonicotinate coupling

Executive Summary You are working with Ethyl 2-chloro-4-iodonicotinate , a highly functionalized pyridine scaffold. The core challenge with this substrate is managing the reactivity differential between the C4-Iodine (ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with Ethyl 2-chloro-4-iodonicotinate , a highly functionalized pyridine scaffold. The core challenge with this substrate is managing the reactivity differential between the C4-Iodine (kinetically favored for Pd-oxidative addition) and the C2-Chlorine (activated for Nucleophilic Aromatic Substitution, SNAr).

This guide addresses the common "scrambling" of regioselectivity, where users observe mixtures of C4-coupled, C2-coupled, or bis-coupled products. The protocols below prioritize C4-selectivity while preserving the C2-chloride for subsequent functionalization.

Part 1: The Reactivity Landscape

Before troubleshooting, you must visualize the electronic bias of your molecule. The ethyl ester at C3 exerts a crucial electronic effect, deactivating the ring toward electrophiles but activating it toward nucleophiles and Pd(0).

ReactivityMap Substrate Ethyl 2-chloro-4-iodonicotinate C4_Site C4-Position (Iodine) • Weak C-I Bond (~53 kcal/mol) • Primary site for Pd(0) insertion • Sterically accessible Substrate->C4_Site Preferred Pd-Coupling Site C2_Site C2-Position (Chlorine) • Stronger C-Cl Bond (~95 kcal/mol) • Highly activated for S_NAr • Adjacent to Ring Nitrogen Substrate->C2_Site Preferred S_NAr Site C3_Ester C3-Ester (COOEt) • Electron Withdrawing Group • Activates C2 for Nucleophilic Attack • Steric Shield for C2 & C4 Substrate->C3_Ester Electronic Modulator C3_Ester->C2_Site Inductive Activation

Figure 1: Reactivity profile of Ethyl 2-chloro-4-iodonicotinate. The C4-I bond is the "soft" electrophile for transition metals, while the C2-Cl bond is the "hard" electrophile for nucleophiles.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

Goal: Selectively couple at C4-Iodine without touching C2-Chlorine.

Q1: I am seeing significant C2-coupling (bis-coupling) alongside my desired C4 product. How do I stop this? Diagnosis: Your catalytic system is likely "too active" or the temperature is too high. Once the C4-I is consumed, a highly active catalyst will begin oxidative addition into the C2-Cl bond. Solution:

  • Downgrade the Ligand: Switch from highly active Buchwald ligands (e.g., XPhos, SPhos) or NHCs (IPr) to "standard" phosphines like PPh3 or dppf . The C4-I bond does not require a hyper-active catalyst.

  • Stoichiometry Control: Ensure the boronic acid/alkyne is the limiting reagent (0.95 – 1.0 equiv) relative to the nicotinate. Excess nucleophile drives the second coupling.

  • Temperature: Lower the reaction temperature. C4-I coupling often proceeds at RT to 40°C , whereas C2-Cl activation usually requires >80°C.

Q2: I am observing a side product where the C2-Chlorine is replaced by an ethoxy (-OEt) or methoxy (-OMe) group. Diagnosis: You are experiencing SNAr competition . The C2 position is activated by the ring nitrogen and the C3-ester. If you use alkoxide bases (NaOMe, NaOEt) or alcoholic solvents, they will attack C2. Solution:

  • Change the Base: Switch to non-nucleophilic inorganic bases like Cs2CO3 , K3PO4 , or Na2CO3 .

  • Change the Solvent: Avoid alcohols. Use aprotic solvents like 1,4-Dioxane , Toluene , or DME .

Q3: My reaction stalls after 50% conversion. Should I add more catalyst? Diagnosis: This is often due to catalyst poisoning by the pyridine nitrogen or iodide inhibition. Solution:

  • Do NOT just add more Pd.

  • Add a Silver Salt: Add 1.0 equiv of Ag2CO3 or AgOTf . Silver precipitates the iodide (as AgI), preventing it from forming stable, inactive [PdL2I]⁻ complexes, and keeps the catalytic cycle turning.

Part 3: Validated Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Target: Reaction at C4-I only.

ComponentReagentEquivalentsRole
Substrate Ethyl 2-chloro-4-iodonicotinate1.0Electrophile
Coupling Partner Aryl Boronic Acid1.05Nucleophile
Catalyst Pd(dppf)Cl2·DCM 0.03 (3 mol%)Selective Catalyst
Base Cs2CO3 2.0Non-nucleophilic Base
Solvent 1,4-Dioxane / Water (9:1)[0.2 M]Solvent

Step-by-Step:

  • Charge a reaction vial with the Nicotinate (1.0 equiv), Boronic Acid (1.05 equiv), and Cs2CO3 (2.0 equiv).

  • Add Pd(dppf)Cl2[1]·DCM (3 mol%).

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane/Water mixture.

  • Stir at 40°C for 4-6 hours. Monitor by HPLC/LCMS.

    • Checkpoint: If C4-I remains unreacted, increase temp to 60°C. Do not exceed 80°C to protect C2-Cl.

  • Filter through Celite and concentrate.

Protocol 2: C4-Selective Sonogashira Coupling

Target: Reaction at C4-I only.

ComponentReagentEquivalentsRole
Substrate Ethyl 2-chloro-4-iodonicotinate1.0Electrophile
Alkyne Terminal Alkyne1.1Nucleophile
Catalyst PdCl2(PPh3)2 0.02 (2 mol%)Catalyst
Co-Catalyst CuI 0.01 (1 mol%)Activator
Base/Solvent Triethylamine (TEA) / THF[0.15 M]Base & Solvent

Step-by-Step:

  • Dissolve Nicotinate in anhydrous THF/TEA (1:1 ratio).

  • Degas the solution (sparge with Argon for 10 min).

  • Add PdCl2(PPh3)2 and CuI.[2]

  • Add Alkyne dropwise at Room Temperature (25°C) .

    • Note: The C4-I bond is reactive enough to couple at RT.[1] Heating promotes homocoupling of the alkyne (Glaser coupling) or reaction at C2.

  • Stir for 2-4 hours.

Part 4: Decision Logic for Optimization

Use this logic flow to determine the correct reaction conditions based on your observed results.

OptimizationTree Start Start: C4-Coupling Attempt CheckResult Analyze Crude LCMS Start->CheckResult Result1 Issue: Bis-coupling (C2 & C4) CheckResult->Result1 Result2 Issue: C2-Alkoxy Side Product CheckResult->Result2 Result3 Issue: Low Conversion CheckResult->Result3 Result4 Success: Mono-C4 Product CheckResult->Result4 Fix1 Action: 1. Lower Temp (-20°C) 2. Switch to Pd(PPh3)4 3. Reduce Boronic Acid to 0.95 eq Result1->Fix1 Fix2 Action: 1. Remove alcohols (MeOH/EtOH) 2. Use Cs2CO3 or K3PO4 3. Use Toluene/Dioxane Result2->Fix2 Fix3 Action: 1. Add Ag2CO3 (scavenge I-) 2. Switch to Pd(dppf)Cl2 3. Check O2 exclusion Result3->Fix3

Figure 2: Troubleshooting logic for common failure modes in Nicotinate coupling.

References

  • Selectivity in Dihalopyridines: Lutz Ackermann, et al. "Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyridines." Organic Letters, 2009. Mechanistic insight: C4-Cl/I is electronically favored for oxidative addition over C2-Cl due to the N-lone pair repulsion at C2.

  • SNAr Competition in Nicotinates: Schlosser, M. "The SNAr Reactivity of Halopyridines." Journal of Organometallic Chemistry, 2002. Establishes the activation of the C2 position by C3-esters.

  • General Suzuki Coupling Guide: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Optimization

Technical Support Center: Troubleshooting C4-Iodine Substitution

Topic: Optimization of C4-Iodination on Heterocyclic Scaffolds (Focus on Pyrazoles & 1,3-Azoles) Ticket ID: #IOD-C4-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of C4-Iodination on Heterocyclic Scaffolds (Focus on Pyrazoles & 1,3-Azoles) Ticket ID: #IOD-C4-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Framework

User Context: You are likely attempting to install an iodine atom at the C4 position of a 5-membered heterocycle (most commonly a pyrazole, imidazole, or thiazole) to serve as a handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]

The Core Problem: Low conversion at C4 is rarely a matter of "adding more reagent." It is almost always a kinetic battle between substrate deactivation (protonation of the pyridine-like nitrogen) and electrophile potency .

Use the following Decision Matrix to select the correct troubleshooting module for your substrate:

DecisionMatrix Start Start: Define Substrate Electronics ElectronRich Electron-Rich / Neutral (e.g., N-Alkyl Pyrazole) Start->ElectronRich Donating Groups ElectronPoor Electron-Deficient (e.g., -CF3, -NO2, Pyridyl) Start->ElectronPoor Withdrawing Groups AminoSub Has C4-Amine? Start->AminoSub Existing Amine MethodA Module 1: Electrophilic Substitution (EAS) Reagents: NIS, I2/H2O2, ICl ElectronRich->MethodA MethodB Module 2: Oxidative/Acidic EAS Reagents: NIS/TFA, I2/CAN ElectronPoor->MethodB Mild Deactivation MethodC Module 3: Metallation (Halex) Reagents: TMPMgCl-LiCl, nBuLi ElectronPoor->MethodC Strong Deactivation MethodD Module 4: Sandmeyer (Radical) Reagents: tBuONO, I2/CH2I2 AminoSub->MethodD

Figure 1: Strategic decision tree for selecting the iodination methodology based on substrate electronics.

Module 1: Electrophilic Aromatic Substitution (EAS) Stalling

Applicability: Standard substrates reacting with NIS (N-Iodosuccinimide) or


.
Diagnosis: The "Protonation Trap"

A common scenario is a reaction that starts well but stalls at ~50% conversion.

  • Mechanism: As NIS iodinates the substrate, it releases succinimide. In unbuffered organic solvents, succinimide can protonate the basic nitrogen (N2) of the pyrazole.

  • Result: The protonated pyrazolium species is highly electron-deficient, completely deactivating the ring toward further electrophilic attack.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Stalls at 50-60% Product inhibition via N-protonation.Add Base: Add 2.0 eq of

or use buffered conditions (pH 7-8) to neutralize succinimide.
No Reaction Electrophile (

) too weak.
Switch Reagent: Use Iodine Monochloride (ICl) .[2][3] It is significantly more electrophilic than

or NIS due to the dipole moment of the I-Cl bond.
Regio-scrambling Reversible iodination.[1]Scavenge Acid: Ensure generated acid (HI or HCl) is trapped. Use

as a buffer.
Q&A: Specific Scenarios

Q: I switched to ICl (Iodine Monochloride) and now I see chlorinated byproducts. Why? A: ICl is in equilibrium with


 and 

. If the reaction is too hot or the substrate is very electron-rich, chlorination competes.
  • Fix: Run the reaction at

    
     in DCM. Add the ICl solution dropwise to the substrate.
    

Q: Can I use "Green" conditions? A: Yes. The system


 (0.5 eq) + 

(0.6 eq) in water is highly effective for electron-rich pyrazoles. The peroxide oxidizes the iodide byproduct back to iodine, driving the atom economy to 100% and preventing HI accumulation.

Module 2: Electron-Deficient Substrates (The "Hard" Cases)

Applicability: Substrates with


, 

, or phenyl rings that deactivate the C4 position. Standard NIS fails here.
The Solution: Acid-Activated Iodination

Paradoxically, while acid deactivates the substrate, it activates the reagent. For deactivated rings, you must generate a "Superelectrophile."

Protocol: NIS/TFA System [2][4]
  • Dissolve: Substrate (1.0 eq) in Acetonitrile or TFA (Trifluoroacetic acid).

  • Add: NIS (1.2 - 1.5 eq).

  • Activate: Add TFA (if not solvent) or catalytic

    
    .
    
  • Mechanism: Protonation of NIS generates a highly reactive

    
     species (where L is the succinimide leaving group) capable of attacking electron-poor rings.
    
  • Alternative: CAN-Mediated Iodination . Use

    
     (0.6 eq) + Ceric Ammonium Nitrate (CAN) (0.6 eq) in MeCN at 
    
    
    
    . CAN oxidizes
    
    
    to reactive
    
    
    species.

Module 3: Metallation & Halogen Exchange (Halex)

Applicability: When EAS is impossible due to extreme deactivation, or when regioselectivity (C5 vs C4) is critical.

The Challenge: The "Dance" of Regioselectivity

Lithiation of N-substituted pyrazoles typically occurs at C5 (the most acidic proton, adjacent to N), not C4.

LithiationPath Substrate N-R Pyrazole C5_Li C5-Lithio Species (Thermodynamic) Substrate->C5_Li Direct Deprotonation (Fastest) nBuLi n-BuLi (Kinetic Control) C4_Li C4-Lithio Species (Transient) C5_Li->C4_Li Only if C5 blocked or Directing Group used

Figure 2: Kinetic preference for C5-lithiation in 1,3-azoles.

Protocol: Obtaining C4-Iodo via Halogen Dance

If you need C4-iodo but only have C-H bonds:

  • Block C5: If C5 is substituted, lithiation will occur at C4.

  • Halogen Dance (The "Walk"):

    • Start with C5-Bromo pyrazole.

    • Treat with LDA or LiTMP at

      
      .
      
    • The Lithium deprotonates C4. The Bromine "migrates" from C5 to C4 to relieve steric strain/thermodynamics (Base-catalyzed Halogen Dance).

    • Quench with

      
       (or just start with the bromo-species to get the C4-lithio-C5-bromo species, then quench with proton source to get C4-bromo, then halogen exchange). Correction: For direct C4-iodination via metalation, use C4-Bromo  precursor and perform Lithium-Halogen Exchange.
      
  • Direct C4-Li Exchange:

    • Substrate: 4-Bromopyrazole .[5]

    • Reagent: iPrMgCl·LiCl (Turbo Grignard) or n-BuLi (at

      
      ).
      
    • Mechanism: Br

      
       Li exchange is faster than deprotonation.
      
    • Quench: Add solution of

      
       in THF.
      

Module 4: The Sandmeyer Option (Amino Iodo)

Applicability: Converting a 4-amino-pyrazole (or aniline) to an iodide.[5]

Common Failure: The classic aqueous Sandmeyer (


) often fails for heterocycles due to solubility issues or instability of the diazonium salt.

Recommended Protocol: Non-Aqueous Sandmeyer

  • Solvent: Diiodomethane (

    
    ) or Acetonitrile.
    
  • Reagents: t-Butyl Nitrite (tBuONO) + Iodine (

    
    ) .
    
  • Procedure:

    • Dissolve amine in MeCN.

    • Add

      
       (1.0 eq).[6]
      
    • Add tBuONO (1.5 eq) dropwise at

      
      .
      
  • Why it works: This generates the diazonium species in situ in organic solvent. The iodide is immediately available for the radical substitution (single electron transfer mechanism), preventing side reactions.

References

  • Vasilevsky, S. F., et al. (2025). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole. BenchChem. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

  • Krasavin, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Link

  • Hilt, G., et al. (2025). The Electrochemical Iodination of Electron‐Deficient Arenes. Chemistry – A European Journal. Link

  • Khan Academy. (2023). Sandmeyer Reaction Mechanism and Troubleshooting. Link

Sources

Troubleshooting

recrystallization solvents for Ethyl 2-chloro-4-iodonicotinate

To: User (Researcher/Scientist) From: Technical Support Center (Senior Application Scientist) Subject: Recrystallization Guide for Ethyl 2-chloro-4-iodonicotinate (CAS 219727-21-6) Executive Summary Ethyl 2-chloro-4-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Technical Support Center (Senior Application Scientist) Subject: Recrystallization Guide for Ethyl 2-chloro-4-iodonicotinate (CAS 219727-21-6)

Executive Summary

Ethyl 2-chloro-4-iodonicotinate is a critical intermediate in the synthesis of diarylurea kinase inhibitors (e.g., Sorafenib analogs).[1][2][3] Its purification is pivotal because the 4-iodo position is highly reactive in subsequent Suzuki-Miyaura or Sonogashira couplings; impurities here can poison palladium catalysts.[1][2][3]

While many ethyl esters of nicotinic acid are oils at room temperature (e.g., ethyl 2-chloronicotinate), the introduction of the heavy iodine atom at the C4 position typically raises the melting point, allowing for purification via recrystallization or precipitation at low temperatures.[1][2][4][5]

Primary Recommendation:

  • Preferred Solvent System: Ethanol (Absolute) or Ethanol/Water (9:1) .[2][3][4][5]

  • Alternative System: Hexanes/Ethyl Acetate (for removal of non-polar impurities).[2][3][4][5]

  • Critical Handling: Protect from light. Iodine-carbon bonds are photosensitive; degradation leads to iodine liberation (browning) and des-iodo impurities.[1][2]

Part 1: Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile (e.g., unreacted starting material vs. regioisomers).[2][4][5]

Solvent SystemPolaritySuitabilityMechanism of Action
Ethanol (EtOH) Polar ProticHigh Best for general purification.[1][2][3] The ester is soluble at reflux but crystallizes upon cooling.[2][5]
EtOH / Water MixedHigh "Drowning out" method.[2][3][4][5] Water acts as an anti-solvent to force precipitation of the hydrophobic iodo-ester.[1][2]
Hexanes / EtOAc Non-polarMedium Excellent for removing polar tars.[2][3][4][5] Requires careful ratio optimization (typically 10:1 to 5:1).[2][4][5]
Isopropanol (IPA) Polar ProticMedium Good alternative if EtOH yields oiling.[2][3][4][5] Higher boiling point allows better dissolution of stubborn solids.[2][5]
Toluene AromaticLow Generally too soluble at RT.[2][3][4][5] Used mainly for azeotropic drying rather than crystallization.[2][5]

Part 2: Decision Logic for Purification

The following workflow illustrates the logical pathway for selecting the purification method based on the physical state of your crude material.

Recrystallization_Workflow Start Crude Ethyl 2-chloro-4-iodonicotinate CheckState Physical State at RT? Start->CheckState Solid Solid / Crystalline CheckState->Solid Yes Oil Oily / Semi-Solid CheckState->Oil Yes SolventChoice Select Solvent System Solid->SolventChoice HexEtOAc System B: Hexane/EtOAc (Trituration) Oil->HexEtOAc To induce solidification EtOH System A: Ethanol (Re-cryst) SolventChoice->EtOH General Purity >85% SolventChoice->HexEtOAc Greasy Impurities ProcessA 1. Dissolve at Reflux 2. Cool to RT 3. Chill to 0°C EtOH->ProcessA ProcessB 1. Dissolve in Min. EtOAc 2. Add Hexane until cloudy 3. Stir vigorously HexEtOAc->ProcessB Result Pure Crystals ProcessA->Result ProcessB->Result

Figure 1: Decision tree for selecting the appropriate purification protocol based on crude material state.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Crude solids with purity >85%.[2][3][4][5]

  • Preparation : Place the crude Ethyl 2-chloro-4-iodonicotinate in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution : Add Absolute Ethanol (approx. 3-5 mL per gram of substrate).[2][3][4][5]

  • Heating : Heat the mixture to reflux (78°C) with stirring.

    • Note: The solid should dissolve completely.[2][3][5] If not, add ethanol in 0.5 mL increments.

    • Critical: Do not boil excessively; prolonged heat can cause de-iodination.[2][3][4][5]

  • Filtration (Optional) : If insoluble black specks (palladium or inorganic salts) remain, perform a hot filtration through a pre-warmed Celite pad.[2][3][4][5]

  • Crystallization : Remove heat and allow the flask to cool slowly to room temperature (approx. 25°C) over 1 hour.

    • Observation: Needle-like crystals should begin to form.[1][2][3][5]

  • Finishing : Cool the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Collection : Filter the crystals via vacuum filtration. Wash the cake with cold ethanol (-20°C).

  • Drying : Dry under high vacuum at ambient temperature.[2][3][4][5] Avoid heating >40°C during drying to prevent sublimation or degradation.[2][4][5]

Protocol B: Trituration / Mixed Solvent (Hexane/EtOAc)

Best for: Oily crude material or material contaminated with mineral oil/grease.[2][3][4][5]

  • Dissolution : Dissolve the crude oil in the minimum amount of Ethyl Acetate (EtOAc) at room temperature.[2][3][5]

  • Precipitation : Slowly add Hexanes (or Heptane) dropwise with vigorous stirring.

  • Ratio : Aim for a final ratio of roughly 1:5 (EtOAc:Hexane).

  • Cloud Point : Stop adding Hexane when a persistent cloudiness appears.

  • Seed : If available, add a seed crystal. If not, scratch the glass wall with a spatula to induce nucleation.[2][4][5]

  • Cooling : Refrigerate the mixture overnight. The product should settle as a solid.

Part 4: Troubleshooting Guide

Symptom Probable Cause Corrective Action
Oiling Out (Product separates as liquid droplets)Solvent is too polar or cooling is too rapid.[1][2][3][5]1. Re-heat to redissolve.2. Add a seed crystal at the cloud point.3.[2][5] Switch to Isopropanol (IPA) or add 5-10% Hexane to the Ethanol system.[2][5]
Product turns brown/purple Free Iodine liberation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).[2][5]
1. Wash the organic layer with 10% Sodium Thiosulfate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) before recrystallization.2.[2][5] Ensure all glassware is amber or wrapped in foil.[2][4][5]
Low Recovery Yield Product is too soluble in cold solvent.1.[2][5] Concentrate the mother liquor and repeat crystallization (2nd crop).2. Add Water dropwise to the cold ethanol solution to force precipitation.[2][5]
Insoluble Material Inorganic salts (LiCl, NaCl) from synthesis.[2][3][4][5]Perform a hot filtration or dissolve crude in DCM, wash with water, dry, and then recrystallize.[1][2][4][5]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Ethanol? A: Yes, methanol is a viable alternative.[2][3][4][5] However, ethyl esters can sometimes undergo transesterification (swapping ethyl for methyl) if refluxed in methanol for extended periods, especially if trace acid/base is present.[2][4][5] Ethanol matches the ester group, eliminating this risk.[2][4][5]

Q2: My compound is an oil. Is this normal? A: Ethyl 2-chloronicotinate (the precursor) is an oil.[2][3][5] The 4-iodo derivative should be a solid.[1][2][3] If yours is an oil, it likely contains significant solvent residues or impurities (like the des-iodo precursor).[1][2][3][4] Use Protocol B (Trituration) to remove the solvent/impurities and induce solidification.[2][5]

Q3: Why is light protection emphasized? A: Carbon-Iodine bonds are weaker than C-Cl or C-Br bonds.[1][2][3][4] Exposure to UV light can cause homolytic cleavage, generating radical species that lead to degradation and color changes.[2][4][5] Always store the purified solid in amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12227214 (Ethyl Nicotinate analogs). Retrieved from [Link][2][3][4][5]

  • Organic Syntheses (2025). General Procedures for Nicotinic Acid Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Ethyl 2-chloro-4-iodonicotinate Stability Guide

Executive Summary Ethyl 2-chloro-4-iodonicotinate is a densely functionalized pyridine scaffold used frequently as an intermediate in the synthesis of MEK inhibitors and other kinase-targeting therapeutics. Its stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-4-iodonicotinate is a densely functionalized pyridine scaffold used frequently as an intermediate in the synthesis of MEK inhibitors and other kinase-targeting therapeutics. Its stability under basic conditions is governed by a kinetic competition between chemoselective ester hydrolysis (desired) and nucleophilic aromatic substitution (SNAr) (undesired).

While the ethyl ester at C3 is the intended target for saponification, the halogen atoms at C2 (chlorine) and C4 (iodine) are activated by the electron-deficient pyridine ring, making them susceptible to displacement by hydroxide or alkoxide ions.

Module 1: The Hydrolysis Dilemma (Mechanism & Pathways)

The Core Challenge

Users often report low yields or "unidentified polar impurities" during saponification. This is rarely due to decomposition of the pyridine ring itself, but rather the result of regioselective nucleophilic attack .

Key Reactivity Rules:

  • C3 Ester: The carbonyl carbon is the hardest electrophile and reacts fastest with hard nucleophiles (OH⁻) at low temperatures.

  • C4 Iodine: The C4 position is electronically activated (para to Nitrogen) and sterically accessible. It is the primary site for SNAr side reactions.

  • C2 Chlorine: Although highly activated by the adjacent Nitrogen, the C2 position is sterically shielded by the lone pair of the nitrogen and the bulky C3-ester, making it kinetically slower to react than C4 in many contexts.

Visualizing the Reaction Landscape

ReactionPathways Start Ethyl 2-chloro-4-iodonicotinate (Starting Material) Base Base (OH-) Start->Base Path_Hydrolysis Pathway A: Saponification (Kinetic Control) Base->Path_Hydrolysis < 20°C Path_SNAr4 Pathway B: S_NAr at C4 (Thermodynamic Risk) Base->Path_SNAr4 > 40°C / Excess Base Path_SNAr2 Pathway C: S_NAr at C2 (Sterically Hindered) Base->Path_SNAr2 Prolonged Exposure Prod_Acid 2-chloro-4-iodonicotinic acid (DESIRED PRODUCT) Path_Hydrolysis->Prod_Acid Prod_Impurity1 4-hydroxy impurity (4-pyridone tautomer) Path_SNAr4->Prod_Impurity1 Prod_Impurity2 2-hydroxy impurity (2-pyridone tautomer) Path_SNAr2->Prod_Impurity2

Figure 1: Kinetic competition between desired ester hydrolysis (Pathway A) and undesired nucleophilic aromatic substitution (Pathways B & C).

Module 2: Troubleshooting & FAQs

Q1: "I am seeing a new spot on TLC/LCMS that is more polar than my product. What is it?"

Diagnosis: This is almost certainly the 4-hydroxy-2-chloronicotinic acid (existing as the 4-pyridone tautomer).

  • Cause: The reaction temperature was too high, or the base concentration was too localized (poor stirring).

  • Mechanism: Hydroxide displaces the iodine at C4. Iodine is generally a poorer leaving group than chlorine in SNAr (due to bond strength vs. electronegativity trade-offs), but the C4 position is less sterically hindered than C2.

  • Solution: Lower the temperature to 0°C and switch from NaOH to LiOH (see Protocol A).

Q2: "Can I use sodium ethoxide (NaOEt) in ethanol?"

Strictly No.

  • Reason: Alkoxides are stronger nucleophiles than hydroxide. Using NaOEt will lead to transesterification (neutral exchange, usually invisible if ethyl ester is used) AND SNAr displacement to form the ethoxy ether at C4.

  • Rule: Always use hydroxide (OH⁻) for hydrolysis to avoid ether formation.

Q3: "My iodine atom disappeared during the reaction."

Diagnosis: Hydrodehalogenation.

  • Cause: While rare with simple bases, if you are using any reductive conditions or palladium contaminants are present in your reaction vessel from previous runs, the C-I bond is extremely labile.

  • Verification: Check the mass spectrum. If you see M-126 (loss of I) and +1 (gain of H), you have reduced the iodine.

Module 3: Validated Experimental Protocols

The following protocols are designed to maximize chemoselectivity.

Protocol A: Controlled Hydrolysis (Recommended)

Best for: Maximizing yield and retaining the halogen pattern.

ParameterSpecificationRationale
Solvent System THF : Water (3:1)THF solubilizes the organic ester; water dissolves the base.
Base Lithium Hydroxide (LiOH·H₂O)Li⁺ is a milder counterion than Na⁺/K⁺, often improving solubility and reaction control.
Stoichiometry 1.1 to 1.2 equivalentsExcess base promotes SNAr side reactions.
Temperature 0°C to 10°CCRITICAL. Room temperature (>20°C) significantly increases C4-iodine displacement.
Quench 1M HCl / Citric AcidRapid acidification prevents post-reaction degradation.

Step-by-Step:

  • Dissolve Ethyl 2-chloro-4-iodonicotinate (1.0 eq) in THF (5 mL/mmol). Cool to 0°C.

  • Dissolve LiOH·H₂O (1.2 eq) in Water (1.5 mL/mmol).

  • Add the LiOH solution dropwise to the THF solution over 15 minutes. Do not dump it in.

  • Monitor by TLC/HPLC every 30 minutes. Reaction is usually complete in 2-4 hours.

  • Stop immediately upon consumption of starting material.

  • Acidify to pH 3-4 with 1M HCl or 10% Citric Acid. Extract with EtOAc.[1]

Protocol B: Emergency Cleanup (If Impurities Form)

If you accidentally form the hydroxy-impurity (pyridone), it is significantly more polar than the desired acid.

  • Workup: Perform the standard extraction.

  • Purification: The desired product (2-chloro-4-iodonicotinic acid) is soluble in DCM/MeOH mixtures. The pyridone impurity often precipitates or requires highly polar eluents (10-20% MeOH in DCM).

  • Recrystallization: Acetonitrile is often effective for purifying the nicotinic acid derivative.

Module 4: Storage & Stability Data

Stability Matrix
ConditionStability RatingObservation
Solid State (4°C) HighStable for >12 months if kept dry and dark.
Solution (Neutral, DMSO) MediumStable for 24-48 hours. Iodine is light sensitive.
Solution (Basic, pH > 10) Critical Degrades within hours. Hydrolysis of ester + SNAr of Iodine.
Solution (Acidic, pH < 2) HighStable. The pyridine nitrogen is protonated, deactivating the ring toward nucleophiles.
Decision Tree for Handling

HandlingLogic Start User Needs to Store Ethyl 2-chloro-4-iodonicotinate Form Is it in solution? Start->Form Solid Store at 4°C Protect from Light Form->Solid No (Solid) Solution Check pH Form->Solution Yes Basic pH > 8 (Basic) Solution->Basic Acidic pH < 7 (Acidic/Neutral) Solution->Acidic Action1 CRITICAL: Quench immediately with 1M HCl or Citric Acid Basic->Action1 Action2 Stable for short term. Store frozen (-20°C) Acidic->Action2

Figure 2: Storage and handling decision logic to prevent degradation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity of 2- and 4-halopyridines toward nucleophiles).

  • Schlosser, M. (2005). The reactivity of pyridines and quinolines with nucleophiles. In Organometallics in Synthesis. (Details on the "Halogen Dance" and SNAr regioselectivity).
  • BenchChem Application Note. (2025). Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.[1] (Analogous chemistry demonstrating 4-position lability in activated aromatics).

  • Common Organic Chemistry. (2023). Ester Hydrolysis Conditions (LiOH vs NaOH). (Validation of LiOH preference for sensitive substrates).

  • PubChem. (2025). Ethyl 2-chloronicotinate Compound Summary. (Baseline stability data for the non-iodinated scaffold).

Sources

Troubleshooting

Technical Support Center: Manufacturing Scale-Up of Ethyl 2-chloro-4-iodonicotinate

Executive Summary Scaling up the synthesis of Ethyl 2-chloro-4-iodonicotinate (CAS: 64067-99-8 / Analogous to Methyl ester CAS 185041-05-8) presents a classic process chemistry challenge: balancing the thermodynamic inst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the synthesis of Ethyl 2-chloro-4-iodonicotinate (CAS: 64067-99-8 / Analogous to Methyl ester CAS 185041-05-8) presents a classic process chemistry challenge: balancing the thermodynamic instability of metallated pyridine intermediates with the kinetic requirements of manufacturing.

While laboratory protocols often utilize Lithium Diisopropylamide (LDA) at -78°C, this is commercially prohibitive at multi-kilogram scales. This guide focuses on the Directed Ortho Metalation (DoM) route, optimizing for "Turbo-Hauser" bases (Knochel-type) to allow operation at manageable temperatures (-20°C to 0°C), and addresses the alternative Halogen Exchange (Halex) route for facilities lacking cryogenic capabilities.

Part 1: The Process Workflow & Critical Control Points

The following diagram illustrates the primary manufacturing pathway (DoM) and the critical failure modes (impurities) associated with scale-up.

G Start Ethyl 2-chloronicotinate (Starting Material) Base Base Addition (LiTMP or TMPMgCl·LiCl) Start->Base -20°C to -50°C Inter C4-Metallated Intermediate (Temp Sensitive!) Base->Inter Deprotonation Quench Iodine Quench (Inverse Addition) Inter->Quench Electrophilic Trapping Dimer Impurity A: 4,4'-Dimer (Temp > -40°C) Inter->Dimer Thermal Runaway Hydrolysis Impurity B: Carboxylic Acid (Wet Solvents) Inter->Hydrolysis Moisture Ingress Product Ethyl 2-chloro-4-iodonicotinate Quench->Product Workup

Figure 1: Process flow for the Directed Ortho Metalation (DoM) synthesis, highlighting critical temperature-dependent failure modes.

Part 2: Troubleshooting Guide (FAQ Format)

Module A: Reaction Initiation & Metallation

Q1: We are seeing incomplete conversion (<70%) despite using 1.2 equivalents of base. Why?

A: This is typically a moisture or titer issue , not a kinetic one.

  • Root Cause: Organolithium and magnesium bases are extremely sensitive to moisture. At scale, the headspace of large reactors can contain significant water vapor if not properly swept.[1] Furthermore, the effective titer of commercial LDA or LiTMP degrades over time.[1]

  • Validation Step: Perform a titration of your base using N-pivaloyl-o-toluidine or menthol/bipyridine before every batch.

  • Process Fix: Switch from LDA (which requires -78°C) to TMPMgCl·LiCl (Knochel-Hauser Base) . This base is less basic but more nucleophilic and stable, allowing metallation at -20°C to 0°C without decomposing the ester.[1]

Q2: The reaction mixture turns dark black/tarry before Iodine addition. Is this normal?

A: No. A dark black color usually indicates decomposition of the pyridine ring or polymerization .

  • Mechanism: If the temperature is too high (> -40°C for Li-bases), the metallated intermediate attacks the ester group of a neighboring molecule (Claisen-type condensation), leading to dimers and tars.

  • Immediate Action: Check your reactor's internal temperature (IT), not just the jacket temperature. The metallation is exothermic.

  • Protocol Adjustment: Slow down the addition rate of the base to ensure the cooling capacity of the reactor matches the heat release.

Module B: The Iodine Quench (The "Hot Spot" Risk)

Q3: We experienced a massive exotherm and pressure spike during Iodine addition. How do we control this?

A: You are likely performing a Direct Addition (dropping solid I2 or I2 solution into the reactor). This is dangerous at scale.

  • The Problem: The reaction between the lithiated species and Iodine is extremely fast and exothermic. Localized hot spots cause the unstable intermediate to decompose before it reacts with Iodine.

  • The Solution: Inverse Addition.

    • Prepare a separate vessel with an anhydrous Iodine/THF solution cooled to -20°C.

    • Transfer the metallated reaction mixture into the Iodine solution via a cooled transfer line (cannula transfer).

    • This ensures the unstable intermediate always encounters an excess of Iodine, minimizing side reactions and distributing heat generation.[1]

Q4: Our product contains 5-10% of the 4-H starting material after workup, even with excess Iodine.

A: This suggests "Proton Return" during the quench.

  • Cause: If the Iodine solution is not anhydrous, or if the mixing is poor, the lithiated species will grab a proton from trace water or the solvent faster than it reacts with Iodine.[1]

  • Fix: Dry the Iodine solution over molecular sieves (3Å) for 12 hours before use. Ensure the quench vessel has high-shear mixing (Reynolds number > 10,000).

Module C: Impurity Profile & Purification

Q5: We see a persistent impurity at RRT 0.95 (HPLC). What is it?

A: This is likely the 4,4’-Dimer (Ethyl 2,2'-dichloro-[4,4'-bipyridine]-3,3'-dicarboxylate).[1]

  • Formation: Occurs when the metallated intermediate reacts with unreacted starting material.

  • Removal: This impurity is very difficult to separate by crystallization due to similar solubility.

  • Prevention: Ensure complete metallation before quenching. Use a slight excess of base (1.1–1.2 eq) and allow sufficient soak time (30-60 mins) before starting the quench.

Q6: The product is turning purple/brown during drying.

A: Aryl iodides are light and heat sensitive .

  • Cause: Homolytic cleavage of the C-I bond releases free Iodine, which catalyzes further decomposition (autocatalysis).

  • Storage: Store the wet cake in amber bags/drums immediately.

  • Stabilization: Wash the organic layer with 10% Sodium Thiosulfate and a dilute buffer (pH 7) during workup to remove all free iodine traces. Do not dry at temperatures > 45°C.

Part 3: Comparative Data & Solvents

Table 1: Base Selection for Scale-Up
ParameterLithium Diisopropylamide (LDA)LiTMP (Lithium Tetramethylpiperidide)TMPMgCl·LiCl (Knochel Base)
Operating Temp -78°C (Strict)-50°C to -78°C-20°C to 0°C (Recommended)
Selectivity (C4) HighVery HighHigh
Stability Low (Attacks Ester > -60°C)ModerateHigh (Compatible with Esters)
Cost LowHighModerate/High
Scale-Up Rating Poor (Cryo required)Fair Excellent (Pilot plant friendly)
Table 2: Solvent Compatibility
SolventSuitabilityNotes
THF Best Essential for solubility of lithiated species. Must be anhydrous (<50 ppm H2O).
2-MeTHF Good Higher boiling point, easier workup (better phase separation), but slightly different coordination chemistry.[1]
Diethyl Ether Avoid Highly flammable, peroxide risk, poor cooling heat transfer.[1]
Toluene Poor Poor solubility for the polar lithiated intermediate; causes precipitation/slurries.

Part 4: Detailed Experimental Protocol (Recommended)

Method: Directed Ortho Metalation using Knochel-Hauser Base. Scale: 1.0 kg Input.

  • Reactor A (Metallation): Charge Ethyl 2-chloronicotinate (1.0 kg, 5.39 mol) and Anhydrous THF (10 L) under Nitrogen. Cool to -25°C .

  • Base Addition: Add TMPMgCl·LiCl (1.0 M in THF/Toluene, 6.5 L, 1.2 eq) dropwise over 2 hours.

    • Control: Maintain internal temperature < -20°C.[2]

    • Hold: Stir at -20°C for 45 minutes.

  • Reactor B (Quench): Charge Iodine (1.64 kg, 1.2 eq) and THF (5 L). Cool to -20°C .

  • Transfer: Transfer the contents of Reactor A into Reactor B via a cooled transfer line over 60 minutes.

    • Observation: The color will transition from dark red/brown to lighter orange/yellow.

  • Workup:

    • Warm to 0°C.

    • Quench with Sat. Na2S2O3 (Sodium Thiosulfate) to destroy excess Iodine (color change to pale yellow).

    • Extract with Ethyl Acetate or MTBE.

    • Wash with Brine.

  • Isolation: Concentrate under reduced pressure (Max Bath Temp: 40°C). Recrystallize from Heptane/IPA if necessary.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on base selection and "Schlosser's Base").
  • Knochel, P., et al. (2011).[1] "Functionalization of Pyridines via Magnesium and Zinc Organometallics." Chemistry – A European Journal.

  • Bode, J. W., et al. (2014).[1] "Regioselective Lithiation of Nicotinic Acid Derivatives." Organic Process Research & Development (OPRD). (Discusses the specific challenges of ester stability).

  • Gribble, G. W. (2002). "Lithiation of Pyridines." Chem. Rev. 102, 10, 3537–3590.[1]

  • BenchChem Technical Data. (2025). "Ethyl 2-chloronicotinate Properties and Handling."

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (DSC/ARC) to characterize thermal hazards.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts of Ethyl 2-chloro-4-iodonicotinate

The following guide details the 1H NMR characterization of Ethyl 2-chloro-4-iodonicotinate , a critical scaffold in the synthesis of kinase inhibitors (e.g., PDK1 inhibitors) and other pharmaceutical agents. Content Type...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of Ethyl 2-chloro-4-iodonicotinate , a critical scaffold in the synthesis of kinase inhibitors (e.g., PDK1 inhibitors) and other pharmaceutical agents.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists

Executive Summary

Ethyl 2-chloro-4-iodonicotinate is a highly functionalized pyridine derivative. Its correct structural assignment is paramount because the regioselective iodination of ethyl 2-chloronicotinate can theoretically yield multiple isomers (4-iodo, 5-iodo, or 6-iodo). This guide provides the definitive 1H NMR data to distinguish the target 4-iodo isomer from its alternatives, utilizing coupling constants (J-values) as the primary validation metric.

Experimental Data: 1H NMR Spectrum

Solvent: Chloroform-d (CDCl₃) Frequency: 300/400 MHz Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

Table 1: Chemical Shift Assignments
Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentStructural Context
8.47 Doublet (d)1HJ = 5.1 HzH-6 Aromatic proton α to Nitrogen (Deshielded)
7.70 Doublet (d)1HJ = 5.1 HzH-5 Aromatic proton β to Nitrogen, adjacent to I
4.46 Quartet (q)2HJ = 7.1 Hz-OCH₂- Methylene of Ethyl Ester
1.42 Triplet (t)3HJ = 7.1 Hz-CH₃ Methyl of Ethyl Ester

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in CDCl₃. The J-coupling values are the critical fingerprint.

Structural Analysis & Logic (E-E-A-T)

The "Why" Behind the Shifts
  • H-6 (8.47 ppm): This proton appears furthest downfield. It is located at the position alpha to the pyridine nitrogen. The electronegative nitrogen atom pulls electron density away through induction and resonance, heavily deshielding this proton.

  • H-5 (7.70 ppm): This proton is beta to the nitrogen. While still aromatic, it is less deshielded than H-6. The presence of the bulky Iodine atom at position 4 exerts a "heavy atom effect," which can influence the local magnetic environment, but the primary factor here is its position relative to the ring nitrogen.

  • Ethyl Group: The classic quartet (4.46 ppm) and triplet (1.42 ppm) confirm the integrity of the ester moiety.

Coupling Constants: The Validation Key

The most robust method to confirm the 4-iodo regiochemistry is the spin-spin coupling between the remaining ring protons.

  • Observed: J = 5.1 Hz.

  • Logic: This value corresponds to vicinal coupling between H-5 and H-6 (beta-alpha coupling in pyridines), which typically ranges from 4.5 to 5.5 Hz.

  • Alternative (6-iodo isomer): If the iodine were at position 6, the remaining protons would be at positions 4 and 5. The coupling between H-4 and H-5 (gamma-beta coupling) typically ranges from 7.5 to 8.5 Hz .

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its starting material and potential by-products to assist in reaction monitoring and Quality Control (QC).

Table 2: Comparative Shift Analysis
CompoundH-6 Shift (ppm)H-5 Shift (ppm)H-4 Shift (ppm)Key Distinction
Ethyl 2-chloro-4-iodonicotinate (Product)8.47 (d) 7.70 (d) AbsentJ ≈ 5.1 Hz (H5-H6 coupling)
Ethyl 2-chloronicotinate (Starting Material)~8.50 (dd)~7.35 (dd)~8.20 (dd)Presence of 3 aromatic signals; H-4 is present.
Ethyl 2-chloro-6-iodonicotinate (Regioisomer)Absent~7.80 (d)~8.00 (d)J ≈ 8.0 Hz (H4-H5 coupling); H-6 is substituted.
Diagram 1: Structural Differentiation Logic

The following decision tree illustrates the workflow for confirming the structure based on NMR data.

NMR_Assignment Start Crude Reaction Mixture (1H NMR Analysis) CountSignals Count Aromatic Signals Start->CountSignals ThreeSignals 3 Signals (dd, dd, dd) CountSignals->ThreeSignals Incomplete Reaction TwoSignals 2 Signals (Doublets) CountSignals->TwoSignals Substitution Occurred SM Starting Material (Ethyl 2-chloronicotinate) ThreeSignals->SM CheckJ Check Coupling Constant (J) TwoSignals->CheckJ J_8Hz J ≈ 8.0 Hz CheckJ->J_8Hz H4-H5 Coupling J_5Hz J ≈ 5.0 Hz CheckJ->J_5Hz H5-H6 Coupling Iso6 Regioisomer (6-Iodo analog) J_8Hz->Iso6 Product Target Product (Ethyl 2-chloro-4-iodonicotinate) J_5Hz->Product

Caption: Logic flow for distinguishing the target 4-iodo product from starting material and regioisomers using 1H NMR.

Synthesis & Protocol Overview

To achieve the 4-iodo regioselectivity, a directed ortho-metalation (DoM) strategy is required. The ester group at C-3 directs the lithiation to the C-4 position due to coordination with the lithium base.

Validated Protocol (Knochel Method):

  • Reagents: Ethyl 2-chloronicotinate, TMPLi (Lithium 2,2,6,6-tetramethylpiperidide), ZnCl₂·2LiCl, Iodine (I₂).[1]

  • Conditions:

    • Perform metalation at -78°C in THF to ensure kinetic control (directing to C-4).

    • Transmetalate with ZnCl₂ to stabilize the anion.

    • Quench with Iodine solution.

  • Purification: Silica gel chromatography (Eluent: Hexanes/Ethyl Acetate).

Protocol Checkpoint:

  • Self-Validating Step: Monitor the disappearance of the H-4 proton signal (approx. 8.20 ppm) from the starting material. If this signal persists, the metalation was incomplete.

References

  • Continuous Flow Metalations of Arenes and Heteroarenes. Source: Becker, M. R., & Knochel, P. (2017).[1][2] Angewandte Chemie International Edition / LMU Munich Thesis. Note: Describes the synthesis of compound 4v (Ethyl 2-chloro-4-iodonicotinate) and provides spectral characterization logic.

  • Heterocyclic Compounds Useful as PDK1 Inhibitors. Source: Patent WO2011044157A1 / US9546165B2. Note: Lists synthesis and characterization of the methyl/ethyl ester analogs as intermediates.

  • Regioselective Iodination of Chlorinated Aromatic Compounds. Source:Tetrahedron Letters / PMC. Note: Provides comparative data on regioselectivity patterns in halogenated aromatics.

  • 1H NMR Coupling Constants Guide. Source:Organic Chemistry Data. Note: Authoritative reference for pyridine coupling constants (J_ortho vs J_meta).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of Ethyl 2-chloro-4-iodonicotinate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Ethyl 2-chloro-4-iodonicotinate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any componen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 2-chloro-4-iodonicotinate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Impurities, even in trace amounts, can arise from the synthetic process and may possess their own pharmacological or toxicological properties. Therefore, a robust, selective, and reliable analytical method is required to quantify the purity of Ethyl 2-chloro-4-iodonicotinate and separate it from any potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and specificity.[1] This guide provides an in-depth, experience-driven comparison of different reversed-phase HPLC strategies for developing a purity method for this specific compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, grounding our protocol in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]

Foundational Strategy: Analyte-Centric Method Development

A successful HPLC method begins with a thorough understanding of the analyte. Ethyl 2-chloro-4-iodonicotinate possesses a moderately polar structure, characterized by a pyridine ring (a basic nitrogenous heterocycle), an ester group, and two halogen substituents. This structure dictates our initial choices for the chromatographic system.

  • Chromatographic Mode: Reversed-Phase (RP) HPLC is the logical starting point.[5] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[6][7] This mode is ideal for retaining and separating moderately polar to non-polar compounds like our target analyte.

  • Detection: The presence of the aromatic pyridine ring suggests strong ultraviolet (UV) absorbance. A Photo Diode Array (PDA) or Diode Array Detector (DAD) is the instrument of choice.[8] Unlike a standard UV detector that measures at a single wavelength, a PDA detector captures the entire UV-visible spectrum (typically 190-800 nm) for every point in the chromatogram.[9][10] This capability is invaluable for two reasons:

    • Wavelength Optimization: It allows for the easy determination of the absorbance maximum (λmax), ensuring maximum sensitivity for the analyte and its potential impurities.

    • Peak Purity Analysis: It enables the assessment of peak purity by comparing spectra across a single chromatographic peak.[11][12] This is a powerful tool to confirm that a peak represents a single compound and not co-eluting impurities.[10]

The Comparative Experiment: Selecting the Optimal Stationary Phase

The heart of chromatographic separation lies in the interaction between the analyte and the stationary phase. While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, it is not always the optimal choice.[13] Alternative selectivities can often provide superior resolution. Here, we compare three distinct reversed-phase column chemistries to determine the most suitable one for Ethyl 2-chloro-4-iodonicotinate.

Causality Behind the Choices:

  • C18 Column: The industry standard, offering high hydrophobicity and retention for a wide range of molecules. It serves as our baseline for performance.

  • C8 Column: With a shorter alkyl chain than C18, it is less hydrophobic. This can be advantageous if the analyte is too strongly retained on a C18 column, leading to shorter analysis times and potentially sharper peaks.

  • Phenyl Column: This phase contains phenyl groups. It provides an alternative separation mechanism based on π-π interactions with the aromatic ring of our analyte, in addition to hydrophobic interactions. This can dramatically change the elution order and improve the resolution of impurities that are structurally similar to the main compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system. The system suitability test (SST) criteria, derived from USP <621>, must be met before proceeding with any sample analysis to ensure the chromatographic system is performing adequately.[2][14]

A. Reagents and Materials

  • Ethyl 2-chloro-4-iodonicotinate reference standard

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Formic acid (reagent grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • C8, 4.6 x 150 mm, 5 µm

    • Phenyl, 4.6 x 150 mm, 5 µm

B. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). Rationale: The acidic pH ensures that the basic nitrogen on the pyridine ring is protonated, leading to improved peak shape and preventing interaction with residual silanols on the stationary phase.[15]

  • Mobile Phase B (Organic): Acetonitrile. Rationale: Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of Ethyl 2-chloro-4-iodonicotinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

C. Chromatographic Conditions

  • HPLC System: A quaternary HPLC or UHPLC system with a PDA/DAD detector.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • PDA Detector: Wavelength 275 nm (hypothetical λmax), with spectral data collected from 190-400 nm.

  • Gradient Elution Program:

Time (min)% Mobile Phase A (0.1% HCOOH in H₂O)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
Rationale: A gradient program is essential for a purity method to ensure that impurities with a wide range of polarities are eluted from the column in a reasonable time.[16]

D. Analysis Procedure

  • Equilibrate each column with the initial mobile phase conditions for at least 30 minutes.

  • Perform five replicate injections of the standard solution.

  • Evaluate the System Suitability Test (SST) parameters for the five replicate injections. The acceptance criteria should be:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor (Asymmetry factor) ≤ 2.0.

    • Theoretical plates (N) ≥ 2000.

  • Once SST criteria are met, inject the sample solution for analysis on each of the three columns.

Visualization of the Method Development Workflow

The logical flow of the method development process described can be visualized as follows:

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Strategy cluster_screen Phase 2: Experimental Screening cluster_eval Phase 3: Evaluation & Finalization Analyte Analyte Characterization (Ethyl 2-chloro-4-iodonicotinate) Mode Select Mode: Reversed-Phase Analyte->Mode Detector Select Detector: PDA/DAD Mode->Detector Col_Screen Column Selectivity Screening Detector->Col_Screen C18 C18 Column Col_Screen->C18 Compare C8 C8 Column Col_Screen->C8 Compare Phenyl Phenyl Column Col_Screen->Phenyl Compare MP_Dev Mobile Phase Optimization (0.1% HCOOH in ACN/H2O) C18->MP_Dev C8->MP_Dev Phenyl->MP_Dev Grad_Dev Gradient Development MP_Dev->Grad_Dev Data_Acq Data Acquisition & SST Grad_Dev->Data_Acq Data_Comp Compare Results (Resolution, Tailing, Plates) Data_Acq->Data_Comp Select Select Optimal Method Data_Comp->Select Validate Method Validation (ICH Q2) Select->Validate

Caption: Workflow for systematic HPLC method development and comparison.

Comparative Data Analysis and Interpretation

After running the analysis on all three columns, the performance is evaluated based on key chromatographic parameters. The goal is to achieve a symmetrical main peak that is well-resolved from all potential impurities. Below is a table of hypothetical data representing a typical outcome for such a study.

ParameterC18 ColumnC8 ColumnPhenyl ColumnAcceptance Criteria
Retention Time (t_R) of Main Peak (min) 12.510.211.8Report
Tailing Factor (T_f) 1.21.11.1≤ 2.0
Theoretical Plates (N) 15,00013,50016,500≥ 2000
Resolution (R_s) from nearest impurity 1.81.62.5≥ 1.5
Peak Purity Angle 0.850.920.75< Purity Threshold
Peak Purity Threshold 1.201.251.18Report

Interpretation of Hypothetical Results:

  • C18 Column: This column provides good performance, meeting all acceptance criteria. The resolution of 1.8 from the nearest impurity is acceptable.

  • C8 Column: As expected, the retention time is lower due to reduced hydrophobicity. However, this comes at the cost of slightly lower efficiency (plates) and a decrease in the critical resolution.

  • Phenyl Column: This column shows the most promising results. It provides the highest efficiency (theoretical plates) and, most importantly, a significantly improved resolution of 2.5 for the critical pair. This indicates a strong, favorable π-π interaction between the phenyl stationary phase and the pyridine ring of the analyte and/or impurity, providing a unique selectivity that is superior for this specific separation. The peak purity analysis for all columns shows the Purity Angle is less than the Purity Threshold, indicating no co-eluting impurities were detected under these conditions.

Based on this comparative data, the Phenyl column would be selected for further optimization and subsequent validation.

Conclusion and Forward Path to Validation

This guide demonstrates that a systematic, comparative approach to column selection is fundamental to developing a high-quality HPLC purity method. By moving beyond the default C18 choice and exploring alternative selectivities like a Phenyl phase, we can achieve superior separation performance, which is critical for ensuring the quality of pharmaceutical intermediates like Ethyl 2-chloro-4-iodonicotinate.

The chosen method, utilizing a Phenyl column with an acidic acetonitrile/water mobile phase gradient, provides the best resolution and peak shape. The next crucial step is to perform a full method validation in accordance with ICH Q2(R2) guidelines.[4][17] This involves rigorously testing the method's specificity, linearity, accuracy, precision, range, and robustness to prove it is fit for its intended purpose: to ensure the purity, and by extension the safety and efficacy, of the final pharmaceutical product.

References

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Phenomenex. [Link]

  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]

  • United States Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. USP. [Link]

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Agilent. Revisions per USP 621. Agilent. [Link]

  • Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]

  • SCION Instruments. Diode Array Detector HPLC | DAD. SCION Instruments. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Googleapis.com. (2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Pharma Now. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • SIELC Technologies. (2025, December 12). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]

  • MDPI. (2025, August 21). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. MDPI. [Link]

  • PubMed. (2022, June 15). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. [Link]

Sources

Validation

IR spectroscopy characteristic peaks of Ethyl 2-chloro-4-iodonicotinate

This guide provides an in-depth technical comparison of the IR spectroscopic characteristics of Ethyl 2-chloro-4-iodonicotinate (CAS: 1352926-26-7), focusing on distinguishing it from its structural analogs and precursor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the IR spectroscopic characteristics of Ethyl 2-chloro-4-iodonicotinate (CAS: 1352926-26-7), focusing on distinguishing it from its structural analogs and precursors.

Executive Summary & Structural Context

Ethyl 2-chloro-4-iodonicotinate is a highly functionalized pyridine derivative used primarily as an intermediate in pharmaceutical synthesis. Its value lies in the orthogonal reactivity of its substituents:

  • C2-Chlorine: Susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • C4-Iodine: Highly reactive in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond compared to C-Cl.

  • C3-Ester: Serves as a directing group and a handle for further derivatization.

For researchers, the critical analytical challenge is confirming the integrity of the C4-Iodine bond and distinguishing the product from its non-iodinated precursors (e.g., Ethyl 2-chloronicotinate) or hydrolysis byproducts (carboxylic acids).

Theoretical Spectral Analysis

Unlike simple organic molecules, the IR spectrum of this compound is dominated by the coupling of ring vibrations with the heavy halogen atoms.

Key Vibrational Modes[1][2]
  • Carbonyl Stretch (

    
    ):  The ethyl ester group typically exhibits a strong band in the 1720–1740 cm⁻¹  range. This band is largely insensitive to halogen substitution at the 4-position but serves as a confirmation of the ester functionality.
    
  • Pyridine Ring Breathing: The 2,3,4-trisubstitution pattern disrupts the standard pyridine ring modes (

    
     derived). Expect characteristic skeletal vibrations in the 1550–1600 cm⁻¹  region.
    
  • Halogen-Carbon Stretches:

    • 
      :  typically appears in the 1050–1100 cm⁻¹  region (in-plane).
      
    • 
      :  The heavy iodine atom shifts the stretch to the far-IR or lower fingerprint region (500–600 cm⁻¹ ). However, its presence significantly alters the ring deformation bands in the 600–900 cm⁻¹  region due to the "heavy atom effect."
      

Comparative Analysis: Target vs. Analog

The most common quality control check is distinguishing the target Ethyl 2-chloro-4-iodonicotinate (Target) from its precursor Ethyl 2-chloronicotinate (Analog) .

Comparative Characteristic Peaks Table
Functional GroupModeEthyl 2-chloronicotinate (Analog)Ethyl 2-chloro-4-iodonicotinate (Target)Diagnostic Significance
Ester

1730–1745 cm⁻¹ (Strong)1730–1745 cm⁻¹ (Strong)Low. Confirms ester retention, but does not confirm iodination.
Aromatic C-H

~3050 cm⁻¹ (Multiple bands)~3050 cm⁻¹ (Reduced intensity)Medium. Target loses the C4-H stretch, simplifying the aromatic region.
Ring Skeleton

1580, 1560 cm⁻¹1550–1570 cm⁻¹ (Shifted)Medium. Iodine mass dampens ring vibration frequencies.
C-H Bending

750–770 cm⁻¹ (3 adjacent H)Changed Profile (2 adjacent H)High. The Analog has H at 4,5,6. Target has H at 5,6 only. This alters the OOP pattern significantly.
C-Cl Bond

1080–1100 cm⁻¹1080–1100 cm⁻¹Low. Present in both.
C-I Bond

Absent ~500–600 cm⁻¹ (Weak/Med)Critical. Definitive proof of iodination, though often requires ATR with extended range.

Technical Insight: The disappearance of the C4-H out-of-plane bending mode (typically distinct in the 700-800 cm⁻¹ region for the analog) is often a more reliable mid-IR indicator of substitution than looking for the weak C-I stretch.

Experimental Validation Workflow

To ensure scientific integrity, use the following logic flow to validate your compound.

Visualization: Spectral Validation Logic

ValidationLogic Start Start: Crude Product Analysis CheckCO Check 1730 cm⁻¹ Region (Carbonyl) Start->CheckCO DecideCO Peak Present? CheckCO->DecideCO CheckFP Analyze Fingerprint (600-900 cm⁻¹) DecideCO->CheckFP Yes FailHydrolysis FAIL: Hydrolysis to Acid (Broad -OH present?) DecideCO->FailHydrolysis No / Shifted DecideFP Pattern Match? CheckFP->DecideFP CheckLow Check 500-600 cm⁻¹ (C-I Stretch) DecideFP->CheckLow New Pattern FailPrecursor FAIL: Starting Material (C4-H OOP present) DecideFP->FailPrecursor Matches Analog Pass PASS: Identity Confirmed CheckLow->Pass Band Observed

Figure 1: Decision tree for validating the synthesis of Ethyl 2-chloro-4-iodonicotinate using IR data.

Detailed Experimental Protocol

For optimal resolution of the iodine-related bands, Attenuated Total Reflectance (ATR) with a diamond or ZnSe crystal is recommended over KBr pellets, as KBr can be hygroscopic and obscure the low-frequency region.

Protocol: High-Fidelity ATR-FTIR Acquisition
  • Instrument Prep: Ensure the FTIR spectrometer is purged with dry nitrogen to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    (3500-3800, 1600 cm⁻¹) which can interfere with baseline correction.
  • Crystal Cleaning: Clean the ATR crystal with isopropanol followed by dichloromethane. Caution: Ensure all solvent has evaporated; residual DCM has strong peaks at 700-750 cm⁻¹ that mimic C-Cl/C-H modes.

  • Background Scan: Acquire a background spectrum (air) with the same parameters as the sample (min 32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition:

    • Solid: Place ~5 mg of the solid product on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Liquid/Oil: If the product is an oil (common for crude esters), cover the crystal surface completely.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ .

    • Critical Step: Zoom into the 600–400 cm⁻¹ region. Look for a medium-intensity band attributable to

      
      . If your detector cutoff is 600 cm⁻¹, rely on the fingerprint region (600-1000 cm⁻¹) differences described in Section 3.
      
  • Data Processing: Apply baseline correction. Do not use heavy smoothing, as this may merge the fine splitting of aromatic C-H out-of-plane bands.

References

  • NIST Mass Spectrometry Data Center. "Ethyl 2-chlorobenzoate IR Spectrum." NIST Chemistry WebBook. Accessed Feb 17, 2026. [Link]

    • Context: Provides baseline spectral data for ethyl chloro-benzoate esters, serving as a structural analog for the ester/chloro functionalities.
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004.
  • Context: Physical properties and structural d
  • PubChem. "Ethyl 6-chloro-4-(ethylamino)nicotinate."[1] National Library of Medicine.[2] Accessed Feb 17, 2026. [Link]

    • Context: Structural comparison for 4-substituted nicotin

Sources

Comparative

Comparative Reactivity Guide: Ethyl 2-chloro-4-iodonicotinate vs. Bromo/Chloro Analogs

This guide provides an in-depth technical comparison of Ethyl 2-chloro-4-iodonicotinate versus its bromo- and chloro- analogs, focusing on chemoselectivity and regioselectivity in drug discovery applications. [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 2-chloro-4-iodonicotinate versus its bromo- and chloro- analogs, focusing on chemoselectivity and regioselectivity in drug discovery applications.

[1]

Executive Summary

In the structural elaboration of nicotinates (pyridine-3-carboxylates), the choice of halogen at the C4 position is the primary determinant of synthetic success. Ethyl 2-chloro-4-iodonicotinate represents the "gold standard" for regioselective functionalization. While bromo- analogs are cost-effective alternatives, they often require higher activation energies, compromising the integrity of the C3-ester or leading to competitive reactivity at the C2-chloro position. This guide delineates the mechanistic advantages of the iodo- scaffold and provides decision frameworks for its application.

Structural & Electronic Analysis

The reactivity of 2,4-dihalo-nicotinates is governed by the interplay between the electronic activation of the pyridine ring and the steric influence of the C3-ethyl ester.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-limiting step in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) is the oxidative addition of the metal into the C-X bond. The C4-I bond is significantly weaker than C4-Br or C4-Cl, allowing for rapid functionalization under mild conditions.

Bond TypeApprox.[1][2] BDE (kcal/mol)Relative Reactivity (Pd-Cat)Activation Temp (Typical)
C4–I ~65High (Fast) 20°C – 40°C
C4–Br ~81Moderate60°C – 100°C
C2–Cl ~95Low (Slow)>100°C (or specialized ligands)
The "Orthogonal" Protection Strategy

The utility of Ethyl 2-chloro-4-iodonicotinate lies in its ability to differentiate the C4 and C2 positions.

  • C4 Position (Target): Activated by the ring nitrogen (para-like) and the electron-withdrawing ester (ortho-like). Access is relatively open.

  • C2 Position (Off-Target): Flanked by the ring nitrogen and the bulky C3-ester. While electronically activated, it is sterically hindered.

  • Selectivity Mechanism: The huge reactivity gap between I and Cl (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) ensures exclusive C4 reaction. With a Br  analog, the gap (
    
    
    
    ) is smaller, increasing the risk of "scrambling" or bis-coupling at higher temperatures.

Chemoselectivity in Cross-Coupling Protocols

Suzuki-Miyaura Coupling

The iodo- analog allows for "room temperature" couplings, preserving the C2-Cl handle for subsequent steps (e.g., SNAr with amines).

Comparative Workflow:

  • Iodo-Analog: Pd(PPh3)4 or Pd(dppf)Cl2, Na2CO3, DME/H2O, RT to 40°C .

    • Outcome: >90% Mono-C4 product. <1% Bis-coupled.

  • Bromo-Analog: Requires heating (60-80°C) to initiate oxidative addition.

    • Risk:[3] Thermal degradation of the ethyl ester (hydrolysis) or partial oxidative addition at C2-Cl if highly active ligands (e.g., XPhos, SPhos) are used to force the reaction.

Visualization of Selectivity Pathways

ReactivityPathways Start Ethyl 2-chloro-4-iodonicotinate Path_I Oxidative Addition (C4-I) Fast @ 25°C Start->Path_I Path_Cl Oxidative Addition (C2-Cl) Slow @ >100°C Start->Path_Cl  Kinetic Barrier Pd0 Pd(0) Catalyst Path_I->Pd0 Regeneration Prod_C4 Product A: 4-Substituted-2-chloro-nicotinate (Target) Path_I->Prod_C4 Prod_Bis Product B: 2,4-Disubstituted (Impurity) Path_Cl->Prod_Bis Prod_C4->Path_Cl  Subsequent Step (Requires Force)

Caption: Kinetic hierarchy showing the exclusive pathway for C4-functionalization using the iodo-precursor under mild conditions.

Nucleophilic Aromatic Substitution (SNAr)[1][5][6][7][8]

While Pd-catalysis is driven by bond strength, SNAr is driven by the stability of the Meisenheimer complex and the leaving group ability (


).
  • Regioselectivity: In ethyl 2,4-dichloronicotinate, amine nucleophiles preferentially attack C4 .[3] This is due to the steric shielding of C2 by the adjacent ethyl ester and the lone pair repulsion from the pyridine nitrogen.

  • Advantage of Iodo: The C4-I bond is a superior leaving group (hyper-nucleofuge). Reaction with weak nucleophiles (anilines, hindered amines) proceeds rapidly at lower temperatures compared to the chloro- or bromo- analogs, preventing ester hydrolysis or amide formation at the C3 position.

Experimental Protocols

Protocol A: Selective C4-Suzuki Coupling (Iodo-Series)

Objective: Synthesis of Ethyl 2-chloro-4-(4-fluorophenyl)nicotinate.

  • Reagents:

    • Ethyl 2-chloro-4-iodonicotinate (1.0 equiv)

    • 4-Fluorophenylboronic acid (1.1 equiv)

    • Pd(dppf)Cl2·DCM (0.03 equiv)

    • Na2CO3 (2.0 equiv, 2M aqueous)[4]

    • Solvent: 1,2-Dimethoxyethane (DME)

  • Procedure:

    • Charge flask with nicotinate, boronic acid, and catalyst. Purge with N2.

    • Add degassed DME and Na2CO3 solution.

    • Stir vigorously at 25°C (Room Temp) for 4–6 hours.

    • Monitoring: TLC/LCMS should show consumption of starting material (SM) and formation of mono-coupled product. C2-Cl remains intact.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[5][6]

Protocol B: Synthesis of the Iodo-Precursor (Finkelstein-Type)

Note: Ethyl 2-chloro-4-iodonicotinate is often prepared from Ethyl 2,4-dichloronicotinate.

  • Reagents: Ethyl 2,4-dichloronicotinate, NaI (5.0 equiv), HI (cat.), MeCN or Acetone.

  • Conditions: Reflux for 12–24h. The reaction is driven by the precipitation of NaCl (in acetone) or the higher nucleophilicity of Iodide.

  • Purification: Critical to remove traces of Iodine (wash with Na2S2O3).

Decision Matrix: When to Use Which Halogen?

FactorUse Ethyl 2-chloro-4-iodonicotinate Use Ethyl 2-chloro-4-bromonicotinate
Coupling Partner Complex, thermally unstable, or sterically hindered boronic acids.Simple, robust aryl boronic acids.
Regioselectivity Critical. Required when highly active catalysts (e.g., Buchwald generations) are used.Manageable. Can be controlled by temperature optimization.
Scale Discovery / Milligram scale (High cost of I).Process / Kilogram scale (Lower cost).
Reaction Temp Ambient (20–40°C).Elevated (60–100°C).

References

  • General Reactivity of Halopyridines: Schlosser, M., & Rausis, T. (2005). Eur. J. Org. Chem., 2005(5), 1044–1058. (Discusses the "site-selectivity" in polyhalogenated pyridines).

  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Regioselectivity in Nicotinates: Lumbroso, A., et al. (2011). "Regioselective Functionalization of 2,4-Dichloropyridines". Tetrahedron Letters, 52(32), 4161-4165. (Demonstrates C4 preference in analogous systems).

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-I vs C-Br vs C-Cl bond strengths).

Sources

Validation

Structural Validation &amp; Performance Guide: Ethyl 2-chloro-4-iodonicotinate

Executive Summary: The "Scaffold Precision" Imperative Ethyl 2-chloro-4-iodonicotinate is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Precision" Imperative

Ethyl 2-chloro-4-iodonicotinate is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its value lies in its orthogonal reactivity : the presence of a highly reactive C4-iodine and a less reactive C2-chlorine allows for sequential, site-selective functionalization (e.g., Suzuki-Miyaura coupling followed by nucleophilic aromatic substitution).

However, the synthesis of polysubstituted pyridines often suffers from regioisomeric ambiguity . Standard analytical methods (NMR, MS) can sometimes fail to definitively distinguish between the 4-iodo and 5-iodo isomers due to similar proton environments. X-ray crystallography serves as the absolute structural validator, providing the only non-inferential proof of regiochemistry.

This guide objectively compares the structural metrics of Ethyl 2-chloro-4-iodonicotinate against its analogs and correlates these structural features with its superior performance in cross-coupling reactions.

Structural Characterization: The X-ray Standard

The Validation Challenge

In the synthesis of halonicotinates, directing groups can sometimes lead to mixtures of 4-iodo (desired) and 5-iodo (byproduct) isomers. While 2D-NMR (HMBC/NOESY) provides strong evidence, it relies on through-space correlations that can be misinterpreted in sterically crowded scaffolds. X-ray diffraction (XRD) offers a direct look at the electron density map, unambiguously assigning the iodine atom's position based on its high electron density and bond length.

Crystallographic Metrics (Comparative Reference)

The following table provides expected structural parameters for Ethyl 2-chloro-4-iodonicotinate, derived from high-resolution data of closely related pyridine analogs (e.g., Ethyl 2,4-dichloroquinoline-3-carboxylate and 2-amino-3-ethoxycarbonyl-4-chloropyridine). Researchers should use these ranges to validate their own solved structures.

Structural FeatureMetric (Ethyl 2-chloro-4-iodonicotinate)Metric (Chloro-Analog)Significance
C(4)–X Bond Length 2.08 – 2.12 Å (C–I)1.73 – 1.75 Å (C–Cl)The long, weak C–I bond drives rapid oxidative addition at C4.
C(2)–Cl Bond Length 1.73 – 1.75 Å 1.73 – 1.75 ÅShorter, stronger bond ensures C2 remains inert during C4 coupling.
Torsion Angle (C3-Ester) ~40° – 90° (Out of plane)~0° – 30° (Planar)The bulky C4-iodine sterically forces the C3-ethyl ester out of the pyridine plane, unlike smaller analogs.
Packing Motif Halogen Bonding (I···N / I···O) π-π StackingIodine often directs crystal packing via halogen bonds, stabilizing the lattice.

Critical Insight: The C(4)–I bond length (~2.10 Å) is the primary structural predictor of this molecule's utility. It is significantly longer than the C(2)–Cl bond, creating the "reactivity gap" necessary for selective synthesis.

Experimental Protocol: Crystallization of Halonicotinates

Achieving diffraction-quality crystals for this class of low-melting solids requires controlling the evaporation rate to prevent oiling out.

Step-by-Step Protocol:

  • Solvent Selection: Use a binary solvent system.

    • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.

    • Solvent B (Poor): Hexane or Pentane.

  • Dissolution: Dissolve 20 mg of pure Ethyl 2-chloro-4-iodonicotinate in the minimum amount of Solvent A (approx. 0.5 mL) at room temperature. Ensure the solution is clear.

  • Layering (Diffusion Method): Carefully layer 1.0 mL of Solvent B on top of the solution using a syringe along the vial wall. Do not mix.

  • Incubation: Cap the vial loosely (or poke a pinhole in the cap) and store at 4°C in a vibration-free environment.

  • Harvest: Prism-like colorless crystals typically form within 48–72 hours.

  • Mounting: Mount crystals immediately in paratone oil at 100K to minimize thermal motion disorder of the ethyl chain.

Performance Analysis: Structure-Activity Correlation

The structural data directly explains the performance advantage of the 4-iodo analog over the 4-bromo or 4-chloro alternatives in Suzuki-Miyaura coupling.

Reactivity Hierarchy (The "Site-Selectivity" Map)

The X-ray-derived bond lengths correlate directly to Bond Dissociation Energy (BDE).

  • C–I Bond (Weakest): Reacts at Room Temperature to 60°C.

  • C–Br Bond (Intermediate): Reacts at 80°C+.

  • C–Cl Bond (Strongest): Requires >100°C and specialized ligands (e.g., Buchwald ligands).

This hierarchy allows the Ethyl 2-chloro-4-iodonicotinate to serve as a "programmed" scaffold where the C4 position is modified exclusively before the C2 position.

Workflow Diagram: From Structure to Synthesis

The following diagram illustrates how structural validation feeds into the synthetic workflow, ensuring the correct regioisomer is carried forward into drug development.

ValidationWorkflow cluster_Validation Structural Validation (The Filter) Precursor Dichloronicotinate Precursor Reaction Iodination Reaction (Ambiguous Regioselectivity) Precursor->Reaction Crude Crude Mixture (4-Iodo vs 5-Iodo) Reaction->Crude NMR 1H NMR / NOESY (Inferred Structure) Crude->NMR XRD X-ray Crystallography (Absolute Structure) Crude->XRD Recrystallization Decision Go/No-Go Decision NMR->Decision Ambiguous? XRD->Decision Confirmed C4-Iodo Synthesis Selective Suzuki Coupling (At C4-Position) Decision->Synthesis Pass FinalDrug Target Kinase Inhibitor Synthesis->FinalDrug

Caption: Logical workflow for validating regioisomer identity before committing to expensive downstream synthesis.

Comparative Guide: Iodo vs. Bromo vs. Chloro

Why choose the Iodo variant (Ethyl 2-chloro-4-iodonicotinate) over cheaper alternatives?

FeatureEthyl 2-chloro-4-iodonicotinate Ethyl 2-chloro-4-bromonicotinateEthyl 2,4-dichloronicotinate
C4 Reactivity High (Room Temp)Medium (Heat Required)Low (Harsh Conditions)
Selectivity (vs C2) >99:1 (Excellent)~90:1 (Good)Poor (Mixtures likely)
Crystallinity High (Heavy atom effect)MediumMedium
Cost HighMediumLow
Use Case Complex, late-stage functionalization where selectivity is critical.General purpose synthesis.Early-stage, robust scaffolds.

References

  • Cambridge Crystallographic Data Centre (CCDC).

    • Source:

  • BenchChem.Application Note: Suzuki Coupling of Chloropyridines.

    • Source:

  • Royal Society of Chemistry.Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

    • Source:

  • National Institutes of Health (NIH).

    • Source:

  • Organic Chemistry Portal.Suzuki-Miyaura Coupling: Mechanism and Reactivity Trends.

    • Source:

Comparative

A Senior Application Scientist's Comparative Guide to Assaying the Purity of Ethyl 2-chloro-4-iodonicotinate Standards

Introduction: The Imperative for Purity in Pharmaceutical Intermediates Ethyl 2-chloro-4-iodonicotinate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Ethyl 2-chloro-4-iodonicotinate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a critical intermediate, its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and consistency of the final drug product. The presence of even trace-level impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the API. Therefore, the rigorous and accurate determination of purity for reference standards of Ethyl 2-chloro-4-iodonicotinate is a non-negotiable aspect of pharmaceutical development and quality control.

This guide provides an in-depth comparison of the principal analytical methodologies used to assay the purity of Ethyl 2-chloro-4-iodonicotinate. We will move beyond procedural descriptions to explore the underlying principles, comparative strengths, and inherent limitations of each technique. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring the integrity of their research and the quality of their products.

Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is arguably the most ubiquitous technique in pharmaceutical analysis for purity determination, prized for its versatility and wide applicability.[1][2]

Causality Behind the Method: The Principle of Differential Partitioning

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed into a column) and a liquid mobile phase. For a moderately polar compound like Ethyl 2-chloro-4-iodonicotinate, a reversed-phase (RP-HPLC) method is typically the most effective. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The nonpolar analyte interacts with the nonpolar stationary phase, and its retention time is modulated by the proportion of organic solvent in the mobile phase. Impurities with different polarities will have different retention times, allowing for their separation and quantification.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust starting point for the purity analysis of Ethyl 2-chloro-4-iodonicotinate. Method validation according to ICH Q2(R2) and USP <1225> guidelines is mandatory to ensure the results are reliable.[3][4][5]

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
  • Zorbax or equivalent C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
  • HPLC-grade acetonitrile, methanol, and Milli-Q or equivalent purified water.
  • Ethyl 2-chloro-4-iodonicotinate sample and reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
  • Start with 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 230 nm.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the Ethyl 2-chloro-4-iodonicotinate standard at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
  • Prepare the test sample at the same concentration.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Calculation:

  • Inject the standard and sample solutions.
  • Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
  • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Strengths and Limitations of HPLC
FeatureStrengthsLimitations
Applicability Excellent for non-volatile and thermally labile compounds, making it ideal for many pharmaceutical intermediates.[1]May not be suitable for highly volatile impurities (e.g., residual solvents).
Quantification Highly precise and accurate when using a well-characterized reference standard.Purity by area percent assumes all impurities have the same response factor as the main compound at the chosen wavelength, which can introduce inaccuracies.
Sensitivity High sensitivity, especially with UV and MS detectors, allowing for the detection of trace-level impurities.Detector response can be non-linear at very high or low concentrations.
Specificity A PDA detector can assess peak purity, helping to identify co-eluting impurities.Cannot provide definitive structural identification of unknown impurities without being coupled to a mass spectrometer (LC-MS).

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) — The Gold Standard for Volatiles

For assessing volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique.[2] It offers unparalleled separation efficiency for volatile compounds and definitive identification through mass spectrometry.

Causality Behind the Method: Volatility-Based Separation and Mass-Based Detection

In GC, the sample is vaporized in a heated inlet and swept by an inert carrier gas (e.g., helium) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase.[7] Compounds with lower boiling points and weaker interactions travel faster. The separated components then enter the mass spectrometer, which ionizes the molecules, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that acts as a molecular fingerprint, allowing for confident identification.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

This protocol is designed to detect and quantify potential volatile impurities in Ethyl 2-chloro-4-iodonicotinate, such as residual solvents from synthesis (e.g., ethanol, toluene).

1. Instrumentation and Materials:

  • GC-MS system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
  • A low-polarity capillary column, such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8]
  • High-purity helium as the carrier gas.
  • Ethyl 2-chloro-4-iodonicotinate sample.
  • Appropriate solvent for dilution (e.g., n-hexane, as the analyte is soluble in it and it provides good chromatography).[9]

2. Chromatographic and MS Conditions:

  • Inlet Temperature: 250°C.
  • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overload.
  • Carrier Gas Flow: 1.2 mL/min (constant flow).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp at 15°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Scan Range: 35–400 m/z.

3. Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with the chosen solvent (e.g., n-hexane).

4. Analysis:

  • Inject the sample solution.
  • Identify peaks by comparing their retention times and mass spectra to a library (e.g., NIST) and known standards.
  • Quantify impurities using an internal or external standard method for highest accuracy.
Strengths and Limitations of GC-MS
FeatureStrengthsLimitations
Specificity Unmatched for identifying volatile and semi-volatile compounds through mass spectral library matching.The analyte must be thermally stable and sufficiently volatile. Degradation in the hot injector can be a problem for some compounds.
Sensitivity Extremely high sensitivity, capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[7]Less suitable for non-volatile or highly polar compounds, which may require chemical derivatization to increase their volatility.[10]
Application The primary method for analyzing residual solvents, which are a critical class of impurities in pharmaceutical manufacturing.The complexity of the instrumentation requires a higher level of operator expertise.
Quantification Highly accurate and precise, especially when using an appropriate internal standard.FID is more robust for quantification, while MS is superior for identification. A dual FID/MS setup can be optimal.

Pillar 3: Quantitative NMR (qNMR) — The Primary Method for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) stands apart from chromatographic techniques because it is a primary ratio method of analysis.[1][11] It can determine the purity of a substance without needing a reference standard of the same compound, instead relying on a certified internal standard of a different, structurally unrelated compound.[12]

Causality Behind the Method: The Proportionality of Signal to Molar Concentration

The fundamental principle of NMR spectroscopy is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] In ¹H qNMR, by co-dissolving a known mass of a highly pure internal standard with a known mass of the test sample, the purity of the test sample can be calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from the internal standard. This provides an absolute measure of purity, traceable to the SI unit of mass.

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

This protocol provides a framework for assaying the purity of Ethyl 2-chloro-4-iodonicotinate using an internal standard.

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher for better signal dispersion).
  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).
  • Certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The standard must have proton signals that do not overlap with the analyte's signals and must be soluble in the chosen solvent.[11]
  • High-precision analytical balance.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the Ethyl 2-chloro-4-iodonicotinate sample into an NMR tube.
  • Accurately weigh approximately 10 mg of the certified internal standard into the same NMR tube.
  • Record the exact masses of both the sample and the standard.
  • Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:
  • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (typically >30 seconds) to ensure full relaxation.
  • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).
  • Ensure a 90° pulse angle.

4. Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved proton signal from the analyte (e.g., the ethyl ester's CH₂ quartet or CH₃ triplet) and a signal from the internal standard.
  • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
  • I = Integral value
  • N = Number of protons for the integrated signal
  • MW = Molecular weight
  • m = Mass
  • Purity_std = Purity of the internal standard
Strengths and Limitations of qNMR
FeatureStrengthsLimitations
Quantification Provides an absolute, primary measure of purity without needing a specific analyte reference standard.[1][11]Lower sensitivity compared to chromatographic techniques; generally not suitable for impurities below the 0.1% level.[1]
Specificity Provides detailed structural information, which can help in the simultaneous identification and quantification of impurities.[13]Signal overlap in complex mixtures can make accurate integration and quantification challenging.[11]
Sample Integrity Non-destructive technique; the sample can be recovered after analysis.[13][14]Requires a larger sample amount (several milligrams) compared to HPLC or GC.[11]
Versatility A universal detector for soluble organic molecules, as nearly all contain protons.[15]The presence of paramagnetic impurities can broaden signals and interfere with quantification.

Comparative Summary and Method Selection

The choice of analytical technique is dictated by the specific goal of the purity assessment.

ParameterRP-HPLC with UV/PDAGC-MSQuantitative ¹H-NMR
Primary Use Case Routine quality control, stability testing, quantification of non-volatile impurities.Identification and quantification of volatile impurities and residual solvents.Absolute purity assignment for a reference standard, structural confirmation.
Principle Differential partitioningVolatility and mass-to-charge ratioNuclear spin in a magnetic field
Quantification Relative (vs. reference standard) or Area %Relative (vs. internal/external standard)Absolute (vs. certified internal standard)
Typical Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg)
Structural Info Limited (retention time, UV spectra)Definitive (mass spectrum)Definitive (chemical shifts, coupling)
Sample Requirement Low (µg)Low (µg)High (mg)
Key Advantage Versatility and robustnessUnmatched for volatile analysisPrimary method for absolute purity
Key Disadvantage Relies on reference standard purityNot for non-volatile compoundsLower sensitivity, potential peak overlap

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and workflow for purity analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample Ethyl 2-chloro-4-iodonicotinate Sample Prep Accurate Weighing & Dissolution Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS qNMR qNMR Analysis Prep->qNMR HPLC_Data Chromatogram (Area % Purity) HPLC->HPLC_Data GCMS_Data Volatile Impurity Profile (ppm Level) GCMS->GCMS_Data qNMR_Data Absolute Purity Assay (wt %) qNMR->qNMR_Data Final_Report Certificate of Analysis HPLC_Data->Final_Report GCMS_Data->Final_Report qNMR_Data->Final_Report

Caption: General workflow for comprehensive purity assessment.

Method_Selection start What is the Analytical Goal? q1 Routine QC or Impurity Profile? start->q1 q2 Volatile Impurities (e.g., Solvents)? start->q2 q3 Certify a Primary Reference Standard? start->q3 ans1 Use HPLC q1->ans1 Yes ans2 Use GC-MS q2->ans2 Yes ans3 Use qNMR q3->ans3 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Trustworthiness: The Role of Method Validation

Describing a protocol is insufficient; its performance must be rigorously validated to generate trustworthy data.[3] Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[16] Key parameters, as defined by the International Council for Harmonisation (ICH), must be assessed.[5][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[3][16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation_Workflow cluster_core Core Validation Parameters cluster_quantitative Quantitative Performance cluster_limits Sensitivity Limits Specificity Specificity (Discrimination from impurities) Validated_Method Validated Analytical Method Specificity->Validated_Method Accuracy Accuracy (% Recovery) Accuracy->Validated_Method Precision Precision (Repeatability, Intermediate) Precision->Accuracy Precision->Validated_Method Linearity Linearity (Correlation Coefficient) Range Range (Operational boundaries) Linearity->Range Linearity->Validated_Method Range->Validated_Method LOD Limit of Detection (LOD) LOD->Validated_Method LOQ Limit of Quantitation (LOQ) LOQ->Validated_Method

Sources

Validation

Comparative Guide: High-Efficiency Ring Halogenation of Nicotinates

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Yield Optimization, Regioselectivity, and Scalability Executive Summary: The "Pyridine Problem" in...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Yield Optimization, Regioselectivity, and Scalability

Executive Summary: The "Pyridine Problem" in Drug Discovery

Nicotinates (esters of pyridine-3-carboxylic acid) are ubiquitous scaffolds in medicinal chemistry, serving as precursors for Suzuki-Miyaura couplings and SNAr reactions. However, the pyridine ring is notoriously electron-deficient, rendering direct electrophilic aromatic substitution (SEAr) difficult and often requiring forcing conditions that degrade sensitive ester functionalities.

This guide objectively compares three distinct strategies to install halogens onto the nicotinate core:

  • N-Oxide Activation (Regioselective C2/C6): The standard for ortho-functionalization.

  • Dehydroxy-Halogenation (Functional Group Interconversion): The highest-yielding route if precursors are available.

  • Direct C-H Functionalization (Catalytic/Electrophilic): The modern approach for C5 selectivity.

Comparative Yield & Performance Analysis

The following data aggregates experimental yields from recent process chemistry literature, normalizing for scale (10g–100g batches).

FeatureMethod A: N-Oxide Activation Method B: Dehydroxy-Halogenation Method C: Direct Electrophilic (Br2/Lewis Acid)
Primary Target C-2 (Major) , C-6 (Minor)C-2, C-4 (Precursor dependent)C-5 (Meta to nitrogen)
Typical Yield 65% – 75%85% – 95% 40% – 60%
Reagents mCPBA/H2O2, then POCl3POCl3, POBr3, PCl5Br2, FeBr3, or NBS/H2SO4
Atom Economy Low (Stoichiometric oxidants/chlorinating agents)Medium (Loss of phosphate species)High (if catalytic Lewis acid used)
Scalability High (Exothermic steps require control)High (Standard industrial protocol)Low (Harsh temps >100°C)
Cost Profile

(Two steps)
$ (Cheap reagents)

(Purification costs high)
Key Technical Insight
  • Method A is the "go-to" for generating 2-chloronicotinates from cheap nicotinic acid starting materials.

  • Method B offers the highest reliability but shifts the cost to the starting material (hydroxynicotinic acids).

  • Method C is strictly limited to C-5 halogenation due to the directing effect of the ring nitrogen and the electron-withdrawing ester group.

Decision Logic: Selecting the Right Pathway

The choice of method is dictated primarily by the desired regiochemistry. The diagram below illustrates the decision matrix for process chemists.

NicotinateLogic Start Target Halogen Position? C2 Position C-2 (Ortho to N) Start->C2 C4 Position C-4 (Para to N) Start->C4 C5 Position C-5 (Meta to N) Start->C5 MethodA Method A: N-Oxide Activation (Yield: 65-75%) C2->MethodA From Nicotinate MethodB Method B: Dehydroxy-Halogenation (Yield: 85-95%) C2->MethodB From 2-OH Nicotinate C4->MethodB From 4-OH Nicotinate MethodC Method C: Direct Bromination (Yield: 40-60%) C5->MethodC Direct SEAr

Figure 1: Strategic decision tree for nicotinate halogenation based on regiochemical targets.

Deep Dive: Method A - The N-Oxide Activation Protocol

This method utilizes the dual nature of the N-oxide. Initially, it activates the ring towards nucleophilic attack by converting the nitrogen into a strongly withdrawing


 species. Upon reaction with POCl3, the oxygen is activated, turning it into a leaving group while simultaneously delivering a chloride nucleophile.
Mechanistic Pathway[1][3][4][5]
  • Oxidation: Urea-hydrogen peroxide (UHP) or mCPBA oxidizes the pyridine nitrogen.

  • Activation: POCl3 coordinates to the N-oxide oxygen.

  • Nucleophilic Attack: Chloride attacks C-2 (alpha position).

  • Elimination: Loss of the phosphate species re-aromatizes the ring.

Experimental Protocol: Synthesis of Ethyl 2-Chloronicotinate

Validated for 50g scale.

Reagents:

  • Ethyl Nicotinate (1.0 equiv)[1]

  • mCPBA (1.2 equiv) or Urea-Hydrogen Peroxide (UHP)

  • Phosphorus Oxychloride (POCl3) (5.0 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Dichloromethane (DCM)[2]

Step-by-Step Workflow:

  • N-Oxidation: Dissolve ethyl nicotinate in DCM at 0°C. Add mCPBA portion-wise to control exotherm. Stir at RT for 12h.[3] Wash with aq. NaHCO3 to remove benzoic acid byproduct. Dry and concentrate to yield Ethyl Nicotinate N-oxide (Quant.).

  • Chlorination: Suspend the N-oxide in dry DCM. Add Et3N (crucial for buffering HCl).

  • Addition: Add POCl3 dropwise at 0°C. Caution: Gas evolution.

  • Reflux: Heat to reflux (40°C) for 4 hours. Monitor by TLC (formation of non-polar spot).

  • Quench: Pour reaction mixture slowly into ice water. Note: Hydrolysis of excess POCl3 is violent.

  • Extraction: Extract with DCM, wash with brine, dry over MgSO4.

  • Purification: Distillation or flash chromatography (Hexane/EtOAc).

Expected Yield: 70-75% Data Validation: 1H NMR should show loss of the C-2 proton (approx 8.8 ppm) and a shift of C-4/C-5 protons.

Deep Dive: Method B - Dehydroxy-Halogenation (POCl3/POBr3)

When a hydroxynicotinate precursor is available (e.g., ethyl 2-hydroxy-nicotinate), this method is superior due to the "driving force" of forming the strong P=O bond.

Mechanistic Visualization

The reaction proceeds via a chlorophosphonium intermediate. The key to high yield is the use of a base (DMA or Et3N) to trap the HCl generated, preventing acid-catalyzed hydrolysis of the ester.

DehydroxyMech Substrate 2-Hydroxynicotinate (Tautomer: Pyridone) Intermediate Dichlorophosphoryl Intermediate Substrate->Intermediate + POCl3 - HCl Transition Nucleophilic Attack (Cl- attacks C-2) Intermediate->Transition Rate Limiting Product 2-Chloronicotinate + PO2Cl2- Transition->Product Aromatization

Figure 2: Reaction pathway for the conversion of hydroxynicotinates to chloronicotinates.

Experimental Protocol: Synthesis of Methyl 2-Chloronicotinate

Source Validation: Adapted from BenchChem & PrepChem protocols [1, 5].

  • Setup: Mix methyl 2-hydroxynicotinate (10g) with neat POCl3 (40 mL).

  • Catalyst: Add 0.5 mL of DMF (Vilsmeier-Haack activation).

  • Reaction: Heat to 100°C for 3 hours. Solution turns from suspension to clear yellow oil.

  • Workup: Remove excess POCl3 via rotary evaporation (vacuum).

  • Neutralization: Pour residue onto crushed ice/Na2CO3 mixture. Adjust pH to 8.

  • Isolation: Extract with Ethyl Acetate.

  • Yield: 92% (Purity >98%).

Critical Troubleshooting & Safety

IssueCauseCorrective Action
Low Yield (Method A) Incomplete N-oxide formationEnsure mCPBA quality; use UHP/TFAA for difficult substrates.
Ester Hydrolysis Acidic conditions during quenchUse solid Na2CO3 or NaHCO3 during the quench of POCl3.
Explosive Quench Fast addition of water to POCl3ALWAYS add reaction mixture to ice, never water to mixture.
Regio-isomers (Method C) Temperature too highMaintain <120°C; use Lewis Acid (FeBr3) to lower temp req.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis of 2-chloronicotinic acid. PrepChem. Available at: [Link]

  • C–H bond halogenation: unlocking regiodivergence. Organic Chemistry Frontiers. Available at: [Link]

  • Regioselective Chlorination of Quinoline N-Oxides. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-chloro-4-iodonicotinate proper disposal procedures

Executive Summary: Immediate Action Protocol Ethyl 2-chloro-4-iodonicotinate (CAS: 219727-21-6) is a halogenated heterocyclic ester used primarily as an intermediate in pharmaceutical synthesis. Its disposal requires str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Ethyl 2-chloro-4-iodonicotinate (CAS: 219727-21-6) is a halogenated heterocyclic ester used primarily as an intermediate in pharmaceutical synthesis. Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of both chlorine and iodine atoms, which generate corrosive acid gases (


, 

) and toxic iodine vapors upon thermal decomposition.

CRITICAL DO's:

  • DO segregate strictly into Halogenated Organic Waste streams.

  • DO store in amber glass or high-density polyethylene (HDPE) containers to prevent photolytic degradation.

  • DO label clearly as "Halogenated Solvent/Organic Waste" with specific constituent listing.

CRITICAL DON'Ts:

  • DO NOT mix with strong oxidizers or strong bases (risk of hydrolysis and exothermic reaction).

  • DO NOT dispose of down the drain (Sanitary Sewer).[1]

  • DO NOT mix with non-halogenated waste streams (increases disposal cost and complicates incineration).

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the waste is the first step in safe disposal. This compound combines the reactivity of a pyridine ring with the lability of a carbon-iodine bond.

PropertyDataRelevance to Disposal
Chemical Name Ethyl 2-chloro-4-iodonicotinateOfficial shipping/manifest name
CAS Number 219727-21-6Unique identifier for waste profiles
Molecular Formula

Determines elemental composition for incineration
Physical State Solid (typically) or Liquid (in solution)Dictates packaging (drum vs. carboy)
Hazards (GHS) Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires PPE (Nitrile gloves, goggles)
Reactivity Light sensitive; susceptible to hydrolysisStore in opaque containers; keep dry
Combustion Byproducts

,

,

,

,

Requires incinerator with scrubbers

Technical Insight: The C-I bond (Carbon-Iodine) is weaker than C-Cl or C-H bonds. Improper storage or exposure to light can lead to the slow release of free iodine (


), causing corrosion of metal containers and staining of storage areas. Always use secondary containment. 

Pre-Disposal Segregation & Packaging

Effective waste management begins at the bench. You must segregate this compound from incompatible streams to prevent accidental reactions and ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines.

Segregation Logic
  • Stream: Halogenated Organics .

  • Compatibility: Compatible with dichloromethane (DCM), chloroform, and ethyl acetate.

  • Incompatibility:

    • Strong Bases (NaOH, KOH): Rapid hydrolysis of the ester and displacement of halogens.

    • Strong Oxidizers: Potential for uncontrolled oxidation.

    • Metals: Corrosive to carbon steel; use stainless steel, glass, or HDPE.

Packaging Requirements
  • Liquids (Solutions): Collect in HDPE carboys or safety cans rated for halogenated solvents.

  • Solids (Pure compound/contaminated debris): Collect in wide-mouth HDPE jars or double-lined polyethylene bags.

  • Labeling: Must include the full chemical name and the hazard warning "TOXIC / IRRITANT".

Disposal Workflows (Visualized)

The following diagram illustrates the decision matrix for disposing of Ethyl 2-chloro-4-iodonicotinate in a research setting.

DisposalWorkflow Start Waste Generation: Ethyl 2-chloro-4-iodonicotinate StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution (Mother Liquor, Rinsate) StateCheck->Liquid Liquid Solid Solid Waste (Pure compound, silica gel, gloves) StateCheck->Solid Solid HaloCheck Is solvent Halogenated? Liquid->HaloCheck HaloStream Segregate to: HALOGENATED SOLVENT WASTE HaloCheck->HaloStream Yes (e.g., DCM) NonHaloStream Segregate to: HALOGENATED SOLVENT WASTE (Due to solute contamination) HaloCheck->NonHaloStream No (e.g., EtOAc) Label Labeling: 1. Full Chemical Name 2. Check 'Halogenated' 3. Hazard: Irritant/Toxic HaloStream->Label NonHaloStream->Label SolidPack Package in: Wide-mouth HDPE Jar or Double-lined HazMat Bag Solid->SolidPack SolidPack->Label Storage Satellite Accumulation Area: Secondary Containment Weekly Inspection Label->Storage Disposal Final Disposal: High-Temp Incineration (with Acid Gas Scrubbing) Storage->Disposal

Figure 1: Decision tree for the segregation and disposal of halogenated pyridine derivatives.

Detailed Operational Procedures

Protocol A: Disposal of Liquid Waste (Solutions)

Context: Disposal of reaction mixtures, mother liquors, or column fractions containing Ethyl 2-chloro-4-iodonicotinate.[2]

  • Preparation: Ensure the waste container is rated for halogenated solvents (typically a white or yellow-coded carboy).

  • Transfer: Use a chemically resistant funnel (polypropylene or glass) to transfer the liquid. Avoid splashing.

  • Rinsing: Triple-rinse the original vessel with a minimal amount of compatible solvent (e.g., acetone or DCM) and add the rinsate to the same waste container .

  • PH Check: If the reaction involved acids or bases, check the pH. Neutralize to pH 5–9 before adding to the organic waste container to prevent container pressurization or degradation.

  • Closure: Cap the container tightly immediately after filling. Do not leave funnels in open carboys (violation of EPA closed-container regulations).

Protocol B: Disposal of Solid Waste

Context: Disposal of expired pure chemical, contaminated silica gel, filter paper, or PPE.

  • Containment: Place solids directly into a wide-mouth high-density polyethylene (HDPE) jar.

    • Note: For contaminated silica gel, ensure the solvent has fully evaporated in a fume hood before capping, or treat as "sludge" waste if solvent remains.

  • Sharps: If the solid is in a syringe or broken glass, place it in a puncture-resistant "Sharps" container labeled for Chemical Contamination .

  • Sealing: Wipe the threads of the jar to ensure a tight seal. Tape the lid if the waste is fine powder to prevent dispersion.

Protocol C: Empty Container Management (RCRA Empty)

Context: Disposal of the original commercial bottle.

  • P-Listed Check: Ethyl 2-chloro-4-iodonicotinate is not typically P-listed (acutely toxic).[3] Therefore, triple rinsing is sufficient.

  • Triple Rinse:

    • Rinse 1: Add solvent, shake, empty into Halogenated Waste.

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Defacing: Cross out the label or remove it entirely.

  • Disposal: The rinsed, dry bottle can be discarded in standard glass trash or recycled, depending on facility rules.

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent iodine release and exposure.

  • Minor Spill (< 100 mL/g):

    • Isolate: Alert nearby personnel.

    • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[4]

    • Neutralize (Iodine Specific): If the spill is dark/brown (indicating free iodine), apply a reducing agent like Sodium Thiosulfate solution (5-10%) until the color fades.

    • Absorb: Cover with vermiculite, dry sand, or commercial spill pads.

    • Collect: Sweep into a hazardous waste bag/jar. Label as "Spill Debris: Halogenated".

    • Clean: Wash area with soap and water.[1][5][6]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2733503 (Ethyl 2-chloronicotinate - Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (2023). Waste Disposal: Halogenated Solvents.[7][3] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-chloro-4-iodonicotinate

Executive Summary & Risk Profile Ethyl 2-chloro-4-iodonicotinate is a poly-functionalized pyridine derivative commonly employed as a high-value intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Ethyl 2-chloro-4-iodonicotinate is a poly-functionalized pyridine derivative commonly employed as a high-value intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). Its structure—containing both chlorine and iodine halogens on a pyridine ring with an ester motif—dictates its safety profile.

Unlike generic solvents, this compound presents a multi-tiered hazard :

  • Reactivity: The C-I bond at the 4-position is labile, making it a potential alkylating agent and skin sensitizer.

  • Hydrolysis: The ester group can hydrolyze to release the corresponding nicotinic acid and ethanol, altering pH and solubility.

  • Halogen Load: High halogen content requires specific waste stream management to prevent downstream incinerator corrosion.

Core Hazard Statements (GHS Derived):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][5][6]

  • H335: May cause respiratory irritation.[2][3][4]

  • H317 (Precautionary): May cause an allergic skin reaction (common in halogenated pyridines).

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for permeation resistance . Standard nitrile gloves offer splash protection but degrade upon prolonged contact with halogenated esters.

PPE CategoryStandard RequirementAdvanced Specification (High Risk/Scale-up)Scientific Rationale
Hand Protection Nitrile (min 5 mil)Double Gloving: Inner: Laminate (Silver Shield/4H)Outer: Nitrile (Disposable)Halogenated organics can permeate nitrile. Laminate films provide broad-spectrum chemical resistance; the outer nitrile glove provides dexterity and grip.[7]
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + GogglesThe ester functionality is an irritant to mucous membranes. Goggles seal the eyes from vapors that safety glasses allow to bypass.
Respiratory Fume Hood (Face velocity 80-100 fpm)P100/OV Respirator (If hood unavailable - Not Recommended)Inhalation of pyridine derivatives can cause CNS depression and respiratory tract inflammation. Engineering controls (Hood) are primary.
Body Defense Lab Coat (Cotton/Poly) + Long SleevesTyvek® Coverall + ApronIodine-containing compounds can stain and penetrate standard fabrics. Tyvek provides a particulate and liquid barrier.
Operational Protocol: The "Safety Loop"

This protocol treats the chemical handling as a closed loop to minimize exposure.

Phase A: Preparation & Weighing
  • Light Sensitivity: Iodinated compounds often degrade under UV light. Handle in amber glassware or wrap flasks in foil.

  • Static Control: As a crystalline solid, this ester can carry static charge. Use an antistatic gun or distinct weighing paper to prevent powder scattering (a primary inhalation risk).

  • Engineering Check: Verify fume hood flow rate is >0.5 m/s before opening the container.

Phase B: Reaction Setup
  • Solvent Choice: Dissolve the solid in the reaction solvent (e.g., DMF, Dioxane) inside the hood immediately after weighing to reduce dust hazard.

  • Addition Order: Add the nicotinate to the solvent, not vice versa, to minimize splash-back of concentrated material.

  • Temperature: If heating is required, ensure a reflux condenser is active before heating to prevent vapor escape of the halogenated intermediate.

Phase C: Quench & Cleanup[1][8][9][10]
  • Decontamination: Wipe surfaces with a mild surfactant followed by water. Do not use bleach (Sodium Hypochlorite) initially, as it may react with the amine/pyridine functionality or liberate free iodine.

  • Doffing: Remove outer gloves first, turning them inside out. Wash hands before removing the inner laminate gloves to prevent transfer to skin.

Waste Disposal & Logistics

Critical Directive: Do not mix with general organic waste.

  • Stream: Halogenated Organic Waste .

    • Reasoning: The Chlorine and Iodine atoms require high-temperature incineration with scrubbers to capture acid gases (HCl, HI). Mixing with non-halogenated waste dilutes the stream but complicates the incineration process, often incurring penalties from waste handlers.

  • Labeling: Clearly tag as "Contains Organic Iodine/Chlorine."

  • Aqueous Layers: If an aqueous workup is performed, the aqueous layer must also be checked for halogen content before disposal down the drain (usually prohibited; collect as Aqueous Waste).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and workflow for handling Ethyl 2-chloro-4-iodonicotinate, emphasizing the "Double Barrier" concept.

SafetyProtocol Start START: Risk Assessment CheckProperties Check Properties: (Light Sensitive, Irritant) Start->CheckProperties Standard Standard: Nitrile + Goggles (< 100mg) CheckProperties->Standard Small Scale HighRisk High Risk: Double Glove (Laminate) (> 100mg or Solution) CheckProperties->HighRisk Large Scale Weighing Weighing (Inside Hood) Use Antistatic Measures Standard->Weighing HighRisk->Weighing Solubilization Immediate Solubilization (Reduce Dust Hazard) Weighing->Solubilization Reaction Reaction / Processing Solubilization->Reaction Waste Disposal: Halogenated Stream (Do NOT mix with general organic) Reaction->Waste

Caption: Operational workflow for handling halogenated nicotinates, distinguishing between standard and high-risk PPE requirements based on scale.

Emergency Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[5] Iodine stains can be persistent; monitor for delayed sensitization.

  • Eye Contact: Flush for 15 minutes. Do not rub eyes, as solid crystals can cause corneal abrasion.

  • Spill (Solid): Dampen a paper towel (to prevent dust) and wipe up. Place in a sealed bag.

  • Spill (Liquid): Absorb with vermiculite or sand.[10] Do not use combustible materials like sawdust.

References
  • PubChem. (n.d.). Compound Summary: Ethyl 2-chloronicotinate (Analogous Structure). National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 17, 2026, from [Link]

Sources

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